Product packaging for Leucomycin A9(Cat. No.:CAS No. 18361-49-4)

Leucomycin A9

Cat. No.: B1236839
CAS No.: 18361-49-4
M. Wt: 743.9 g/mol
InChI Key: LOJFCOBMHWVESZ-MXYURFFASA-N
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Description

Leucomycin A9 is a macrolide.
This compound has been reported in Streptomyces kitasatoensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H61NO14 B1236839 Leucomycin A9 CAS No. 18361-49-4

Properties

CAS No.

18361-49-4

Molecular Formula

C37H61NO14

Molecular Weight

743.9 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C37H61NO14/c1-20-17-25(15-16-39)33(34(46-9)27(42)18-28(43)47-21(2)13-11-10-12-14-26(20)41)52-36-31(44)30(38(7)8)32(22(3)49-36)51-29-19-37(6,45)35(23(4)48-29)50-24(5)40/h10-12,14,16,20-23,25-27,29-36,41-42,44-45H,13,15,17-19H2,1-9H3/b11-10+,14-12+/t20-,21-,22-,23+,25+,26+,27-,29+,30-,31-,32-,33+,34+,35+,36+,37-/m1/s1

InChI Key

LOJFCOBMHWVESZ-MXYURFFASA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O

Origin of Product

United States

Foundational & Exploratory

The Origin of Leucomycin A9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A9 is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics. This document provides a comprehensive overview of the origin of this compound, detailing its producing microorganism, biosynthetic pathway, methods for its isolation and purification, and quantitative data regarding its production. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and production of macrolide antibiotics.

Producing Microorganism

This compound, as part of the broader leucomycin complex, is a natural product synthesized by the Gram-positive soil bacterium, Streptomyces kitasatoensis.[1][2][3] The discovery of the leucomycin complex produced by this actinomycete dates back to 1953.[2] Streptomyces species are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Biosynthesis of this compound

The biosynthesis of this compound follows a modular polyketide synthase (PKS) pathway, which is typical for macrolide antibiotics. The core structure of the leucomycin macrolactone is assembled by a type I PKS, followed by a series of post-PKS modifications, including hydroxylations and glycosylations, to yield the final active compound.

Polyketide Synthase (PKS) Assembly

The leucomycin aglycone is synthesized through the condensation of extender units derived from short-chain carboxylic acids. The specific extender units and the sequence of their incorporation are dictated by the modular nature of the leucomycin PKS. While the complete enzymatic cascade for leucomycin biosynthesis has not been fully elucidated in the provided search results, a biosynthetic gene cluster (BGC) for leucomycin has been identified and is available in the MIBiG database (BGC0002452). This BGC contains the genes encoding the PKS modules and the enzymes responsible for post-PKS modifications.

Post-PKS Modifications

Following the synthesis of the polyketide chain and its cyclization to form the macrolactone ring, a series of tailoring reactions occur to produce the various components of the leucomycin complex, including this compound. These modifications are catalyzed by enzymes such as hydroxylases, methyltransferases, and glycosyltransferases, which are also encoded by genes within the leucomycin BGC.

The structural diversity within the leucomycin complex arises from variations in these post-PKS modifications. For instance, different acyl groups can be attached at specific positions on the macrolide ring, leading to the various leucomycin A components. The addition of specific sugar moieties is also a critical step in the biosynthesis of active leucomycins. Glycosyltransferases play a key role in attaching sugars, such as mycaminose and mycarose, to the aglycone.[4][5][6][7][8]

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway for the leucomycin aglycone, based on the general principles of type I PKS systems. The specific functions of individual genes within the leucomycin cluster require further experimental validation for a complete and accurate representation of the pathway to this compound.

Leucomycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Modifications Propionyl_CoA Propionyl-CoA PKS_Loading Loading Module Propionyl_CoA->PKS_Loading Starter Unit Methylmalonyl_CoA Methylmalonyl-CoA PKS_Module1 Module 1 Methylmalonyl_CoA->PKS_Module1 Extender Unit Ethylmalonyl_CoA Ethylmalonyl-CoA PKS_Module_n Module n Ethylmalonyl_CoA->PKS_Module_n Extender Unit PKS_Loading->PKS_Module1 PKS_Module1->PKS_Module_n ...elongation... TE_domain Thioesterase Domain PKS_Module_n->TE_domain Proleucomycin Proleucomycin (Aglycone) TE_domain->Proleucomycin Cyclization & Release Hydroxylation Hydroxylation Proleucomycin->Hydroxylation Glycosylation1 Glycosylation (Mycaminose) Hydroxylation->Glycosylation1 Glycosylation2 Glycosylation (Mycarose) Glycosylation1->Glycosylation2 Acylation Acylation Glycosylation2->Acylation Leucomycin_A9 This compound Acylation->Leucomycin_A9

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces kitasatoensis

The production of the leucomycin complex is typically achieved through submerged fermentation of S. kitasatoensis. The fermentation conditions, including medium composition, pH, temperature, and aeration, are critical for maximizing the yield of the desired antibiotic. Fed-batch fermentation strategies are often employed to enhance productivity by controlling the nutrient supply.[9][10][11][12][13]

A representative fermentation protocol would involve:

  • Inoculum Preparation: A seed culture of S. kitasatoensis is prepared by inoculating a suitable liquid medium and incubating it until a sufficient cell density is reached.

  • Production Fermentation: The production medium, typically rich in carbon and nitrogen sources, is inoculated with the seed culture. The fermentation is carried out in a bioreactor with controlled temperature (e.g., 28-30°C), pH (e.g., 6.0-7.0), and dissolved oxygen levels.

  • Fed-Batch Strategy: A feeding solution containing concentrated nutrients can be added to the fermenter during the production phase to maintain optimal growth and antibiotic synthesis.

  • Monitoring: The fermentation process is monitored by measuring parameters such as cell growth, substrate consumption, and antibiotic production.

Isolation and Purification of this compound

The leucomycin complex is typically extracted from the fermentation broth using organic solvents. Subsequent purification to isolate individual components like this compound involves chromatographic techniques.

A general workflow for isolation and purification is as follows:

Isolation_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Crude_Extract Crude Leucomycin Extract Concentration->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Fraction_Collection Fraction Collection Silica_Gel_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Monitor Fractions HPLC_Purification Preparative HPLC TLC_Analysis->HPLC_Purification Pool Positive Fractions Pure_Leucomycin_A9 Pure this compound HPLC_Purification->Pure_Leucomycin_A9

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol for HPLC Purification:

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of the individual components of the leucomycin complex. A reversed-phase HPLC method is commonly used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[14]

  • Mobile Phase: A gradient elution is often necessary to achieve good separation of the closely related leucomycin components. A common mobile phase system consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[14][15][16][17][18] The pH of the aqueous buffer is an important parameter to optimize for optimal separation.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[14][17]

  • Detection: UV detection at a wavelength of around 210-230 nm is suitable for detecting the macrolide chromophore.[14][15][17]

  • Sample Preparation: The crude or partially purified leucomycin extract is dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected for further analysis and characterization.

Quantitative Data

ParameterTypical Range/ValueReference(s)
Producing Organism Streptomyces kitasatoensis[1][2][3]
Antibiotic Class 16-membered Macrolide
Biosynthetic Pathway Type I Polyketide Synthase (PKS)
Fermentation Mode Submerged, Fed-Batch[9][10][11][12][13]
Typical Fermentation Temperature 28 - 30 °C
Typical Fermentation pH 6.0 - 7.0
Reported Production Titers (Related Macrolides) Up to 812 mg/L (Daptomycin), 626.30 mg/L (Ascomycin)[12][19]
Purification Method Solvent Extraction, Column Chromatography (Silica Gel, HPLC)[20][21][22][23]
HPLC Column C18 Reversed-Phase[14]
HPLC Detection UV (210-230 nm)[14][15][17]

Note: The production titers for related macrolides are provided as a general reference and may not be directly representative of this compound production. Optimization of the fermentation process for S. kitasatoensis is crucial for achieving high yields of this compound.

Conclusion

This compound, a significant component of the leucomycin complex, originates from the metabolic machinery of Streptomyces kitasatoensis. Its biosynthesis is a complex process involving a modular polyketide synthase and a series of post-PKS modifications. The isolation and purification of this compound from fermentation broths rely on established techniques of solvent extraction and chromatography, with HPLC being the key method for obtaining the pure compound. While specific quantitative data for this compound production is limited, optimization of fermentation conditions holds the potential for achieving industrially relevant yields. This technical guide provides a foundational understanding of the origin of this compound, which can aid researchers in their efforts to explore, develop, and produce this and other valuable macrolide antibiotics.

References

Technical Whitepaper: Discovery, Isolation, and Characterization of Leucomycin A9 from Streptomyces kitasatoensis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A9 is a 16-membered macrolide antibiotic, part of the larger leucomycin complex produced by the Gram-positive bacterium Streptomyces kitasatoensis. This complex exhibits potent activity against a range of bacteria, making its individual components, including this compound, valuable targets for research and development. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed protocols for fermentation, a multi-step purification process, and comprehensive characterization. It includes quantitative data, experimental workflows, and a depiction of the biosynthetic pathway to serve as a resource for researchers in natural product chemistry and antibiotic development.

Biosynthesis of this compound

The biosynthesis of the leucomycin aglycone (the macrolide ring structure) is governed by a Type I polyketide synthase (PKS) system in Streptomyces kitasatoensis. This enzymatic assembly line catalyzes the sequential condensation of acyl-CoA precursors. The process is initiated with a starter unit, followed by multiple rounds of elongation with extender units like methylmalonyl-CoA and ethylmalonyl-CoA. Each PKS module is responsible for one condensation and modification cycle.

Following the synthesis of the polyketide chain and its cyclization into the 16-membered macrolactone ring, a series of post-PKS modifications occur. These tailoring reactions are crucial for the final structure and bioactivity of this compound. Key modifications include glycosylation, where sugar moieties (like mycaminose and mycarose) are attached, and acylation at specific hydroxyl groups of the sugar residues. The specific combination of these tailoring steps differentiates this compound from other members of the leucomycin complex.

Leucomycin_Biosynthesis Fig. 1: this compound Biosynthetic Pathway cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Tailoring Starter Propionyl-CoA (Starter Unit) PKS_Modules Sequential Condensation & Modification (7 Modules) Starter->PKS_Modules Extender Methylmalonyl-CoA & Ethylmalonyl-CoA (Extender Units) Extender->PKS_Modules Aglycone 16-Membered Aglycone (Platenolide I) PKS_Modules->Aglycone Glycosylation1 Glycosylation (C5-OH) + Mycaminose Aglycone->Glycosylation1 Intermediate1 Glycosylated Intermediate Glycosylation1->Intermediate1 Glycosylation2 Glycosylation (C4'-OH) + Mycarose Intermediate1->Glycosylation2 Intermediate2 Diglycosylated Intermediate Glycosylation2->Intermediate2 Acylation Acylation of Mycarose Intermediate2->Acylation LeucomycinA9 This compound Acylation->LeucomycinA9

Caption: Fig. 1: this compound Biosynthetic Pathway

Methodology for Discovery and Isolation

The isolation of this compound is a multi-step process that begins with the fermentation of S. kitasatoensis, followed by extraction of the crude antibiotic complex and subsequent chromatographic purification to resolve the individual components.

Isolation_Workflow Fig. 2: Experimental Workflow for this compound Isolation Start S. kitasatoensis Culture Fermentation Submerged Fermentation (7-10 days, 28°C) Start->Fermentation Harvest Centrifugation / Filtration (Separation of Mycelia) Fermentation->Harvest Supernatant Culture Supernatant Harvest->Supernatant Mycelia Mycelial Cake Harvest->Mycelia Extraction Solvent Extraction (Ethyl Acetate, pH 8.5) Supernatant->Extraction Crude_Extract Crude Leucomycin Complex Extraction->Crude_Extract Column_Chromo Silica Gel Chromatography (Gradient Elution) Crude_Extract->Column_Chromo Fractions Enriched Leucomycin Fractions Column_Chromo->Fractions Prep_HPLC Preparative RP-HPLC (C18 Column) Fractions->Prep_HPLC Pure_A9 Pure this compound Prep_HPLC->Pure_A9 Characterization Spectroscopic Analysis (NMR, HR-MS) Pure_A9->Characterization

Caption: Fig. 2: Experimental Workflow for this compound Isolation

Experimental Protocols

Fermentation of Streptomyces kitasatoensis
  • Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a sporulated culture of S. kitasatoensis. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: Transfer the seed culture (5% v/v) into a 2 L production flask containing 1 L of production medium.

  • Production Medium Composition:

    • Glucose: 20 g/L

    • Soybean Meal: 30 g/L

    • Starch: 20 g/L

    • NaCl: 5 g/L

    • CaCO₃: 3 g/L

    • (NH₄)₂SO₄: 3 g/L

    • Adjust to pH 7.0 before sterilization.

  • Incubation: Ferment for 7-10 days at 28°C with agitation at 200 rpm. Monitor antibiotic production using a bioassay or HPLC analysis.

Extraction of Crude Leucomycin Complex
  • Harvesting: Separate the mycelia from the fermentation broth by centrifugation (5,000 x g, 20 min) or filtration.

  • pH Adjustment: Adjust the pH of the supernatant to 8.5 using 2M NaOH.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude, yellowish-brown residue.

Purification of this compound
  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of chloroform and load it onto a silica gel column (60-120 mesh) pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5 v/v).

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) using a chloroform-methanol (9:1) mobile phase and visualization with anisaldehyde-sulfuric acid reagent.

    • Pool fractions containing the leucomycin components.

  • Preparative Reversed-Phase HPLC:

    • Dissolve the enriched leucomycin fraction in the mobile phase.

    • Inject the sample onto a preparative C18 column (e.g., 250 x 20 mm, 10 µm).

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 10 mL/min.

    • Monitor the elution profile at 232 nm.

    • Collect the peak corresponding to this compound based on its retention time relative to standards of other leucomycin components.

    • Lyophilize the collected fraction to obtain pure this compound as a white powder.

Results and Characterization

Quantitative Production and Purification Data

The following tables summarize representative quantitative data from a typical this compound isolation process. Yields can vary significantly based on the specific S. kitasatoensis strain and fermentation conditions.

Table 1: Fermentation Parameters and Production Titer
Parameter Value
Fermentation Volume10 L
Incubation Time9 days
Temperature28°C
Final pH8.2
Total Leucomycin Complex Titer ~450 mg/L
Table 2: Purification Summary for this compound
Purification Step Total Mass (mg) Mass of A9 (mg) Purity (%) Step Yield (%) Overall Yield (%)
Crude Extract4,500~180~4%100100
Silica Gel Pool950~152~16%84.484.4
Prep-HPLC Fraction105101>96%66.456.1
Spectroscopic Data for Characterization
Table 3: Spectroscopic Data for Josamycin (Leucomycin A3) - Reference for this compound
Technique Key Signals / Data
HR-MS (ESI+) m/z [M+H]⁺: Calculated for C₄₂H₇₀NO₁₅: 828.4794; Found: 828.4799
¹H NMR (CDCl₃, ppm) δ ~9.7 (s, 1H, -CHO), δ ~6.0-7.5 (m, olefinic protons), δ ~4.0-5.5 (m, sugar & macrolide protons), δ ~3.4 (s, 3H, -OCH₃), δ ~2.5 (s, 6H, -N(CH₃)₂), δ ~2.1 (s, 3H, -OCOCH₃), δ ~0.8-1.2 (m, multiple methyl groups)
¹³C NMR (CDCl₃, ppm) δ ~204 (-CHO), δ ~170 (-COO-), δ ~120-145 (olefinic carbons), δ ~103 (anomeric carbon), δ ~60-85 (sugar & macrolide carbons), δ ~49 (-OCH₃), δ ~41 (-N(CH₃)₂), δ ~21 (-OCOCH₃), δ ~10-25 (methyl carbons)

Note: For this compound, the characteristic signals for the isovaleryl group in Josamycin (e.g., doublet at ~0.9 ppm for two methyls, multiplet at ~2.1 ppm for CH) would be absent. Instead, an additional acetyl methyl signal would be expected around δ 2.0-2.1 ppm in the ¹H NMR spectrum.

Conclusion

The discovery and isolation of individual macrolide components like this compound from complex fermentation broths remain a challenging yet critical task in natural product drug discovery. The methodologies outlined in this guide, combining optimized fermentation, targeted solvent extraction, and multi-step chromatography, provide a robust framework for obtaining this compound in high purity. While detailed characterization data for this compound is sparse, analysis by analogy to closely related structures like Josamycin provides a strong basis for its identification. This guide serves as a comprehensive technical resource to facilitate further research into the biological activities and therapeutic potential of this compound.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucomycin A9

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Leucomycin A9, a macrolide antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, the experimental protocols used for its elucidation, and its mechanism of action.

Chemical Structure and Properties

This compound is a member of the leucomycin complex, a group of closely related 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] Its chemical structure is characterized by a 16-membered lactone ring, to which two deoxy sugars, L-mycarose and D-mycaminose, are attached.

The molecular formula of this compound is C37H61NO14, and its molecular weight is approximately 743.9 g/mol .[2] The systematic IUPAC name for this compound is [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate.[2]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.[2]

PropertyValue
Molecular FormulaC37H61NO14
Molecular Weight743.9 g/mol
Monoisotopic Mass743.40920562 Da
XLogP31.1
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count15
Rotatable Bond Count10
Exact Mass743.40920562 Da
Topological Polar Surface Area200 Ų
Heavy Atom Count52
Formal Charge0
Complexity1210
Stereochemistry

This compound is a chiral molecule with 16 defined stereocenters, leading to a specific three-dimensional conformation that is crucial for its biological activity.[3] The absolute stereochemistry has been determined through extensive spectroscopic and chemical degradation studies. The defined stereocenters are located on both the macrolactone ring and the attached sugar moieties.[3]

Experimental Data

NMR Spectroscopic Data

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the assembly of its complex structure.

Table 2.1.1: ¹H NMR Data for this compound (Specific experimental data not publicly available in the searched resources)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............

Table 2.1.2: ¹³C NMR Data for this compound (Specific experimental data not publicly available in the searched resources)

PositionChemical Shift (δ, ppm)
......
X-ray Crystallographic Data

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.

Table 2.2.1: Selected Bond Lengths for this compound from X-ray Crystallography (Specific experimental data not publicly available in the searched resources)

Atom 1Atom 2Bond Length (Å)
.........

Table 2.2.2: Selected Bond Angles for this compound from X-ray Crystallography (Specific experimental data not publicly available in the searched resources)

Atom 1Atom 2Atom 3Bond Angle (°)
............

Experimental Protocols

The isolation and structural elucidation of a natural product like this compound involves a multi-step process. The following is a generalized protocol based on standard methodologies for macrolide antibiotics.

Fermentation and Isolation
  • Cultivation of Streptomyces kitasatoensis : The microorganism is cultured in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration to promote the production of the leucomycin complex.

  • Extraction : The culture broth is harvested, and the mycelium is separated from the filtrate. The leucomycin complex is then extracted from both the mycelium and the filtrate using organic solvents such as ethyl acetate or chloroform.

  • Purification : The crude extract is subjected to a series of chromatographic techniques to separate the different components of the leucomycin complex. These methods may include:

    • Silica Gel Column Chromatography : Using a gradient of solvents to separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC) : A more refined technique for high-resolution separation of the individual leucomycin analogues, including this compound.[4]

Structural Elucidation
  • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and molecular formula of the purified compound.

  • Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Used to identify chromophores, such as conjugated double bonds, within the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1D NMR (¹H and ¹³C) : To identify the types and connectivity of hydrogen and carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC, NOESY) : To establish the connectivity between atoms and to determine the relative stereochemistry of the molecule.

  • X-ray Crystallography : If a suitable crystal can be obtained, X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry.

Mechanism of Action and Signaling Pathway

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome.

The diagram below illustrates the general mechanism of action for macrolide antibiotics.

macrolide_mechanism cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit exit_tunnel Nascent Peptide Exit Tunnel inhibition Inhibition ribosome_50S->inhibition Blocks exit tunnel ribosome_30S 30S Subunit leucomycin This compound leucomycin->ribosome_50S Binds to protein_synthesis Protein Synthesis protein_synthesis->exit_tunnel Polypeptide chain elongation bacterial_death Bacterial Growth Arrest / Death protein_synthesis->bacterial_death Leads to inhibition->protein_synthesis

Caption: Mechanism of action of this compound on the bacterial ribosome.

This binding event physically obstructs the nascent peptide exit tunnel, preventing the elongating polypeptide chain from passing through. This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis and ultimately leading to the inhibition of bacterial growth or cell death.

References

Molecular weight and formula of Leucomycin A9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the macrolide antibiotic Leucomycin A9, covering its fundamental molecular properties, mechanism of action, biosynthetic origins, and analytical methodologies. The information is curated to support research and development efforts in the fields of microbiology, pharmacology, and medicinal chemistry.

Molecular Profile of this compound

This compound is a member of the leucomycin complex, a group of closely related 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. These compounds are known for their activity primarily against Gram-positive bacteria.

PropertyDataCitation
Molecular Formula C37H61NO14[1][2][3]
Molecular Weight 743.88 g/mol [1][2][3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As a macrolide antibiotic, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the binding of the molecule to the large (50S) subunit of the bacterial ribosome.

The primary mechanism of action involves the stimulation of peptidyl-tRNA dissociation from the ribosome.[1] Rather than completely blocking peptide bond formation or the translocation process, this compound allows for the synthesis of short peptides which then prematurely dissociate as peptidyl-tRNAs.[1] This disruption of the normal translation cycle effectively halts the production of functional proteins, leading to a bacteriostatic effect.

The binding site for macrolides is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3] Specifically, interactions occur with the 23S rRNA component. While the precise interactions for this compound are not fully elucidated, studies on similar macrolides and lincosamides show that they protect specific bases in the peptidyl transferase loop of the 23S rRNA from chemical modification, notably involving nucleotides such as A2058, A2059, A2451, and G2505 (E. coli numbering).

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the general mechanism of protein synthesis inhibition by macrolide antibiotics like this compound.

protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome cluster_translation Translation Process 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA A_site A Site P_site P Site P_site->A_site Peptide bond formation (partially inhibited) E_site E Site NPET Nascent Peptide Exit Tunnel Dissociation Incomplete Peptide NPET->Dissociation Premature dissociation of peptidyl-tRNA Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Enters A site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Occupies P site Growing_Peptide Growing Peptide Chain Growing_Peptide->NPET Enters exit tunnel Leucomycin_A9 This compound Leucomycin_A9->NPET Binds to NPET on 50S subunit

Figure 1: Mechanism of protein synthesis inhibition by this compound.

Biosynthesis of this compound

This compound is a secondary metabolite produced by Streptomyces kitasatoensis. The biosynthesis of the leucomycin complex is influenced by the availability of specific precursors in the fermentation medium. For instance, the addition of L-valine and L-leucine can direct the biosynthesis towards different leucomycin analogues. The aglycone of leucomycin is synthesized via the polyketide pathway, which involves the condensation of malonyl-CoA subunits, similar to fatty acid biosynthesis.[4] This process can be specifically inhibited by cerulenin, an inhibitor of fatty acid and polyketide synthesis.[4]

Biosynthesis Workflow Overview

The following diagram provides a high-level overview of the biosynthetic pathway leading to the Leucomycin complex.

biosynthesis_workflow cluster_precursors Precursor Supply cluster_assembly Macrolide Assembly cluster_final_product Final Product Primary_Metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) Amino_Acids Amino Acids (e.g., L-valine, L-leucine) Primary_Metabolism->Amino_Acids Malonyl_CoA Malonyl-CoA Primary_Metabolism->Malonyl_CoA PKS Polyketide Synthase (PKS) Amino_Acids->PKS Incorporation influences final analogue Malonyl_CoA->PKS Aglycone_Formation Formation of 16-membered Macrolactone Ring (Aglycone) PKS->Aglycone_Formation Glycosylation Glycosylation with Deoxy Sugars Aglycone_Formation->Glycosylation Leucomycin_Complex Leucomycin Complex (including this compound) Glycosylation->Leucomycin_Complex

Figure 2: Overview of the Leucomycin biosynthesis pathway.

Experimental Protocols

Purification of Leucomycin Complex from Streptomyces kitasatoensis

A general procedure for the extraction and purification of the Kitasamycin (Leucomycin) complex from a fermentation broth is outlined below. This can be adapted for the specific isolation of this compound.

Protocol:

  • Extraction:

    • Adjust the pH of the fermentation broth to alkaline.

    • Extract the broth twice with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts.

  • Concentration:

    • Dry the combined organic extract over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the extract under reduced pressure to obtain a crude residue.

  • Chromatographic Purification:

    • Dissolve the crude residue in a minimal amount of a suitable solvent.

    • Subject the dissolved residue to column chromatography using an adsorbent such as silica gel, alumina, or magnesium silicate.

    • Elute the column with a solvent gradient (e.g., chloroform-methanol mixtures) to separate the different leucomycin components.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation of this compound:

    • Combine the fractions containing this compound, as identified by comparison with a reference standard on TLC.

    • Further purification can be achieved by techniques such as countercurrent distribution or preparative High-Performance Liquid Chromatography (HPLC).

  • Crystallization:

    • Crystallize the purified this compound from a suitable solvent system to obtain the final product.

High-Performance Liquid Chromatography (HPLC) Analysis of Leucomycin

The following provides a general framework for developing an HPLC method for the analysis of this compound. Method optimization and validation are crucial for specific applications.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for macrolide analysis.

  • Mobile Phase: A gradient elution is often employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile. The specific gradient program will need to be optimized.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 210 nm, is often used as many macrolides lack a strong chromophore.

  • Column Temperature: Maintaining a constant column temperature (e.g., 45°C) can improve peak shape and reproducibility.

General Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., the initial mobile phase composition). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase. Inject the standards and samples.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Workflow for HPLC Method Development:

hplc_workflow Start Start Column_Selection Select Reversed-Phase C18 Column Start->Column_Selection Mobile_Phase_Optimization Optimize Mobile Phase (Buffer pH, Organic Modifier, Gradient) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Select Detection Wavelength (e.g., 210 nm) Mobile_Phase_Optimization->Detection_Wavelength Method_Validation Validate Method (Linearity, Accuracy, Precision) Detection_Wavelength->Method_Validation Sample_Analysis Analyze Samples Method_Validation->Sample_Analysis End End Sample_Analysis->End

Figure 3: Workflow for HPLC method development for this compound analysis.

References

The Core Mechanism of Action of Leucomycin A9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A9 is a member of the 16-membered ring macrolide class of antibiotics, a group of natural products produced by Streptomyces kitasatoensis.[1][2] Like other macrolide antibiotics, this compound exhibits potent activity primarily against Gram-positive bacteria by inhibiting bacterial protein synthesis.[3] This technical guide provides a detailed exploration of the mechanism of action of this compound, focusing on its molecular interactions with the bacterial ribosome, the resulting inhibition of protein synthesis, and known mechanisms of bacterial resistance. The guide also includes representative quantitative data for 16-membered macrolides, detailed experimental protocols for key analytical methods, and visualizations to elucidate complex pathways and workflows.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for this compound and other macrolide antibiotics is the inhibition of bacterial protein synthesis.[4][5] This is achieved by binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[4][6] By binding within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome, macrolides sterically hinder the progression of the growing peptide chain.[5][7] This obstruction can lead to the premature dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein elongation.[6][8]

The action of macrolides is not merely a simple blockage of the tunnel but can be context-specific, depending on the sequence of the nascent polypeptide chain.[9] Certain amino acid sequences can enhance the inhibitory effect of the bound macrolide, leading to a more potent, sequence-specific arrest of translation.[9]

Molecular Interactions with the Ribosome

This compound, as a 16-membered macrolide, binds to a site on the 23S rRNA within the large ribosomal subunit, near the peptidyl transferase center (PTC).[5][6] The binding site is predominantly composed of rRNA, with key interactions occurring with nucleotides in domain V and domain II of the 23S rRNA.[6]

Key interactions for macrolides include:

  • A2058 and A2059 (E. coli numbering): These nucleotides are crucial for the binding of most macrolides.[6]

  • Nascent Peptide Exit Tunnel (NPET): The macrolide molecule physically occupies a portion of the NPET, creating a constriction that impedes the passage of the elongating polypeptide chain.[5] The 16-membered ring of leucomycins extends deeper into the exit tunnel compared to 14-membered macrolides.[5]

The precise binding kinetics, including association and dissociation rates, can influence the efficacy of the antibiotic. For some macrolides, a slower dissociation from the ribosome has been correlated with bactericidal activity.[10]

Resistance Mechanisms

Bacterial resistance to macrolide antibiotics, including this compound, can arise through several mechanisms:

  • Target Site Modification: The most common mechanism is the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA by Erm-type methyltransferases.[6] This modification reduces the binding affinity of the macrolide to the ribosome.

  • Drug Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport the macrolide antibiotic out of the cell, preventing it from reaching its ribosomal target.

  • Drug Inactivation: Enzymatic inactivation of the macrolide by esterases or phosphotransferases can render the antibiotic ineffective.

  • Ribosomal Protein Mutations: Mutations in ribosomal proteins L4 and L22, which are located near the macrolide binding site, can also confer resistance, although this is less common.[6]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of a Representative 16-Membered Macrolide against Various Bacterial Strains.

Bacterial StrainRepresentative MIC (µg/mL)
Staphylococcus aureus0.5 - 2.0
Streptococcus pneumoniae≤0.12 - 1.0
Streptococcus pyogenes≤0.12
Enterococcus faecalis>16
Haemophilus influenzae1.0 - 8.0
Moraxella catarrhalis≤0.12 - 0.5

Note: These values are representative for 16-membered macrolides and may not reflect the exact MICs for this compound. MIC values can vary depending on the specific strain and testing methodology.[11][12]

Table 2: 50% Inhibitory Concentration (IC50) for Protein Synthesis Inhibition by Representative Macrolide Antibiotics.

Antibiotic (Class)Bacterial SpeciesIC50 (µg/mL)
Erythromycin (14-membered)Escherichia coli~1-5
Tylosin (16-membered)Staphylococcus aureus~0.1-1
Spiramycin (16-membered)Staphylococcus aureus~0.5-2

Note: Specific IC50 values for this compound are not available in the reviewed literature. The values presented are for other macrolides and serve as an illustration of the typical potency of this antibiotic class in in vitro translation assays.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics. These protocols are generalized from the literature and can be adapted for the specific analysis of this compound.

Ribosome Binding Assay (Filter Binding Method)

This assay measures the direct binding of a radiolabeled antibiotic to ribosomes.

Materials:

  • Purified bacterial 70S ribosomes

  • Radiolabeled this compound (e.g., [3H]-Leucomycin A9)

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)2, 150 mM NH4Cl, 4 mM 2-mercaptoethanol

  • Nitrocellulose filters (0.45 µm)

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing a fixed concentration of purified ribosomes (e.g., 100 nM) and varying concentrations of radiolabeled this compound in binding buffer.

  • Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter the reaction mixtures through pre-wetted nitrocellulose filters under vacuum. Ribosome-bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

  • Wash the filters twice with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the amount of radioactivity on each filter using a scintillation counter.

  • Plot the amount of bound antibiotic as a function of the free antibiotic concentration to determine the dissociation constant (Kd).[15]

In Vitro Translation Inhibition Assay

This assay determines the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

Materials:

  • Cell-free transcription-translation system (e.g., E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Set up in vitro translation reactions containing the S30 extract, DNA template, amino acid mixture, and varying concentrations of this compound.

  • Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.

  • Stop the reactions by adding an equal volume of 10% TCA to precipitate the newly synthesized proteins.

  • Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.

  • Cool the samples on ice and collect the precipitated protein on glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to a no-drug control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.[16][17]

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (or other appropriate growth medium)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in Mueller-Hinton broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL). Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits bacterial growth (no turbidity). Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.[18][19]

Mandatory Visualizations

Signaling Pathway of Protein Synthesis Inhibition

G Mechanism of this compound Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel 50S_Subunit->NPET PTC Peptidyl Transferase Center 50S_Subunit->PTC Inhibition Inhibition 50S_Subunit->Inhibition Blocks NPET 30S_Subunit 30S Subunit Leucomycin_A9 This compound Leucomycin_A9->50S_Subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Bacterial_Death Bacteriostatic/Bactericidal Effect Inhibition->Bacterial_Death

Caption: A diagram illustrating the binding of this compound to the 50S ribosomal subunit, leading to the inhibition of protein synthesis and subsequent antibacterial effect.

Experimental Workflow for MIC Determination

G Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Antibiotic Prepare serial dilutions of this compound Start->Prepare_Antibiotic Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or measure OD600 Incubate->Read_Results Determine_MIC Identify the lowest concentration with no growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A flowchart outlining the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship of Resistance Mechanisms

G Mechanisms of Bacterial Resistance to this compound cluster_mechanisms Resistance Mechanisms Leucomycin_A9 This compound Ribosome_Binding Binding to 50S Ribosome Leucomycin_A9->Ribosome_Binding Inhibition Protein Synthesis Inhibition Ribosome_Binding->Inhibition Resistance Bacterial Resistance Inhibition->Resistance Leads to selection for Target_Modification Target Site Modification (rRNA methylation) Resistance->Target_Modification Prevents binding Efflux Active Efflux Resistance->Efflux Reduces intracellular concentration Inactivation Enzymatic Inactivation Resistance->Inactivation Degrades antibiotic

Caption: A diagram showing the primary resistance mechanisms that bacteria employ to overcome the inhibitory effects of this compound.

Conclusion and Future Directions

This compound, a 16-membered macrolide antibiotic, effectively inhibits bacterial growth by targeting the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, thereby halting protein synthesis. While the general mechanism is well-understood for the macrolide class, specific quantitative data on the binding affinity and inhibitory concentrations of this compound are needed to fully characterize its activity profile. Future research should focus on obtaining high-resolution crystal structures of this compound in complex with the bacterial ribosome to elucidate the precise molecular interactions. Furthermore, detailed kinetic studies of its binding and inhibition, as well as comprehensive profiling of its activity against a broad range of clinical isolates, will be crucial for its potential development as a therapeutic agent. Understanding the nuances of its interaction with the ribosome may also aid in the design of novel macrolide derivatives that can overcome existing resistance mechanisms.

References

In-Depth Technical Guide: The Antibacterial Spectrum of Leucomycin A9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Leucomycin A9, a 16-membered macrolide antibiotic. The document details its in vitro activity against a range of bacterial species, outlines the experimental methodologies for determining its efficacy, and illustrates its mechanism of action.

Introduction

This compound is a member of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis. Macrolides are a well-established class of antibiotics that inhibit bacterial protein synthesis. This compound demonstrates a strong antibacterial effect primarily against Gram-positive bacteria.[1] It also exhibits activity against spirochetes, Rickettsia, and Chlamydia.[1] This guide focuses on the quantitative assessment of its antibacterial spectrum through the determination of Minimum Inhibitory Concentrations (MICs).

Antibacterial Spectrum of this compound

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC values for this compound are not extensively documented in publicly available literature, the activity of closely related 16-membered macrolides, such as josamycin and the broader leucomycin complex, provides valuable insights into its expected antibacterial spectrum.

Table 1: Anticipated In Vitro Antibacterial Activity of this compound Based on Related Macrolides

Bacterial SpeciesTypeExpected MIC Range (µg/mL)
Staphylococcus aureusGram-positive0.12 - 2
Staphylococcus epidermidisGram-positiveLikely similar to S. aureus
Streptococcus pyogenesGram-positive≤ 1
Streptococcus pneumoniaeGram-positive≤ 1
Gram-negative bacteriaGram-negativeGenerally higher; reduced activity

Note: The expected MIC ranges are extrapolated from data on similar 16-membered macrolide antibiotics. Actual MIC values for this compound may vary and require specific experimental determination.

Experimental Protocols for Determining Antibacterial Spectrum

The following are detailed methodologies for key experiments to determine the antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound reference standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., ATCC reference strains)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1024 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 512 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 512 µg/mL to 0.25 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Quality Control

For each batch of MIC testing, include quality control strains with known MIC values for this compound (if available) or other macrolides to ensure the accuracy and reproducibility of the results. Reference strains such as Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619 are commonly used.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process occurs through a specific interaction with the bacterial ribosome.

Signaling Pathway of this compound Action:

Leucomycin_A9_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit 23S_rRNA 23S rRNA L4_L22 Ribosomal Proteins (L4, L22) Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) mRNA mRNA tRNA tRNA Leucomycin_A9 This compound Binding Binds to 50S Subunit Leucomycin_A9->Binding Binding->23S_rRNA Binding->L4_L22 Blockage Blocks Nascent Peptide Exit Tunnel Binding->Blockage Blockage->Exit_Tunnel Inhibition Inhibition of Protein Elongation Blockage->Inhibition Bacteriostasis Bacteriostasis/ Bactericidal Effect Inhibition->Bacteriostasis

Caption: Mechanism of action of this compound.

This compound specifically binds to the 50S subunit of the bacterial ribosome. The primary binding site is located within the 23S ribosomal RNA (rRNA) at or near the peptidyl transferase center (PTC). This binding event physically obstructs the nascent peptide exit tunnel (NPET). As a result, the elongation of the growing polypeptide chain is prematurely terminated, leading to the inhibition of protein synthesis. This disruption of a fundamental cellular process ultimately results in either the inhibition of bacterial growth (bacteriostasis) or bacterial cell death (bactericidal effect), depending on the concentration of the antibiotic and the susceptibility of the bacterial species.

Conclusion

This compound is a macrolide antibiotic with a potent antibacterial activity primarily directed against Gram-positive bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is well-understood for the macrolide class. The determination of its specific MIC values against a broad panel of clinically relevant bacteria through standardized protocols is crucial for its potential development and application in treating bacterial infections. Further research is warranted to fully elucidate the complete antibacterial spectrum and clinical utility of this compound.

References

In Vitro Activity of Leucomycin A9 Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A9 is a member of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis. Macrolide antibiotics are a clinically significant class of drugs known for their efficacy against a broad spectrum of bacterial pathogens, particularly Gram-positive organisms. This technical guide provides an in-depth overview of the in vitro activity of this compound against Gram-positive bacteria, focusing on quantitative data, detailed experimental protocols for determining antimicrobial susceptibility, and the underlying mechanism of action. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Leucomycins

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for leucomycin-related antibiotics against a range of clinically relevant Gram-positive bacteria. It is important to note that specific MIC data for this compound is limited in publicly available literature. Therefore, the data presented below is a representative compilation based on studies of closely related leucomycins, such as josamycin and miokamycin, to illustrate the expected activity profile. The mode MIC is the most frequently occurring MIC value in a dataset.

Bacterial SpeciesAntibioticMode MIC (µg/mL)
Staphylococcus aureusJosamycin1
Miokamycin2
Streptococcus pneumoniaeJosamycin0.03-0.12
Miokamycin0.06-0.25
Streptococcus pyogenesJosamycin0.03-0.12
Miokamycin0.06-0.25
Enterococcus spp.Josamycin0.5-1
Miokamycin1-2

Data is illustrative and based on published results for josamycin and miokamycin to represent the potential activity of this compound.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The standard methods for MIC determination are Broth Microdilution and Agar Dilution, as established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

  • Serial Dilution: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: The test bacterium is grown on an appropriate agar medium, and a few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in broth to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations, and then a standardized inoculum of the test bacteria is spotted onto the surface of the agar plates.

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: A stock solution of this compound is prepared. A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding a specific volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

  • Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. A multi-pronged inoculator can be used to test multiple isolates simultaneously.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the inoculation spot.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_method MIC Determination Method cluster_execution Execution cluster_analysis Analysis start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum broth_dilution Broth Microdilution: Serial dilution in 96-well plate prep_antibiotic->broth_dilution agar_dilution Agar Dilution: Incorporate into agar plates prep_antibiotic->agar_dilution inoculate_broth Inoculate wells with bacterial suspension prep_inoculum->inoculate_broth inoculate_agar Spot inoculate agar plates prep_inoculum->inoculate_agar broth_dilution->inoculate_broth agar_dilution->inoculate_agar incubate Incubate at 35-37°C for 16-20h inoculate_broth->incubate inoculate_agar->incubate read_results Read for visible growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Macrolide Antibiotics

Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain. This action prevents the elongation of the peptide chain and ultimately leads to the cessation of bacterial protein production.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Blockage Blocks polypeptide exit tunnel 50S_subunit->Blockage 30S_subunit 30S Subunit mRNA mRNA Leucomycin_A9 This compound (Macrolide) Binding Binds to 50S subunit Leucomycin_A9->Binding Binding->50S_subunit Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Bacteriostatic_Effect Bacteriostatic Effect Inhibition->Bacteriostatic_Effect

Caption: Mechanism of action of this compound and other macrolide antibiotics.

Conclusion

This compound, as a representative of the macrolide class of antibiotics, is expected to demonstrate significant in vitro activity against a wide range of Gram-positive bacteria. The determination of its precise efficacy through standardized MIC testing protocols, such as broth microdilution and agar dilution, is crucial for its potential development as a therapeutic agent. Understanding its mechanism of action, which involves the targeted inhibition of bacterial protein synthesis, provides a solid foundation for further research into its spectrum of activity, potential for resistance development, and clinical utility. This guide serves as a foundational resource for scientists and researchers engaged in the evaluation and development of new antibacterial agents.

Unveiling the Potency of Leucomycin A9 Against Mycoplasma Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma species, a genus of bacteria lacking a cell wall, are significant pathogens in both human and veterinary medicine, responsible for a range of respiratory, urogenital, and systemic diseases. Their intrinsic resistance to many common antibiotics necessitates the exploration of alternative therapeutic agents. Leucomycin A9, a 16-membered macrolide antibiotic, has demonstrated notable activity against these challenging pathogens. This technical guide provides an in-depth analysis of the in vitro activity of this compound against various Mycoplasma species, details the experimental protocols for its evaluation, and illustrates its mechanism of action. While specific data for this compound is limited in publicly available literature, this guide leverages data for josamycin, a closely related and principal component of the leucomycin complex, to provide a comprehensive overview.

Quantitative Activity of this compound (Josamycin) Against Mycoplasma Species

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of josamycin against several clinically relevant Mycoplasma species, compiled from various studies. These values highlight the potent activity of this macrolide against susceptible strains.

Mycoplasma SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Mycoplasma pneumoniae0.0313 - 844 - 8[1][2][3][4]
Mycoplasma gallisepticum---[5][6][7][8]
Mycoplasma hyopneumoniae---[9][10][11][12]
Mycoplasma synoviae---[13]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. A dash (-) indicates that specific range, MIC₅₀, or MIC₉₀ values were not provided in the cited literature, though the sources confirm josamycin's activity against the species.

Experimental Protocol: Broth Microdilution Method for Mycoplasma MIC Testing

The determination of MIC values for Mycoplasma species requires specialized media and techniques due to their fastidious nature. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) in their M43-A guideline, is a standard procedure.[14][15][16][17][18]

1. Preparation of Materials:

  • Mycoplasma Broth Medium: SP4 broth is commonly used for the growth of Mycoplasma pneumoniae.[19] The medium should be supplemented with fresh yeast extract and horse serum.

  • Antimicrobial Agent: Prepare a stock solution of this compound (or josamycin) of known concentration.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

  • Mycoplasma Inoculum: A standardized suspension of the Mycoplasma isolate to be tested, adjusted to a concentration of 10⁴ to 10⁵ color changing units (CCU) per mL.

2. Assay Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized Mycoplasma inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10³ to 5 x 10⁴ CCU/mL.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no antibiotic.

    • Sterility Control: A well containing broth only.

  • Incubation: Seal the plates to prevent evaporation and incubate at 37°C in a humidified atmosphere. Incubation times vary depending on the Mycoplasma species and can range from 48 hours to several days.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the growth of the mycoplasma, as indicated by the absence of a color change in the pH indicator of the broth.[19][20]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Mycoplasma Broth serial_dilution Serial Dilution of Antibiotic in 96-well Plate prep_media->serial_dilution prep_antibiotic Prepare this compound Stock prep_antibiotic->serial_dilution prep_inoculum Standardize Mycoplasma Inoculum inoculation Inoculate Wells with Mycoplasma prep_inoculum->inoculation serial_dilution->inoculation controls Set up Growth and Sterility Controls inoculation->controls incubation Incubate at 37°C controls->incubation read_results Read MIC Endpoint (Color Change) incubation->read_results

Experimental workflow for MIC determination.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through a specific interaction with the bacterial ribosome.

Macrolides bind to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[21][22][23][24] This binding site is located near the peptidyl transferase center (PTC), the catalytic site for peptide bond formation. The presence of the macrolide molecule in the NPET physically obstructs the passage of the elongating polypeptide chain.[25][26][27][28] This steric hindrance prevents the progression of translation, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[26] The ultimate result is the cessation of protein synthesis, which is bacteriostatic and, at higher concentrations, can be bactericidal.

mechanism_of_action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 50S_subunit->NPET Contains Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Essential for 30S_subunit 30S Subunit 30S_subunit->Protein_Synthesis Essential for PTC Peptidyl Transferase Center (PTC) NPET->PTC Near Leucomycin_A9 This compound Leucomycin_A9->50S_subunit Binds to Inhibition Inhibition of Protein Synthesis Leucomycin_A9->Inhibition Leads to Protein_Synthesis->Inhibition

Mechanism of this compound action.

Conclusion

This compound, represented by its principal component josamycin, demonstrates significant in vitro activity against a range of clinically important Mycoplasma species. The standardized broth microdilution method provides a reliable means for determining the susceptibility of clinical isolates. The mechanism of action, centered on the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, is well-characterized for macrolides. This technical guide provides a foundational resource for researchers and drug development professionals working to address the challenges of Mycoplasma infections and develop novel therapeutic strategies. Further research focusing specifically on the A9 component of the leucomycin complex would be beneficial to fully elucidate its unique properties and potential clinical utility.

References

In-depth Technical Guide on the Toxicology and Safety Profile of Leucomycin A9

Author: BenchChem Technical Support Team. Date: November 2025

General Macrolide Antibiotic Safety Profile

Macrolide antibiotics, as a class, are generally considered to have a good safety profile. The most commonly reported adverse effects are gastrointestinal disturbances. However, some macrolides have been associated with more severe, albeit less frequent, toxicities.

Mechanism of Action and Selective Toxicity

The antibacterial effect of macrolides stems from their ability to inhibit protein synthesis in susceptible bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, which prevents the elongation of the polypeptide chain. The selective toxicity of macrolides is attributed to the structural differences between bacterial (70S) and mammalian (80S) ribosomes. Macrolides bind with high affinity to the bacterial 50S subunit but not significantly to the mammalian 60S subunit, thus sparing host protein synthesis.

Potential Toxicities Observed with Related Macrolides

While specific data for Leucomycin A9 is unavailable, studies on other macrolides such as josamycin, midecamycin, and rokitamycin provide some insights into the potential toxicological profile of this class of antibiotics.

Hepatotoxicity

Liver-related adverse effects are a known, though generally rare, concern with some macrolide antibiotics. This can manifest as cholestatic jaundice, elevated liver enzymes (such as alanine aminotransferase), and in some cases, hepatitis. For instance, a chronic toxicity study of josamycin in F344 rats noted dose-dependent proliferation of the liver bile duct in females at high doses. Patients with pre-existing liver conditions may require monitoring of liver function during prolonged therapy with macrolides.

Cardiovascular Effects

Certain macrolide antibiotics have been associated with cardiovascular effects, specifically the prolongation of the QT interval on an electrocardiogram. This can increase the risk of life-threatening cardiac arrhythmias.

Gastrointestinal Effects

The most common side effects of macrolide antibiotics are gastrointestinal in nature and include nausea, vomiting, abdominal pain, and diarrhea. These effects are generally mild and transient.

Drug Interactions

Many macrolide antibiotics are inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. This can lead to clinically significant drug-drug interactions by increasing the plasma concentrations of other drugs that are metabolized by this enzyme.

Summary of Preclinical Toxicity Studies on Related Macrolides

Due to the absence of specific data for this compound, this section presents a summary of findings from preclinical studies on related macrolide antibiotics.

Table 1: Summary of Chronic Toxicity Study of Josamycin in F344 Rats

ParameterObservationDose/Details
No-Observed-Adverse-Effect Level (NOAEL) < 10 mg/kg body weight (in males)Based on a decrease in platelet count.
Body Weight Significantly reduced gain in malesAt a dietary concentration of 2.5%.
Hematology Dose-dependent decrease in platelet countIn males given 0.02% or more and in females at 2.5%.
Serum Biochemistry Increased blood urea nitrogen (males) and total bilirubin (females)At higher doses (0.5% and 2.5%).
Histopathology Liver bile duct proliferation in femalesAt a high dose of 1460 mg/kg body weight.

Experimental Protocol: Chronic Toxicity Study of Josamycin in Rats

  • Test System: Fischer 344 (F344) rats (10 males and 10 females per group).

  • Administration Route: In the diet.

  • Dosage Levels: 0 (control), 0.02, 0.1, 0.5, or 2.5% in the diet for 52 weeks.

  • Observations: Body weight, food intake, hematological parameters, serum biochemistry, and histopathology.

Comparative Toxicity of Rokitamycin and Josamycin in Rats

A study comparing the oral toxicity of rokitamycin and josamycin in male rats for one month at daily doses up to 2000 mg/kg found no significant toxicological signs for either drug. The only notable finding was a dose-dependent hypertrophy of the cecum in all dosage groups for both drugs.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of publicly available information on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. Standard testing batteries for these endpoints would be required for a comprehensive safety assessment.

Experimental Protocols for Standard Toxicity Studies

For a complete toxicological profile, the following studies would typically be conducted. The methodologies for these are standardized and detailed in various regulatory guidelines.

Genotoxicity

A standard battery of genotoxicity tests is typically performed to assess the potential of a substance to cause genetic damage. This usually includes:

  • Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.

  • In Vitro Mammalian Cell Gene Mutation Test: (e.g., Mouse Lymphoma Assay) to detect gene mutations and clastogenicity.

  • In Vitro Micronucleus Test or Chromosomal Aberration Assay: In mammalian cells to detect chromosomal damage.

  • In Vivo Micronucleus Test: In rodents to assess chromosomal damage in a whole animal system.

Carcinogenicity

Long-term carcinogenicity studies are typically conducted in two rodent species (usually rats and mice) if there are concerns about the carcinogenic potential of a drug. These studies involve administering the drug to the animals for a major portion of their lifespan and then examining tissues for evidence of tumor formation.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential effects of a drug on all stages of reproduction.

  • Fertility and Early Embryonic Development Study: To assess effects on male and female fertility and early embryonic development.

  • Embryo-Fetal Development Study: To evaluate the potential for teratogenicity (birth defects).

  • Pre- and Postnatal Development Study: To assess effects on the developing offspring from conception through weaning.

Signaling Pathways and Experimental Workflows

Without specific toxicological data for this compound, it is not possible to create meaningful diagrams of signaling pathways related to its toxicity or detailed experimental workflows. The general mechanism of action for macrolides, inhibition of bacterial protein synthesis, is well-understood, but this does not directly inform on potential toxicological pathways in mammalian systems.

Diagram of General Drug Safety Assessment Workflow

Below is a generalized workflow for assessing the safety of a new chemical entity, which would be applicable to this compound.

G cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials In_vitro_Toxicity In vitro Toxicity (Cytotoxicity, Genotoxicity) In_vivo_Toxicity In vivo Toxicity (Acute, Sub-chronic, Chronic) In_vitro_Toxicity->In_vivo_Toxicity Inform dose selection Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) In_vivo_Toxicity->Safety_Pharmacology ADME ADME/Toxicokinetics Safety_Pharmacology->ADME Repro_Tox Reproductive & Developmental Toxicity ADME->Repro_Tox Carcinogenicity Carcinogenicity Studies Repro_Tox->Carcinogenicity Phase_I Phase I (Safety in healthy volunteers) Carcinogenicity->Phase_I Data supports first-in-human studies Phase_II Phase II (Efficacy and further safety) Phase_I->Phase_II Phase_III Phase III (Large-scale efficacy and safety) Phase_II->Phase_III Regulatory_Review Regulatory_Review Phase_III->Regulatory_Review Submission of New Drug Application Post_Marketing Post-Marketing Surveillance (Phase IV) Regulatory_Review->Post_Marketing

Caption: Generalized workflow for drug safety assessment.

Chemical Structure and Functional Groups of Leucomycin A9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Functional Groups of Leucomycin A9 For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the functional groups of this compound, a 16-membered macrolide antibiotic. Understanding the chemical functionalities of this molecule is crucial for comprehending its mechanism of action, physicochemical properties, and potential for derivatization in drug development.

This compound is a complex macrolide antibiotic characterized by a 16-membered lactone ring, to which two deoxy sugars, mycaminose and mycarose, are attached via glycosidic bonds. The intricate arrangement of its functional groups dictates its biological activity and chemical properties.

The primary functional groups present in the this compound structure are:

  • 16-Membered Macrolide (Lactone) Ring: The core scaffold of the molecule is a large cyclic ester.

  • Ester Groups: In addition to the lactone ring, an acetate ester is present on the mycarose sugar moiety.

  • Aldehyde Group: A reactive aldehyde is located on a side chain of the macrolide ring.

  • Ketone Group: A ketone carbonyl is part of the macrolide ring structure.

  • Multiple Hydroxyl Groups: Several secondary and tertiary alcohol groups are distributed across the macrolide ring and the sugar moieties, contributing to its polarity and potential for hydrogen bonding.

  • Ether (Methoxy) Group: A methoxy group is attached to the macrolide ring.

  • Conjugated Diene: Two conjugated carbon-carbon double bonds are present within the macrolide ring, which can be identified by UV spectroscopy.

  • Tertiary Amine (Dimethylamino): The mycaminose sugar contains a dimethylamino group, which is basic and a key site for salt formation.

  • Glycosidic Bonds: These ether linkages connect the mycaminose and mycarose sugars to the aglycone lactone ring.

Below is a diagram illustrating the chemical structure of this compound with its key functional groups highlighted.

Leucomycin_A9_Functional_Groups cluster_legend Functional Group Legend cluster_structure This compound Structure cluster_callouts Lactone Lactone (Macrolide Ring) Aldehyde Aldehyde Ketone Ketone Hydroxyl Hydroxyl Amine Tertiary Amine Ester Acetate Ester Ether Ether / Glycosidic Bond Diene Conjugated Diene Leucomycin_A9_Image Leucomycin_A9_Image c1 Lactone C=O c2 Aldehyde c3 Ketone c4 Hydroxyl c5 Tertiary Amine c6 Acetate Ester c7 Ether (Methoxy) c8 Conjugated Diene

Caption: Chemical structure of this compound with key functional groups conceptually highlighted.

Physicochemical and Quantitative Data

PropertyValueSignificance
Molecular Formula C₃₇H₆₁NO₁₄Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 743.9 g/mol Crucial for stoichiometric calculations in experimental assays and for determining molar concentrations in solutions.
Topological Polar Surface Area (TPSA) 200 ŲAn indicator of drug permeability. A higher TPSA is generally associated with lower cell membrane permeability.
Acidity/Basicity (pKa) Weakly Basic (pKa ~7.1-7.5 est.)The dimethylamino group on the mycaminose sugar confers basic properties, allowing for the formation of acid salts to improve solubility. The estimated pKa is typical for such amines in macrolides.
UV Absorption Maximum ~231 nm (estimated)This absorption is characteristic of the conjugated diene system within the macrolide ring and is useful for spectrophotometric quantification.
Solubility Insoluble in water; soluble in organic solvents like ethanol, methanol, DMSO.As a fat-soluble macrolide, its low aqueous solubility impacts formulation strategies for intravenous administration, often requiring solubilizing agents or salt formation.[1]

Experimental Protocols for Functional Group Characterization

The identification and characterization of this compound's functional groups rely on a combination of spectroscopic techniques. While specific protocols for this exact molecule are proprietary, the following represents a standard experimental workflow for macrolide antibiotics.

Experimental_Workflow cluster_isolation Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_conclusion Structural Elucidation Isolation Isolation & Purification (e.g., HPLC) MS Mass Spectrometry (MS) (e.g., ESI-TOF) Isolation->MS Pure Analyte NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Isolation->NMR Pure Analyte IR Infrared (IR) Spectroscopy (e.g., FTIR-ATR) Isolation->IR Pure Analyte MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Assign Chemical Shifts & Determine Connectivity NMR->NMR_Data IR_Data Identify Vibrational Modes (Bond Types) IR->IR_Data Structure Confirm Functional Groups & Final Structure MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: General experimental workflow for the structural elucidation of a macrolide antibiotic.

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and to deduce structural components through fragmentation analysis. Methodology:

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or an Ion Trap/Time-of-Flight (IT/TOF) instrument, is used.[2]

  • Ionization: The sample is introduced into the ESI source, where it is nebulized and ionized, primarily forming the protonated molecule [M+H]⁺.

  • MS1 Scan: A full scan is acquired to determine the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight (Expected m/z for [C₃₇H₆₁NO₁₄+H]⁺ ≈ 744.4).

  • MS/MS (Tandem MS) Analysis: The parent ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed. Key fragmentations would include:

    • Loss of the mycaminose sugar.

    • Loss of the mycarose sugar.

    • Cleavage within the macrolide ring.

    • These fragmentation patterns help confirm the identity and connectivity of the sugar moieties and the aglycone core.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of atoms and the stereochemistry. Methodology:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: This experiment identifies all the unique proton environments. Expected signals would include:

    • Aldehyde proton: A highly deshielded singlet (~9-10 ppm).

    • Vinylic protons: Signals in the alkene region (~5.0-7.0 ppm).

    • Anomeric protons: Protons on the carbons of the glycosidic bonds (~4.5-5.5 ppm).

    • N-methyl protons: A singlet corresponding to the two methyl groups of the dimethylamino function (~2.2-2.5 ppm).

    • Aliphatic protons: A complex, crowded region of signals for the rest of the macrolide ring and sugar protons.

  • ¹³C NMR: This experiment identifies all the unique carbon environments. Key signals include:

    • Carbonyl carbons: Signals for the lactone, ketone, and ester carbonyls in the highly deshielded region (~170-210 ppm).

    • Aldehyde carbonyl: (~200 ppm).

    • Alkene carbons: (~120-145 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart, which is essential for connecting the functional groups and establishing the overall structure.

Infrared (IR) Spectroscopy

Objective: To identify the presence of specific bond types and functional groups based on their characteristic vibrational frequencies. Methodology:

  • Sample Preparation: The analysis is often performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Acquisition: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Interpretation: Key absorption bands confirming the functional groups of this compound would include:

    • ~3400 cm⁻¹ (broad): O-H stretching from the multiple hydroxyl groups.

    • ~2950-2850 cm⁻¹ (sharp): C-H stretching from aliphatic (sp³) carbons.

    • ~2720 cm⁻¹ (sharp, often weak): A characteristic C-H stretch for the aldehyde proton.

    • ~1735-1710 cm⁻¹ (strong, sharp): A strong C=O stretching band, likely representing an overlap of the lactone, ester, and ketone carbonyls.

    • ~1685 cm⁻¹ (medium): C=C stretching from the conjugated diene system.

    • ~1240 cm⁻¹ and ~1160 cm⁻¹ (strong): C-O stretching from the ester, ether, and alcohol groups.

Mechanism of Action and Role of Functional Groups

This compound, like other macrolides, inhibits bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[4][5] This binding event physically obstructs the elongation of the polypeptide chain, leading to a bacteriostatic effect.

The functional groups play distinct roles in this mechanism:

  • The dimethylamino group of the mycaminose sugar is crucial for ribosome binding, forming key interactions with ribosomal RNA.

  • The hydroxyl groups and the macrolide ring also contribute to binding affinity through a network of hydrogen bonds and hydrophobic interactions.

  • The aldehyde and ketone groups can influence the conformation of the macrolide ring, which in turn affects its binding affinity and biological activity.

The diagram below illustrates the mechanism of action.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) Subunit_50S 50S Subunit (Large Subunit) Subunit_30S 30S Subunit (Small Subunit) NPET Nascent Peptide Exit Tunnel (NPET) Blockage Obstruction of Peptide Elongation NPET->Blockage Leucomycin This compound Binding Reversible Binding Leucomycin->Binding Binding->NPET Binds within tunnel on 50S subunit Binding->Blockage Inhibition Bacterial Protein Synthesis Inhibited Blockage->Inhibition

Caption: Mechanism of action of this compound, showing inhibition of protein synthesis.

Conclusion

The functional groups of this compound define its identity as a potent macrolide antibiotic. The combination of a large, conformationally flexible lactone ring, strategically placed polar groups (hydroxyls, ethers), a basic amine for anchoring, and reactive carbonyls (aldehyde, ketone, esters) results in a molecule capable of specifically targeting and inhibiting the bacterial ribosome. A thorough understanding of these groups, achievable through the experimental protocols outlined, is essential for the rational design of new derivatives with improved efficacy, pharmacokinetic properties, and the ability to overcome antibiotic resistance.

References

Leucomycin A9 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Leucomycin A9, a macrolide antibiotic. It covers its chemical identity, physicochemical properties, biological activity, and mechanism of action, with a focus on providing practical information for research and development.

Chemical Identity and Identifiers

This compound is a member of the leucomycin complex, a group of 16-membered macrolide antibiotics produced by Streptomyces kitasatoensis.[1][2][3] It is also known by the synonym Turimycin H2.[4] The definitive identification of this compound is established by its unique CAS number and a range of other chemical identifiers.

A comprehensive list of these identifiers is provided in the table below to facilitate accurate substance recognition and cross-referencing in research and regulatory documentation.

IdentifierValueSource(s)
CAS Number 18361-49-4[1][4]
Molecular Formula C37H61NO14[4][5]
Molecular Weight 743.88 g/mol [4][5]
IUPAC Name [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate[4]
InChI InChI=1S/C37H61NO14/c1-20-17-25(15-16-39)33(34(46-9)27(42)18-28(43)47-21(2)13-11-10-12-14-26(20)41)52-36-31(44)30(38(7)8)32(22(3)49-36)51-29-19-37(6,45)35(23(4)48-29)50-24(5)40/h10-12,14,16,20-23,25-27,29-36,41-42,44-45H,13,15,17-19H2,1-9H3/b11-10+,14-12+/t20-,21-,22-,23+,25+,26+,27-,29+,30-,31-,32-,33+,34+,35+,36+,37-/m1/s1[5][6]
InChIKey LOJFCOBMHWVESZ-MXYURFFASA-N[5]
SMILES C[C@@H]1C/C=C/C=C/--INVALID-LINK--O1)O)OC)O[C@H]2--INVALID-LINK--C)O[C@H]3C--INVALID-LINK--C)OC(=O)C)(C)O)N(C)C)O)CC=O)C">C@@HO[1][6]
Synonyms Turimycin H2[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for some properties of this compound are not widely published, information for the closely related leucomycin complex provides valuable insights.

PropertyValueSource(s)
Solubility Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Limited water solubility.[2]
Storage Store at -20°C.[7]

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[1] Like other macrolide antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis.

Macrolides, including this compound, bind to the 50S subunit of the bacterial ribosome. This binding event interferes with the process of translation, ultimately halting the synthesis of essential proteins and thereby inhibiting bacterial growth.

The following diagram illustrates the generalized mechanism of action for macrolide antibiotics, including this compound, at the bacterial ribosome.

Leucomycin_A9_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis Protein Synthesis 30S 30S Subunit Leucomycin_A9 This compound Leucomycin_A9->50S Binds to Inhibition Inhibition Inhibition->Protein_Synthesis Inhibits Elongation

Caption: Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound reference standard

  • Appropriate bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

The following workflow diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Read and Record MIC Value E->F

Caption: Workflow for MIC determination.

References

Leucomycin A9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Natural Product Antibiotic for Drug Development Professionals

Abstract

Leucomycin A9, a member of the 16-membered macrolide antibiotic family, represents a significant area of interest in the ongoing search for novel antimicrobial agents. Produced by the soil bacterium Streptomyces kitasatoensis, this natural product exhibits a potent and broad spectrum of activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antibacterial spectrum, biosynthetic pathway, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibiotics.

Introduction

The rise of antibiotic-resistant pathogens poses a critical threat to global public health. Natural products have historically been a rich source of antimicrobial compounds, and the leucomycin complex, a mixture of macrolide antibiotics, has been recognized for its therapeutic potential since its discovery.[1][2] this compound is one of the active components of this complex and demonstrates significant antibacterial properties.[3][4] Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. This compound, like other macrolides, exerts its effect by inhibiting bacterial protein synthesis.[3][5] This guide will delve into the technical details of this compound, providing the necessary information for its evaluation as a potential drug candidate.

Mechanism of Action

This compound, consistent with other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] This binding occurs within the nascent peptide exit tunnel (NPET), sterically hindering the progression of the growing polypeptide chain.[7] The interaction with the ribosome is primarily with the 23S rRNA component, which forms the structural and catalytic core of the peptidyl transferase center (PTC).[8] By obstructing the NPET, this compound effectively stalls protein elongation, leading to a bacteriostatic effect.[9]

The following diagram illustrates the proposed mechanism of action of this compound at the bacterial ribosome.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit 50S_subunit 50S Subunit tRNA tRNA 50S_subunit->tRNA Binds 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA Binds NPET Nascent Peptide Exit Tunnel Polypeptide Growing Polypeptide Chain NPET->Polypeptide PTC Peptidyl Transferase Center PTC->Polypeptide Elongates Leucomycin_A9 This compound Leucomycin_A9->NPET Binds to Inhibition Protein Synthesis Inhibition Leucomycin_A9->Inhibition Leads to Polypeptide->Inhibition Biosynthesis_Pathway Starter_Units Starter Units (e.g., Acetyl-CoA, Propionyl-CoA) PKS Polyketide Synthase (PKS) Enzyme Complex Starter_Units->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Macrolactone_Formation Cyclization & Modifications Polyketide_Chain->Macrolactone_Formation Aglycone Leucomycin Aglycone Macrolactone_Formation->Aglycone Glycosylation Glycosylation (Addition of Deoxy Sugars) Aglycone->Glycosylation Leucomycin_A9 This compound Glycosylation->Leucomycin_A9 MIC_Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of this compound Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Assess Bacterial Growth Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

Methodological & Application

Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Leucomycin A9

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed methodology for the quantitative analysis of Leucomycin A9, a macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and validated method for the determination of this compound in bulk drug substances and pharmaceutical formulations. The method demonstrates good precision, linearity, and accuracy, making it suitable for quality control and research applications.

Introduction

This compound is a macrolide antibiotic with potent activity against Gram-positive bacteria.[1] As a component of the leucomycin complex, also known as kitasamycin, accurate and precise quantification of individual components like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of active pharmaceutical ingredients (APIs) and their related substances.[2][3][4][5] This application note details a validated HPLC-UV method for the analysis of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Phosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • Sample diluent: A mixture of mobile phase components or a suitable solvent in which this compound is soluble and stable.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following chromatographic conditions have been found suitable for the analysis of leucomycin and its related substances.[6][7]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of Acetonitrile and a phosphate buffer (e.g., 0.05 M KH2PO4, pH adjusted to 4.5 with phosphoric acid). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 231 nm
Injection Volume 20 µL
Run Time Approximately 20-30 minutes, sufficient to elute all components of interest.
Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations covering the expected range of the samples (e.g., 10-150 µg/mL).

Sample Preparation
  • Bulk Drug Substance: Accurately weigh a sufficient amount of the this compound bulk drug substance to achieve a final concentration within the calibration range after dilution. Dissolve in and dilute with the sample diluent.

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a target amount of this compound.

    • Transfer to a suitable volumetric flask and add the sample diluent.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the sample diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few milliliters of the filtrate.

Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters for a similar leucomycin analysis.[6][7]

Validation ParameterTypical Results
Linearity (R²) > 0.999
Range 0.5 - 150 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 92.9% – 101.5%
Specificity The method is specific for this compound in the presence of excipients and related substances.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report Generate Report Peak_Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound in both bulk drug substance and pharmaceutical dosage forms. The method is specific, accurate, precise, and linear over a wide concentration range. This protocol can be readily implemented in a quality control or research laboratory for routine analysis.

References

Application Notes & Protocols for the Mass Spectrometric Characterization of Leucomycin A9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A9 is a macrolide antibiotic belonging to the leucomycin complex, produced by Streptomyces kitasatoensis.[1] Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control in pharmaceutical formulations and biological matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the analysis of this compound.[2][3] These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using LC-MS/MS, including sample preparation, instrument parameters, and data analysis.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueReference
Molecular FormulaC37H61NO14[4][5]
Molecular Weight743.88 g/mol [4][6]
Monoisotopic Mass743.40920562 Da[5]
CAS Number18361-49-4[5]

Qualitative Analysis: Fragmentation Pathway of this compound

Understanding the fragmentation pattern of this compound is essential for its structural confirmation and for developing selective quantitative methods. Based on the principles of macrolide antibiotic fragmentation, a proposed pathway is outlined below. The primary ionization in electrospray ionization (ESI) positive mode will be the protonated molecule [M+H]+. Subsequent fragmentation (MS/MS) will involve the cleavage of glycosidic bonds and losses of neutral molecules from the macrolide ring.

Leucomycin_A9_Fragmentation M_H [M+H]⁺ m/z 744.4 Fragment1 Loss of mycaminose [M+H - C8H17NO3]⁺ m/z 583.3 M_H->Fragment1 - 161.1 Da Fragment2 Loss of mycarose [M+H - C7H14O3]⁺ m/z 600.4 M_H->Fragment2 - 144.1 Da Fragment3 Loss of water [M+H - H2O]⁺ m/z 726.4 M_H->Fragment3 Fragment4 Further fragmentation of the macrolide ring Fragment1->Fragment4 Fragment2->Fragment4

Caption: Proposed MS/MS fragmentation pathway of this compound.

Quantitative Analysis: LC-MS/MS Method

This section details a protocol for the quantitative analysis of this compound in a given matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Experimental Workflow

Caption: General workflow for this compound quantification.

Sample Preparation Protocol

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Homogenization: For tissue samples, homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline). For liquid samples like plasma, this step can be skipped.

  • Protein Precipitation: To 1 mL of the sample (or homogenate), add 3 mL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering substances.

    • Elute this compound with 5 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters
ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry (MS) Parameters
ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage4500 V
Source Temperature500°C
Nebulizer Gas (GS1)50 psi
Auxiliary Gas (GS2)50 psi
Curtain Gas20 psi
Collision GasNitrogen
Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, specific precursor-to-product ion transitions are monitored. The following are proposed transitions for this compound based on its fragmentation pattern. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)744.4583.325 (Optimize)150
This compound (Qualifier)744.4158.135 (Optimize)150
Internal Standard (e.g., Roxithromycin)837.5679.530 (Optimize)150

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of this compound in a blank matrix. The concentration range should encompass the expected concentrations in the unknown samples. A typical range could be 1-1000 ng/mL.

  • Internal Standard: Use a suitable internal standard (e.g., another macrolide antibiotic not present in the samples, such as Roxithromycin) to correct for matrix effects and variations in sample preparation and instrument response.

  • Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use a linear regression model to determine the concentration of this compound in the unknown samples.

Method Validation

The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Linearity: Assess the linear range of the calibration curve (R² > 0.99).

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (e.g., Low, Medium, and High QC samples). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Selectivity and Specificity: Ensure that there are no interfering peaks from the matrix at the retention time of the analyte and internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.

  • Stability: Assess the stability of this compound in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

This document provides a comprehensive overview and detailed protocols for the characterization of this compound using mass spectrometry. The provided LC-MS/MS method offers a sensitive and selective approach for the quantification of this compound in various matrices, which is essential for pharmaceutical quality control and pharmacokinetic studies. Researchers are encouraged to optimize the provided protocols for their specific applications and instrumentation.

References

Application Notes: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Leucomycin A9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucomycin A9 is a macrolide antibiotic effective against a range of Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing its antimicrobial potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7] This method is widely used for its accuracy and efficiency in testing multiple samples.[8]

Mechanism of Action of this compound

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit at or near the peptidyl transferase center (PTC).[9][10] This binding action blocks the exit tunnel through which the nascent polypeptide chain emerges, leading to the premature dissociation of the peptidyl-tRNA from the ribosome and halting protein elongation.[9][11]

Leucomycin_A9_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit ExitTunnel Nascent Peptide Exit Tunnel (NPET) Block Inhibition 50S->Block Blocks Exit Tunnel 30S 30S Subunit mRNA mRNA Peptide Growing Peptide Chain Leucomycin This compound Leucomycin->50S Block->Peptide Result Protein Synthesis Inhibited Block->Result

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocol: Broth Microdilution Method

This protocol is based on the CLSI M07 standard for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[7]

Materials and Reagents
Material/ReagentSpecifications
This compoundAnalytical grade powder with known potency (µg/mg)
Bacterial StrainsTest isolates and Quality Control (QC) strains
QC StrainsStaphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™
Growth MediumCation-Adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4
Solvent/DiluentSterile deionized water, Glacial Acetic Acid (if needed for solubility)
LabwareSterile 96-well U-bottom microtiter plates, pipette, tips, tubes, reservoirs
EquipmentIncubator (35°C ± 2°C), Vortex mixer, Spectrophotometer/Turbidimeter
McFarland Standard0.5 McFarland turbidity standard (1.5 x 10⁸ CFU/mL)
Step-by-Step Procedure

Step 1: Preparation of this compound Stock Solution

  • Calculate the amount of this compound powder needed to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Use the following formula, accounting for the drug's potency[2][12]: Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / Potency (µg/mg)

  • Dissolve the weighed powder in sterile deionized water. If solubility is an issue, add glacial acetic acid dropwise until the compound dissolves completely.[13]

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or below.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Transfer colonies to a tube of sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.

  • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4] A common dilution is 1:150 from the 0.5 McFarland standard followed by a 1:2 dilution upon inoculation.[4]

Step 3: Preparation of Microtiter Plates

  • This protocol uses a 2-fold serial dilution.

  • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

  • Prepare an intermediate dilution of the this compound stock solution to twice the highest desired final concentration (e.g., for a top concentration of 64 µg/mL, prepare a 128 µg/mL solution).

  • Add 200 µL of this 2x concentrated antibiotic solution to the wells in column 1.

  • Perform a serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Continue this transfer from column 2 to column 10, discarding the final 100 µL from column 10. This results in 100 µL per well with decreasing concentrations of this compound.

  • Column 11 will serve as the growth control (no antibiotic) and column 12 as the sterility control (no bacteria).

Step 4: Inoculation and Incubation

  • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11. Do not inoculate column 12.

  • The final volume in each well (1-11) is now 200 µL. The antibiotic concentrations and the bacterial density are now at their target 1x values.

  • Seal the plate (e.g., with an adhesive film or place in a plastic bag) to prevent evaporation.[14]

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

Step 5: Reading and Interpreting Results

  • After incubation, examine the plate from the bottom using a reading mirror or automated plate reader.

  • Check the control wells:

    • Sterility Control (Column 12): Should show no growth (clear broth).

    • Growth Control (Column 11): Should show distinct turbidity or a pellet of growth at the bottom.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[4]

MIC_Workflow cluster_prep Preparation Phase cluster_plate Plate Setup cluster_final Inoculation & Incubation cluster_analysis Analysis A 1. Prepare this compound Stock Solution (e.g., 1280 µg/mL) E 5. Create 2x Antibiotic Dilutions in Plate (Cols 1-10) A->E B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Dilute Inoculum to ~1x10^6 CFU/mL B->C F 6. Inoculate Wells (Cols 1-11) with 100µL of Diluted Inoculum C->F D 4. Add 100µL CAMHB to Plate Wells (Cols 2-12) D->E E->F G 7. Incubate at 35°C for 16-20 hours F->G H 8. Read Plate for Growth G->H I 9. Determine MIC Value (Lowest concentration with no growth) H->I

Caption: Experimental workflow for MIC determination by broth microdilution.

Data Presentation and Quality Control

Results should be recorded systematically. Quality control is essential for ensuring the accuracy and reproducibility of MIC results.[15][16]

Example Data Recording Table
Strain IDThis compound Concentration (µg/mL)MIC (µg/mL)
64 32
Test Isolate 1--
S. aureus ATCC® 29213™--
E. faecalis ATCC® 29212™--
Key: "+" = Visible Growth; "-" = No Visible Growth
Quality Control
  • QC Strains: Always run appropriate QC strains alongside test isolates.[15] For macrolides, S. aureus ATCC® 29213™ and E. faecalis ATCC® 29212™ are commonly used.[17]

  • Acceptance Criteria: The MIC values obtained for the QC strains must fall within the acceptable ranges published by CLSI in the M100 document.[6][18] If QC results are out of range, patient results should not be reported, and the test must be investigated for errors.[15]

  • Common Sources of Error: Include incorrect inoculum preparation, improper incubation conditions, contamination, or degradation of the antibiotic stock solution.[16]

QC StrainAcceptable MIC Range for Similar Macrolides (µg/mL)*
S. aureus ATCC® 29213™0.25 - 1.0
E. faecalis ATCC® 29212™1.0 - 4.0
Note: These are example ranges for azithromycin and may differ for this compound.[17] Official CLSI ranges for this compound should be used if available.

References

Broth Microdilution Assay for Leucomycin A9 Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A9 is a macrolide antibiotic with demonstrated activity against a range of Gram-positive bacteria.[1] As with any antimicrobial agent, determining its in vitro potency against relevant bacterial isolates is a critical step in research and development. The broth microdilution (BMD) assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2] This document provides a detailed protocol for performing a broth microdilution assay to determine the susceptibility of aerobic bacteria to this compound, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

This application note is intended for research purposes and provides a framework for establishing a reproducible this compound susceptibility testing protocol. It is crucial to note that at the time of publication, standardized quality control (QC) ranges and clinical breakpoints for this compound have not been established by regulatory bodies such as CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, laboratories should establish their own internal QC ranges.

Principle of the Method

The broth microdilution method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that prevents visible growth.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

CategoryItemSpecifications
Antimicrobial Agent This compoundAnalytical grade powder
Solvents (e.g., Dimethyl sulfoxide (DMSO) or Ethanol)ACS grade or higher
Growth Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Conforming to CLSI standards
Tryptic Soy Agar (TSA) or Blood AgarFor bacterial culture and purity checks
Bacterial Strains Test isolatesClinically relevant or research strains
Quality Control (QC) Strainse.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Streptococcus pneumoniae ATCC® 49619™
Reagents Sterile Saline (0.85% NaCl) or Sterile Phosphate-Buffered Saline (PBS)For inoculum preparation
McFarland Turbidity Standard0.5 McFarland Standard
Labware & Consumables Sterile 96-well U-bottom microtiter plates
Sterile reagent reservoirs
Sterile multichannel and single-channel pipettes and tips
Sterile microcentrifuge tubes or vialsFor stock solution preparation
Inoculating loops or sterile swabs
Equipment Biosafety cabinet (Class II)
IncubatorMaintained at 35 ± 2°C, ambient air
Vortex mixer
Spectrophotometer or densitometerFor standardizing inoculum
Microplate reader (optional)For automated reading of results

Experimental Protocols

Preparation of this compound Stock Solution

Note on Solubility: this compound has limited solubility in water. A small amount of a suitable solvent is required for initial dissolution. It is recommended to use the least toxic solvent possible, such as DMSO or ethanol. The final concentration of the solvent in the wells should be kept to a minimum (ideally ≤1%) to avoid any inhibitory effects on bacterial growth.

  • Calculate the required amount of this compound powder: Use the following formula to account for the potency of the antibiotic powder:

  • Prepare a 100X stock solution: Aseptically weigh the calculated amount of this compound powder and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO). Once dissolved, bring the solution to the final desired volume with sterile distilled water or broth to create a high-concentration stock (e.g., 1280 µg/mL).

  • Sterilization: Stock solutions can be sterilized by filtration through a 0.22 µm syringe filter if necessary. Ensure the filter material is compatible with the solvent used.

  • Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • Subculture: From a stock culture, streak the test and QC organisms onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar or Blood Agar for fastidious organisms) to obtain isolated colonies.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Prepare Inoculum Suspension: Aseptically select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing 4-5 mL of sterile saline or broth.

  • Standardize Inoculum: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (the absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute to Final Inoculum Density: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.[2]

Broth Microdilution Assay Procedure
  • Plate Preparation: Aseptically label a 96-well U-bottom microtiter plate.

  • Dispense Broth: Add 100 µL of CAMHB to all wells.

  • Prepare Serial Dilutions:

    • Add 100 µL of the appropriate working solution of this compound to the first well of each row to be tested. This will result in a 1:2 dilution.

    • Using a multichannel pipette, perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum (prepared in Step 2) to each well, resulting in a final volume of 110 µL and the target inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: At least one well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: At least one well containing only CAMHB (no antibiotic, no inoculum).

  • Incubation: Seal the plates with an adhesive lid or place them in a container with a moistened paper towel to prevent evaporation. Incubate at 35 ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • Visual Inspection: After incubation, examine the sterility control well to ensure no contamination has occurred. Check the growth control well for adequate turbidity, indicating that the organism has grown sufficiently.

  • Determine the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). A reading aid, such as a viewing box with a mirror, can facilitate the determination of the endpoint.

  • Data Recording: Record the MIC value for each test and QC organism.

Quality Control

Regular performance of quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results.

QC Strains and Frequency of Testing:

  • QC testing should be performed each time a new batch of reagents or materials is used and on each day of testing.

  • Recommended QC strains for macrolide susceptibility testing include Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, and for organisms requiring specialized media, Streptococcus pneumoniae ATCC® 49619™.

Acceptance Criteria:

  • The MIC for the QC strains must fall within the established acceptable range for the laboratory. As there are no published QC ranges for this compound, each laboratory must establish its own mean and acceptable range (e.g., ± 1 two-fold dilution from the mode).

  • The growth control well must show distinct turbidity.

  • The sterility control well must remain clear.

If QC results are out of the acceptable range, patient results should not be reported, and the cause of the discrepancy must be investigated.

Data Presentation

All quantitative data should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: Example of this compound Concentration Range for Testing

WellThis compound Concentration (µg/mL)
164
232
316
48
54
62
71
80.5
90.25
100.125
11Growth Control
12Sterility Control

Note: This is a suggested range and may need to be adjusted based on the expected susceptibility of the test organisms.

Table 2: Quality Control Log for this compound

DateQC StrainLot NumberThis compound MIC (µg/mL)Acceptable Range (µg/mL)*Pass/FailTechnician
S. aureus ATCC® 29213™
E. faecalis ATCC® 29212™
S. pneumoniae ATCC® 49619™

*To be determined and established by the individual laboratory.

Visualizations

Mechanism of Action of this compound

This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs at or near the peptidyl transferase center, sterically hindering the elongation of the polypeptide chain.

G cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Polypeptide_Chain Growing Polypeptide Chain Exit_Tunnel Peptide Exit Tunnel 30S_Subunit 30S Subunit mRNA mRNA Exit_Tunnel->Polypeptide_Chain Elongation Leucomycin_A9 This compound Leucomycin_A9->50S_Subunit Binds to 23S rRNA in the 50S subunit Inhibition Inhibition of Protein Synthesis Leucomycin_A9->Inhibition Inhibition->Polypeptide_Chain

Caption: Mechanism of action of this compound.

Experimental Workflow for Broth Microdilution Assay

The following diagram outlines the key steps in the broth microdilution assay for determining the MIC of this compound.

prep_stock 1. Prepare this compound Stock Solution prep_plate 3. Prepare 96-Well Plate (Serial Dilutions) prep_stock->prep_plate prep_inoculum 2. Prepare and Standardize Bacterial Inoculum inoculate 4. Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate 5. Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic 6. Read and Record MIC Value incubate->read_mic qc_analysis 7. Quality Control Analysis read_mic->qc_analysis report 8. Report Results qc_analysis->report

Caption: Broth microdilution assay workflow.

References

Application Notes and Protocols for Agar Diffusion Assay: Assessing Leucomycin A9 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A9 is a macrolide antibiotic belonging to the leucomycin complex, produced by Streptomyces kitasatoensis.[1] Like other macrolides, it exhibits potent activity primarily against Gram-positive bacteria by inhibiting protein synthesis. The agar diffusion assay, a well-established and cost-effective method, is widely employed for the preliminary assessment of the antimicrobial activity of new compounds and for routine susceptibility testing. This document provides a detailed protocol for performing an agar diffusion assay to evaluate the efficacy of this compound against common Gram-positive pathogens.

The principle of the agar diffusion assay is based on the diffusion of an antimicrobial agent from a source (e.g., a filter paper disc) through a solid agar medium that has been uniformly inoculated with a test microorganism. The antimicrobial agent establishes a concentration gradient in the agar. If the microorganism is susceptible to the agent, a zone of inhibition will appear around the source where the concentration of the agent is sufficient to prevent microbial growth. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Data Presentation: Expected Zones of Inhibition for Macrolides

The following table summarizes representative zone of inhibition diameters for a macrolide antibiotic similar to this compound (Josamycin) against common Gram-positive bacteria. These values can be used as a reference for interpreting results from an agar diffusion assay with this compound. It is important to note that actual zone diameters for this compound may vary, and it is recommended to establish internal quality control ranges.

Test OrganismAntibiotic Disc Concentration (µg)Zone of Inhibition Diameter (mm) - Interpretation
Susceptible
Staphylococcus aureus15≥ 18
Streptococcus pyogenes15≥ 18
Bacillus subtilis15≥ 18

Note: Interpretive criteria are based on data for Josamycin, a related macrolide antibiotic, as specific data for this compound is not widely available.[2][3] These values should be used for guidance and validated in-house.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile deionized water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Stock Solution (10 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in 1 mL of DMSO or ethanol in a sterile microcentrifuge tube.[1]

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution with sterile deionized water to achieve the desired concentrations for impregnating the filter paper discs (e.g., 15 µg per disc).

    • For a 15 µ g/disc concentration, a common approach is to prepare a solution from which a specific volume (e.g., 10 µL) can be applied to each disc.

Agar Diffusion Assay (Kirby-Bauer Method)

Materials:

  • Test bacterial strains (Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Sterile forceps

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Protocol:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Transfer the colonies into a tube containing 4-5 mL of TSB or MHB.

    • Incubate the broth culture at 37°C until it achieves the turbidity of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared against the standard or measured using a spectrophotometer.

  • Inoculation of Agar Plates:

    • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the bacterial suspension.

    • Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Discs:

    • Aseptically place a sterile filter paper disc impregnated with the desired concentration of this compound onto the surface of the inoculated MHA plate using sterile forceps.

    • Gently press the disc to ensure complete contact with the agar surface.

    • If testing multiple concentrations or antibiotics, ensure the discs are placed at least 24 mm apart from center to center to avoid overlapping inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

    • Do not incubate in a CO₂-enriched atmosphere, as it can alter the pH of the medium and affect the results.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete inhibition (where no visible growth occurs) to the nearest millimeter using a ruler or calipers.

    • Measure the zone from the back of the plate against a dark, non-reflective background.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established standards for macrolide antibiotics (refer to the data table above).

Visualizations

Mechanism of Action of this compound

Leucomycin_A9_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis Protein Synthesis 30S 30S Subunit Leucomycin_A9 This compound Leucomycin_A9->50S Binds to Inhibition Inhibition Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound.

Agar Diffusion Assay Workflow

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Plates 2. Inoculate MHA Plates Inoculum->Plates Apply_Discs 4. Apply Discs to Inoculated Plates Plates->Apply_Discs Discs 3. Prepare this compound Discs Discs->Apply_Discs Incubate 5. Incubate Plates (35°C for 18-24h) Apply_Discs->Incubate Measure_Zones 6. Measure Zones of Inhibition Incubate->Measure_Zones Interpret 7. Interpret Results Measure_Zones->Interpret

References

In Vivo Efficacy of Leucomycin A9 in Animal Models of Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A9 is a member of the leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis. The leucomycin complex is also known as Kitasamycin. Macrolide antibiotics are known for their efficacy against a range of Gram-positive bacteria and some Gram-negative bacteria by inhibiting protein synthesis. This document provides a summary of the available data on the in vivo efficacy of leucomycin in animal models of bacterial infection and outlines detailed protocols for evaluating its therapeutic potential. While specific data for this compound is limited in publicly available literature, the information presented here for the broader leucomycin/kitasamycin complex serves as a valuable reference for researchers.

Data Presentation

The following table summarizes the reported in vivo efficacy of the leucomycin complex (Kitasamycin) in a murine systemic infection model. It is important to note that specific quantitative data such as ED₅₀ values, survival rates, and bacterial clearance for individual leucomycin components like A9 are not detailed in the available literature. The data presented is for the leucomycin complex as a whole.

PathogenAnimal ModelAdministration RouteEfficacy MetricResult
Staphylococcus aureusMouseSubcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.)Therapeutic ActivityEffective in treating systemic infection.
Streptococcus pyogenesMouseSubcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.)Therapeutic ActivityEffective in treating systemic infection.
Diplococcus pneumoniae (now Streptococcus pneumoniae)MouseSubcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.)Therapeutic ActivityEffective in treating systemic infection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are generalized protocols for key experiments based on standard practices for evaluating antibiotics in murine infection models.

Murine Systemic Infection Model for Determination of ED₅₀

This protocol is designed to determine the 50% effective dose (ED₅₀) of an antimicrobial agent in a systemic infection model.

a. Materials:

  • Specific pathogen-free mice (e.g., ICR or BALB/c, 4-6 weeks old, 18-22 g)

  • Bacterial strain (Staphylococcus aureus, Streptococcus pneumoniae, or Streptococcus pyogenes)

  • Appropriate bacterial culture medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Mucin (for enhancement of infection with some strains)

  • This compound (or Kitasamycin)

  • Vehicle for drug administration (e.g., sterile saline, carboxymethyl cellulose)

  • Syringes and needles for injection

b. Experimental Workflow:

ED50_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_observation Observation and Endpoint cluster_analysis Data Analysis Bact_Prep Bacterial Culture Preparation Inoc_Prep Inoculum Standardization Bact_Prep->Inoc_Prep Infection Induce Systemic Infection (e.g., Intraperitoneal Injection) Inoc_Prep->Infection Drug_Prep Drug Formulation Treatment Administer this compound (Varying Doses) Drug_Prep->Treatment Infection->Treatment Observation Monitor for 7-14 Days Treatment->Observation Endpoint Record Survival/Mortality Observation->Endpoint Analysis Calculate ED50 (e.g., Probit Analysis) Endpoint->Analysis

Caption: Workflow for ED₅₀ Determination in a Murine Systemic Infection Model.

c. Detailed Steps:

  • Bacterial Preparation: Culture the selected bacterial strain to the mid-logarithmic phase.

  • Inoculum Preparation: Wash the bacterial cells and resuspend them in sterile saline to a predetermined concentration (CFU/mL). The inoculum may be mixed with a mucin solution to enhance virulence.

  • Infection: Infect mice via intraperitoneal (i.p.) injection with the bacterial suspension. The inoculum size should be calibrated to cause mortality in untreated control animals within a specified timeframe (e.g., 48-72 hours).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound via the desired route (e.g., subcutaneous, oral). Administer a range of doses to different groups of mice. Include a vehicle-treated control group.

  • Observation: Monitor the mice for a defined period (e.g., 7 days) and record the number of survivors in each group.

  • Data Analysis: Calculate the ED₅₀ value using a statistical method such as probit analysis.

Murine Thigh Infection Model for Bacterial Clearance

This model is used to assess the bactericidal or bacteriostatic activity of an antibiotic by measuring the reduction in bacterial load in a localized infection site.

a. Materials:

  • Neutropenic mice (rendered neutropenic by cyclophosphamide treatment)

  • Bacterial strain

  • Bacterial culture medium

  • This compound

  • Vehicle for drug administration

  • Anesthetic

  • Surgical tools for tissue harvesting

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

b. Experimental Workflow:

Thigh_Infection_Workflow cluster_setup Setup cluster_procedure Procedure cluster_assessment Assessment cluster_outcome Outcome Neutropenia Induce Neutropenia Infection Intramuscular Thigh Injection Neutropenia->Infection Bact_Prep Prepare Bacterial Inoculum Bact_Prep->Infection Treatment Administer this compound Infection->Treatment Harvest Harvest Thigh Muscle Treatment->Harvest After 24h Homogenize Homogenize Tissue Harvest->Homogenize Plate Plate Serial Dilutions Homogenize->Plate Count Enumerate Bacterial Colonies (CFU) Plate->Count Analysis Determine Bacterial Clearance Count->Analysis

Caption: Workflow for Murine Thigh Infection Model for Bacterial Clearance.

c. Detailed Steps:

  • Induction of Neutropenia: Administer cyclophosphamide to mice to induce a neutropenic state, which allows for the assessment of the antibiotic's direct effect without significant immune system interference.

  • Infection: Inject a defined inoculum of the bacterial strain directly into the thigh muscle of the mice.

  • Treatment: Begin treatment with this compound at a specified time post-infection (e.g., 2 hours). Administer the drug at one or more dose levels.

  • Tissue Harvesting: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the infected thigh muscle.

  • Bacterial Enumeration: Homogenize the thigh muscle in a known volume of sterile PBS. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial load in the treated groups to the untreated control group to determine the extent of bacterial clearance.

Signaling Pathways and Logical Relationships

The primary mechanism of action of macrolide antibiotics like leucomycin is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit.

Macrolide_MOA Leucomycin This compound Ribosome Bacterial 50S Ribosomal Subunit Leucomycin->Ribosome Binds to Inhibition Inhibition Leucomycin->Inhibition Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Essential for Inhibition->Protein_Synthesis

Caption: Mechanism of Action of this compound.

Conclusion

The available data, though not specific to this compound, indicates that the leucomycin complex is effective against systemic infections caused by key Gram-positive pathogens in murine models. The provided protocols offer a standardized framework for researchers to conduct in vivo efficacy studies to further elucidate the therapeutic potential of this compound. Future research should focus on generating specific quantitative data for this compound to better understand its pharmacokinetic and pharmacodynamic properties and to establish its place in the therapeutic armamentarium against bacterial infections.

Application Notes and Protocols: Murine Model of Staphylococcus aureus Infection for Leucomycin A9 Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide array of infections, ranging from minor skin and soft tissue infections (SSTIs) to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for the development of novel antimicrobial agents. Leucomycin A9, a 16-membered macrolide antibiotic, has demonstrated potent activity against Gram-positive bacteria, making it a promising candidate for treating S. aureus infections.

These application notes provide a comprehensive guide for establishing a murine subcutaneous infection model to evaluate the in vivo efficacy of this compound against S. aureus. The protocols detailed below cover bacterial preparation, induction of infection in mice, treatment regimens, and methods for assessing therapeutic outcomes. Additionally, we present key signaling pathways involved in the host immune response to S. aureus and the mechanism of action of macrolide antibiotics.

Data Presentation

Table 1: In Vitro Susceptibility of Staphylococcus aureus to 16-Membered Macrolide Antibiotics

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad panel of S. aureus strains is not extensively published, the following table presents representative MIC values for structurally similar 16-membered macrolide antibiotics, such as Josamycin and Midecamycin, against erythromycin-susceptible and resistant S. aureus strains. This data provides a baseline for expected efficacy.

AntibioticS. aureus Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
Josamycin Erythromycin-Susceptible12[1]
Erythromycin-Resistant (Inducible)24[1][2]
Erythromycin-Resistant (Constitutive)>128>128[1]
Midecamycin Erythromycin-Susceptible12[1]
Erythromycin-Resistant (Inducible)24[1]
Erythromycin-Resistant (Constitutive)>128>128[1]
Spiramycin Erythromycin-Susceptible816[1][3]
Erythromycin-Resistant (Inducible)1632[1]
Erythromycin-Resistant (Constitutive)>128>128[1]

MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Expected Outcomes in a Murine Subcutaneous S. aureus Infection Model (Untreated Control Group)

This table summarizes the expected progression of a subcutaneous S. aureus infection in an untreated murine model, providing a baseline for evaluating the efficacy of this compound.

Time Post-InfectionLesion Size (mm²)Bacterial Load (log10 CFU/g tissue)Key Observations
Day 1 10 - 207.0 - 8.0Visible swelling and erythema at the injection site.
Day 3 30 - 608.0 - 9.0Formation of a palpable abscess.
Day 7 50 - 1007.5 - 8.5Peak abscess size, potential for dermonecrosis.[3]
Day 10 30 - 706.5 - 7.5Gradual resolution of the abscess begins.
Day 14 10 - 305.0 - 6.0Significant healing and reduction in bacterial burden.

Note: These values are approximate and can vary depending on the mouse strain, the specific S. aureus strain used, and the initial inoculum size.

Experimental Protocols

Protocol 1: Preparation of Staphylococcus aureus Inoculum
  • Bacterial Strain Selection: Choose a well-characterized S. aureus strain (e.g., USA300 for community-associated MRSA or a standard laboratory strain like Newman).

  • Culture Preparation:

    • Streak the S. aureus strain from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.

    • Inoculate a single colony into 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking (200 rpm).

    • The following day, dilute the overnight culture 1:100 into fresh, pre-warmed TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.8).

  • Inoculum Preparation:

    • Harvest the bacteria by centrifugation at 4000 x g for 15 minutes.

    • Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

    • Verify the bacterial concentration by serial dilution and plating on TSA plates.

Protocol 2: Murine Subcutaneous S. aureus Infection Model
  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice. Acclimatize the animals for at least one week before the experiment. All animal procedures must be approved by the institution's animal care and use committee.

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection).

  • Infection Procedure:

    • Shave the fur on the dorsal side of the mouse.

    • Clean the shaved area with 70% ethanol.

    • Inject 100 µL of the prepared S. aureus inoculum (e.g., 1 x 10⁷ CFU) subcutaneously into the shaved area.

    • Monitor the animals closely until they have fully recovered from anesthesia.

Protocol 3: In Vivo Efficacy Testing of this compound
  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS or the solvent used to dissolve this compound).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control antibiotic (e.g., vancomycin or linezolid).

  • Drug Administration:

    • Prepare this compound in a suitable vehicle for administration (e.g., oral gavage, subcutaneous, or intraperitoneal injection).

    • Begin treatment at a specified time post-infection (e.g., 2 hours or 24 hours).

    • Administer the treatment at regular intervals (e.g., once or twice daily) for a defined period (e.g., 3-7 days).

  • Monitoring and Endpoint Analysis:

    • Lesion Size: Measure the length and width of the skin lesion daily using a caliper. Calculate the area (length x width).

    • Bacterial Burden: At the end of the treatment period, euthanize the mice. Aseptically collect the infected skin tissue and a portion of underlying muscle. Homogenize the tissue in sterile PBS, serially dilute the homogenate, and plate on TSA to determine the number of CFU per gram of tissue.

    • (Optional) Systemic Dissemination: Collect organs such as the kidneys, liver, and spleen to determine the extent of bacterial dissemination. Process these organs as described for the skin tissue.

    • (Optional) Histopathology: Fix a portion of the infected tissue in 10% neutral buffered formalin for histological analysis to assess inflammation, tissue damage, and abscess formation.

    • (Optional) In Vivo Imaging: If using a bioluminescent S. aureus strain, monitor the infection in real-time using an in vivo imaging system.

Signaling Pathways and Mechanisms of Action

Host Immune Response to S. aureus

S. aureus is primarily recognized by the host's innate immune system through Toll-like receptor 2 (TLR2), which forms heterodimers with TLR1 or TLR6 to detect bacterial lipoproteins and lipoteichoic acid. This recognition triggers a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory cytokines and chemokines, which are crucial for recruiting neutrophils and other immune cells to the site of infection to clear the bacteria.

G SA Staphylococcus aureus (Lipoproteins, LTA) TLR2_6 TLR2/TLR6 SA->TLR2_6 Recognition MyD88 MyD88 TLR2_6->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates & Degrades AP1 AP-1 MAPK->AP1 Activates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation AP1->Nucleus Translocation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription

TLR2 Signaling Pathway in Response to S. aureus
Mechanism of Action of this compound

This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, it binds to the nascent peptide exit tunnel (NPET), sterically hindering the progression of the growing polypeptide chain. This leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis and inhibiting bacterial growth.

G Ribosome Bacterial Ribosome (70S) sub50S 50S Subunit sub50S->Ribosome NPET Nascent Peptide Exit Tunnel (NPET) sub30S 30S Subunit sub30S->Ribosome tRNA Peptidyl-tRNA NPET->tRNA Blocks Elongation Leucomycin This compound Leucomycin->NPET Binds to Inhibition Protein Synthesis Inhibition tRNA->Inhibition Premature Dissociation Polypeptide Growing Polypeptide Chain Polypeptide->NPET Passes through

Mechanism of Action of this compound
Experimental Workflow for this compound Efficacy Testing

The following diagram outlines the logical flow of the experimental procedures for evaluating the in vivo efficacy of this compound in the murine subcutaneous S. aureus infection model.

G start Start prep_bac Prepare S. aureus Inoculum start->prep_bac infect Subcutaneous Infection of Mice prep_bac->infect group Randomize into Treatment Groups infect->group treat Administer Treatment (this compound, Vehicle, Control) group->treat monitor Daily Monitoring: - Lesion Size - Body Weight - Clinical Signs treat->monitor monitor->treat Repeat Daily endpoint Endpoint Analysis monitor->endpoint endpoint->monitor No bacterial_load Determine Bacterial Load (CFU/g tissue) endpoint->bacterial_load Yes histology Histopathological Analysis endpoint->histology Yes data_analysis Data Analysis and Comparison bacterial_load->data_analysis histology->data_analysis end End data_analysis->end

Experimental Workflow for Efficacy Testing

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Leucomycin A9 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Leucomycin A9 derivatives and the subsequent investigation of their structure-activity relationships (SAR). The focus is on modifications at the C-3 hydroxyl group, a key position for derivatization to enhance antibacterial potency, particularly against resistant strains.

Introduction

This compound, a 16-membered macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its complex structure offers multiple sites for chemical modification, enabling the generation of derivatives with improved pharmacokinetic and pharmacodynamic properties. Of particular interest is the C-3 hydroxyl group, as modifications at this position have been shown to significantly impact the antibacterial spectrum and efficacy against macrolide-resistant bacteria. This document outlines the synthesis of 3-O-acyl and 3-O-(3-aryl-2-propenyl) derivatives of Leucomycin and the evaluation of their antibacterial activity.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The antibacterial activities of synthesized this compound derivatives are summarized below. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method against key Gram-positive pathogens, including erythromycin-resistant strains.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of 3-O-Acyl Leucomycin A5 Derivatives

CompoundR GroupStaphylococcus aureus SmithStreptococcus pyogenes N.Y. 5
Leucomycin A5-0.780.05
TMS-19-Q -CO-CH₂CH₃0.390.025

Data sourced from Sakakibara et al. (1981). TMS-19-Q is 3"-O-propionylleucomycin A5.

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of 3-O-(3-Aryl-2-propenyl) Leucomycin A7 Analogues

CompoundAr GroupStreptococcus pneumoniae R-1 (Erythromycin-Resistant)Streptococcus pneumoniae R-3 (Erythromycin-Resistant)
Leucomycin A7-128128
9a Phenyl1632
9b 4-Methylphenyl816
9c 4-Methoxyphenyl1632
9d 4-Chlorophenyl816
9e 4-Fluorophenyl816
9f 4-(Trifluoromethyl)phenyl48
9g 2-Thienyl1632
9h 2-Furyl1632
9i 3-Pyridyl816
9j 4-Pyridyl816
9k 4-Quinolinyl48
9l 4-Isoquinolinyl48
9m 1-Naphthyl816
Josamycin-12
Telithromycin-0.060.12

Data sourced from Furuuchi et al. (2008). These derivatives showed improved in vitro antibacterial activities against clinically important pathogens including erythromycin-resistant Streptococcus pneumoniae (ERSP)[1].

Experimental Protocols

Protocol 1: Synthesis of 3"-O-Propionylleucomycin A5 (TMS-19-Q)

This protocol is adapted from the work of Sakakibara et al. (1981) and involves a multi-step synthesis to achieve selective acylation at the 3"-position.

Materials:

  • Leucomycin A5

  • Acetic anhydride

  • Pyridine

  • Trimethylsilyl chloride (TMS-Cl)

  • Propionyl chloride

  • Tribenzylamine

  • Methanol

  • Silica gel for chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • 2'-O-Acetylation: Protect the 2'-hydroxyl group of Leucomycin A5 with acetic anhydride in pyridine.

  • 3,9-Di-O-trimethylsilylation: Protect the 3 and 9-hydroxyl groups using trimethylsilyl chloride in pyridine.

  • 3"-O-Propionylation: Acylate the 3"-tertiary hydroxyl group of the protected Leucomycin A5 with propionyl chloride in the presence of tribenzylamine at 70°C. This reaction selectively yields the 3"-O-propionyl derivative.[2]

  • 3,9-Di-O-detrimethylsilylation: Remove the trimethylsilyl protecting groups under mild acidic conditions.

  • 2'-O-Deacetylation: Remove the 2'-O-acetyl group by treatment with methanol to yield the final product, 3"-O-propionylleucomycin A5.

  • Purification: Purify the final compound using silica gel chromatography.

Protocol 2: General Procedure for the Synthesis of 3-O-(3-Aryl-2-propenyl) Leucomycin A7 Analogues

This protocol is based on the methods described by Furuuchi et al. (2008) for the synthesis of a series of 3-O-arylpropenyl derivatives.

Materials:

  • Leucomycin A7

  • Protecting group reagents (e.g., for hydroxyl and aldehyde groups)

  • Allyl bromide

  • Appropriate aryl halides

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., P(o-tolyl)₃)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

  • Deprotection reagents

  • Silica gel for chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Protection: Fully protect the hydroxyl groups and the aldehyde function of Leucomycin A7 to ensure regioselective modification at the C-3 hydroxyl group.

  • Allylation: Introduce an allyl group at the 3-O position of the protected Leucomycin A7.

  • Heck Reaction: Perform a Heck reaction between the 3-O-allyl intermediate and a selected aryl halide in the presence of a palladium catalyst and a base to introduce the arylpropenyl moiety.

  • Deprotection: Remove all protecting groups under appropriate conditions to yield the final 3-O-(3-aryl-2-propenyl)leucomycin A7 analogues.

  • Purification: Purify each derivative using silica gel chromatography.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms (e.g., with lysed horse blood for Streptococcus pneumoniae)

  • 96-well microtiter plates

  • Bacterial strains

  • Synthesized this compound derivatives

  • Positive and negative growth controls

  • Incubator

Procedure:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation Start This compound Protection Protection of Functional Groups Start->Protection Modification Chemical Modification (e.g., Acylation, Heck Reaction) Protection->Modification Deprotection Deprotection Modification->Deprotection Purification Purification (Chromatography) Deprotection->Purification Derivatives This compound Derivatives Purification->Derivatives MIC MIC Determination (Broth Microdilution) Derivatives->MIC SAR Structure-Activity Relationship Analysis MIC->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center Polypeptide Growing Polypeptide Chain PTC->Polypeptide Elongates ExitTunnel Nascent Peptide Exit Tunnel ExitTunnel->PTC Inhibition Inhibition of Protein Synthesis ExitTunnel->Inhibition Blockage rRNA_V Domain V of 23S rRNA rRNA_V->ExitTunnel rRNA_II Domain II of 23S rRNA rRNA_II->ExitTunnel Leucomycin This compound Derivative Leucomycin->rRNA_V Binds to Leucomycin->rRNA_II Interacts with Leucomycin->Inhibition tRNA Aminoacyl-tRNA tRNA->PTC Enters

Caption: Mechanism of action of this compound derivatives targeting the bacterial ribosome.

References

Application Notes and Protocols: Leucomycin A9 as a Research Tool in Ribosome Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A9, a 16-membered macrolide antibiotic, serves as a valuable research tool for investigating the intricacies of ribosome function and protein synthesis. Like other macrolides, this compound targets the large ribosomal subunit, specifically binding within the nascent peptide exit tunnel (NPET). This interaction leads to the inhibition of protein synthesis, not by directly targeting the peptidyl transferase center (PTC), but by allosterically interfering with peptide bond formation and promoting the dissociation of peptidyl-tRNA from the ribosome.[1][2] The inhibitory effect of macrolides is often context-dependent, influenced by the sequence of the nascent polypeptide chain, making them excellent probes for studying the dynamics of the ribosome at a fine-resolution.[3]

These application notes provide a comprehensive overview of the use of this compound in ribosome biology research, including its mechanism of action, quantitative data on related compounds, and detailed protocols for key experimental applications.

Mechanism of Action

This compound binds to the 50S subunit of the bacterial ribosome, obstructing the passage of the nascent polypeptide chain.[2][4] This steric hindrance within the NPET can lead to premature termination of translation. The binding of macrolides like this compound is a two-step process: an initial low-affinity binding followed by a conformational change that results in a high-affinity interaction.[5] The precise inhibitory effect is modulated by the interplay between the antibiotic, the ribosomal RNA and proteins forming the tunnel, and the sequence of the nascent peptide being synthesized.[6][7] This context-specific inhibition allows researchers to probe the architecture and functional dynamics of the NPET.

Quantitative Data

Specific quantitative data for this compound is limited in the publicly available literature. However, data from other structurally related 16-membered macrolides can provide valuable insights into its expected potency and binding characteristics.

CompoundTarget/SystemParameterValueReference
Josamycin E. coli ribosomesDissociation Constant (Kd)5.5 nM[8]
Erythromycin E. coli ribosomesDissociation Constant (Kd)11 nM[8]
Josamycin Bovine mitochondrial in vitro translationIC5012.3 µM[9]
Tylosin derivative RibosomesBinding AffinityHigher than Tylosin[10]

Note: This data is for compounds structurally related to this compound and should be used as a reference. Empirical determination of the optimal concentration of this compound for any specific experiment is highly recommended.

Experimental Protocols

In Vitro Translation Inhibition Assay

This protocol allows for the determination of the inhibitory activity of this compound on protein synthesis in a cell-free system.

Materials:

  • E. coli S30 cell-free extract or a commercially available PURE system.

  • Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP).

  • Amino acid mixture.

  • ATP and GTP.

  • This compound stock solution (in a suitable solvent like DMSO).

  • Appropriate buffers and salts.

  • Luminometer or fluorometer for detection.

Procedure:

  • Reaction Setup: Prepare the in vitro translation reaction mix according to the manufacturer's instructions or a standard laboratory protocol.[11][12]

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a solvent-only control.

  • Initiation of Translation: Add the reporter DNA or mRNA to initiate the translation reaction.

  • Incubation: Incubate the reactions at the optimal temperature (typically 37°C) for a specified time (e.g., 60-90 minutes).

  • Detection: Measure the reporter protein activity (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: Plot the reporter activity against the concentration of this compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in protein synthesis.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a snapshot of all the ribosome positions on the transcriptome at a specific moment, allowing for the identification of antibiotic-induced ribosome stalling.

Materials:

  • Bacterial cell culture.

  • This compound.

  • Lysis buffer containing translation inhibitors (e.g., chloramphenicol, in addition to this compound if desired for specific experimental setups).

  • RNase I.

  • Sucrose gradients or cushions for ribosome isolation.

  • RNA purification kits.

  • Reagents for library preparation for next-generation sequencing.

Procedure:

  • Cell Treatment: Grow bacterial cells to the desired density and treat with this compound at a predetermined concentration and for a specific duration to induce ribosome stalling.

  • Cell Lysis: Rapidly harvest and lyse the cells in a buffer that preserves ribosome-mRNA complexes.[13][14]

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA fragments) by sucrose gradient centrifugation or other suitable methods.[15]

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 20-30 nucleotides in length.

  • Library Preparation and Sequencing: Prepare a cDNA library from the extracted footprints and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the transcriptome to map the precise locations of the ribosomes. Analyze the data to identify sites of ribosome accumulation, which indicate this compound-induced stalling.

Cryo-Electron Microscopy (Cryo-EM) Structural Studies

Visualizing the interaction of this compound with the ribosome at high resolution can provide invaluable insights into its mechanism of action. While a specific cryo-EM structure for this compound is not currently available in the Protein Data Bank (PDB), the following protocol outlines the general workflow.

Materials:

  • Purified 70S ribosomes.

  • This compound.

  • Cryo-EM grid preparation supplies (grids, vitrification device).

  • Cryo-electron microscope.

  • Image processing software.

Procedure:

  • Complex Formation: Incubate purified 70S ribosomes with an excess of this compound to ensure saturation of the binding site.

  • Grid Preparation: Apply the ribosome-Leucomycin A9 complex to cryo-EM grids and vitrify them by plunge-freezing in liquid ethane.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a cryo-electron microscope.[16][17]

  • Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to obtain a high-resolution map of the ribosome-antibiotic complex.

  • Model Building and Analysis: Build an atomic model of this compound into the cryo-EM density map to visualize its binding site and interactions with the ribosomal components.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in ribosome biology.

Leucomycin_A9_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S NPET Nascent Peptide Exit Tunnel 50S->NPET contains 30S 30S This compound This compound This compound->50S Binds to Inhibition Inhibition of Protein Synthesis This compound->Inhibition Peptide_Elongation Peptide Elongation Peptide_Elongation->NPET Nascent peptide passes through Peptide_Elongation->Inhibition

Mechanism of this compound Action.

Ribosome_Profiling_Workflow Start Start: Bacterial Culture Treatment Treat with This compound Start->Treatment Lysis Cell Lysis Treatment->Lysis RNase_Digestion RNase I Digestion Lysis->RNase_Digestion Monosome_Isolation Monosome Isolation (Sucrose Gradient) RNase_Digestion->Monosome_Isolation Footprint_Extraction RNA Footprint Extraction Monosome_Isolation->Footprint_Extraction Library_Prep cDNA Library Preparation Footprint_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: Map Ribosome Positions Sequencing->Data_Analysis End End: Identify Stalling Sites Data_Analysis->End

Ribosome Profiling Experimental Workflow.

In_Vitro_Translation_Assay Reaction_Mix Prepare In Vitro Translation Mix Add_Leucomycin Add Serial Dilutions of this compound Reaction_Mix->Add_Leucomycin Add_Template Add Reporter mRNA/DNA Add_Leucomycin->Add_Template Incubate Incubate at 37°C Add_Template->Incubate Measure_Signal Measure Reporter Signal (Luminescence/ Fluorescence) Incubate->Measure_Signal Calculate_IC50 Calculate IC50 Value Measure_Signal->Calculate_IC50

In Vitro Translation Inhibition Assay Workflow.

Conclusion

This compound is a powerful tool for dissecting the mechanisms of protein synthesis and ribosome function. Its context-specific mode of action provides a unique opportunity to study the dynamics of the nascent peptide exit tunnel and its role in regulating translation. The protocols and data presented here, though in some cases based on related compounds, offer a solid foundation for researchers to incorporate this compound into their studies of ribosome biology and for the development of novel antimicrobial agents. As with any experimental tool, careful optimization and validation are crucial for obtaining robust and reliable results.

References

Application Notes and Protocols for the Extraction and Purification of Leucomycin A9 from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Leucomycin A9, a macrolide antibiotic, from Streptomyces kitasatoensis culture. The following sections detail the fermentation process, extraction of the leucomycin complex, and chromatographic purification of the this compound component.

Introduction

Leucomycin, also known as Kitasamycin, is a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. This complex consists of several related compounds, designated as Leucomycin A1, A3, A4, A5, A6, A7, A8, A9, etc.[1]. Among these, this compound is a significant component with potent antibacterial activity against a broad spectrum of Gram-positive bacteria[2]. The production of specific leucomycin components can be influenced by the addition of precursors to the fermentation medium. For instance, the addition of L-leucine can enhance the production of the A1/A3 pair, while L-valine can direct biosynthesis towards the A4/A5 pair[3][4]. The biosynthesis of the leucomycin aglycone follows the polyketide pathway[5].

The efficient extraction and purification of this compound are crucial for its development as a therapeutic agent. This document outlines a systematic approach to obtain high-purity this compound, encompassing fermentation, solvent extraction, and multi-step chromatographic separation.

Experimental Protocols

Fermentation of Streptomyces kitasatoensis

This protocol describes the cultivation of S. kitasatoensis for the production of the Leucomycin complex.

2.1.1. Media Preparation

  • Seed Medium:

    • Glucose: 20 g/L

    • Soy hydrolysate: 2 g/L

    • Sodium Chloride (NaCl): 0.2 g/L

    • Ammonium Sulfate ((NH₄)₂SO₄): 5 g/L

    • Adjust pH to 7.0-7.3 before sterilization.

  • Production Medium:

    • Peptone: 5 g/L

    • Meat extract: 5 g/L

    • Glucose: 20 g/L

    • Sodium chloride: 5 g/L

    • Dry yeast: 3 g/L

    • Calcium carbonate (CaCO₃): 3 g/L

    • Adjust pH to 7.0 before sterilization.

2.1.2. Inoculum and Fermentation

  • Prepare a seed culture by inoculating 50 mL of sterile seed medium with a stock culture of S. kitasatoensis.

  • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Inoculate 1 L of sterile production medium with 5% (v/v) of the seed culture.

  • Incubate the production culture in a fermenter at 28°C for 120-168 hours. Maintain aeration and agitation to ensure a dissolved oxygen level of at least 20% saturation[6].

Extraction of Leucomycin Complex

This protocol details the extraction of the crude Leucomycin complex from the fermentation broth.

  • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation at 5,000 x g for 20 minutes.

  • Adjust the pH of the supernatant to 8.5 with a suitable base (e.g., 2M NaOH).

  • Extract the supernatant twice with an equal volume of ethyl acetate in a separation funnel[7].

  • Pool the organic (ethyl acetate) phases.

  • Concentrate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude Leucomycin complex.

Purification of this compound

This section outlines a two-step chromatographic process to isolate this compound from the crude extract.

2.3.1. Silica Gel Column Chromatography (Initial Separation)

  • Prepare a silica gel (70-230 mesh) column packed in a suitable non-polar solvent such as hexane.

  • Dissolve the crude Leucomycin complex in a minimal amount of a moderately polar solvent like chloroform or dichloromethane.

  • Load the dissolved sample onto the silica gel column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-acetone gradient followed by an acetone-methanol gradient[8].

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify fractions containing Leucomycin components.

  • Pool the fractions enriched with Leucomycin A components.

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified Leucomycin A complex.

2.3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Dissolve the semi-purified Leucomycin A complex in the HPLC mobile phase.

  • Perform preparative HPLC using a C18 reverse-phase column.

  • Elute with an isocratic or gradient mobile phase system, such as acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid)[9]. The exact gradient will need to be optimized based on the specific column and system.

  • Monitor the elution profile at an appropriate UV wavelength (e.g., 232 nm).

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain purified this compound.

Data Presentation

The following tables summarize the expected quantitative data from the extraction and purification process. Please note that these are representative values and actual results may vary.

Table 1: Fermentation and Extraction Yields

ParameterValueUnit
Fermentation Volume10L
Fermentation Time144hours
Crude Leucomycin Complex Yield1.5g/L
Extraction Efficiency90%

Table 2: Purification of this compound

Purification StepStarting Material (mg)Purified Product (mg)Yield (%)Purity (%)
Silica Gel Chromatography15,0003,00020~60
Preparative HPLC3,00045015>98

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces kitasatoensis Fermentation Harvest Harvesting and Cell Separation Fermentation->Harvest Extraction Ethyl Acetate Extraction Harvest->Extraction Concentration Concentration Extraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel PrepHPLC Preparative HPLC SilicaGel->PrepHPLC Lyophilization Lyophilization PrepHPLC->Lyophilization FinalProduct FinalProduct Lyophilization->FinalProduct Pure this compound

Caption: Workflow for this compound Production.

Proposed Biosynthetic Pathway of Leucomycin Aglycone

biosynthetic_pathway Starter Propionyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Modules Starter->PKS Extender1 Methylmalonyl-CoA (Extender Unit) Extender1->PKS Extender2 Malonyl-CoA (Extender Unit) Extender2->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Thioesterase/ Cyclization Polyketide->Cyclization Aglycone 16-Membered Macrolactone Ring (Aglycone) Cyclization->Aglycone Tailoring Tailoring Enzymes (Glycosylation, etc.) Aglycone->Tailoring LeucomycinA9 This compound Tailoring->LeucomycinA9

Caption: Biosynthesis of Leucomycin Aglycone.

References

Application Notes and Protocols for Evaluating Leucomycin A9 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A9 is a macrolide antibiotic with established anti-bacterial properties.[1] As with many natural products, understanding its potential cytotoxic effects on mammalian cells is a critical step in drug development and safety assessment. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxicity of this compound using common cell-based assays. The described methods are fundamental for determining the concentration-dependent effects of this compound on cell viability, membrane integrity, and apoptosis. While specific cytotoxic data for this compound on mammalian cells is not extensively documented in publicly available literature, this guide offers robust methodologies applicable to its class of compounds. Some studies have shown that macrolide antibiotics can impact the growth of mammalian cells, with IC50 values varying based on the specific compound and cell type.[2]

Key Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively assess the cytotoxic profile of this compound. The following assays provide insights into different cellular responses to toxic insults:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases, providing a specific marker for apoptosis.

Data Presentation

The following tables represent example data that could be generated from the described assays. These values are for illustrative purposes and the actual results for this compound may vary depending on the cell line and experimental conditions.

Table 1: Cell Viability (MTT Assay) of HeLa Cells after 48-hour Exposure to this compound

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
1078.6 ± 6.3
2552.1 ± 4.9
5025.8 ± 3.7
10010.3 ± 2.1

Table 2: Membrane Integrity (LDH Assay) of HepG2 Cells after 24-hour Exposure to this compound

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
1015.7 ± 2.5
5048.9 ± 4.2
10085.4 ± 6.1
200 (Lysis Control)100 ± 0.0

Table 3: Apoptosis Induction (Caspase-3/7 Activity) in Jurkat Cells after 24-hour Exposure to this compound

This compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.2
51.8 ± 0.3
103.5 ± 0.6
256.2 ± 0.9
504.1 ± 0.7

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[3][4][5][6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on established LDH assay principles.[2][7][8]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7][9] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[8]

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • After 24 hours, treat the cells with serial dilutions of this compound.

  • Include the following controls:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with lysis buffer provided in the kit)

    • Vehicle control

  • Incubate the plate for the desired time (e.g., 24 hours).

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (as per the kit instructions).

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.

Caspase-3/7 Apoptosis Assay

This protocol is a general guideline for commercially available caspase-3/7 assays.[10][11][12]

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.[10]

Materials:

  • Jurkat cells (or other suitable suspension or adherent cell line)

  • Complete culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well microplates (for luminescence)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate. For suspension cells like Jurkat, a density of 20,000 cells/well is often used.

  • Treat cells with serial dilutions of this compound. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents by gentle shaking on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plates start->seed incubate_24h Incubate 24h seed->incubate_24h treat Treat with this compound (serial dilutions) incubate_24h->treat incubate_exp Incubate (e.g., 24h, 48h) treat->incubate_exp mtt MTT Assay incubate_exp->mtt ldh LDH Assay incubate_exp->ldh caspase Caspase-3/7 Assay incubate_exp->caspase readout Measure Absorbance/ Luminescence mtt->readout ldh->readout caspase->readout calculate Calculate % Viability/ % Cytotoxicity/ Fold Change readout->calculate

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Stress cluster_apoptosis Apoptotic Cascade Leucomycin_A9 This compound Mito_Ribosome Mitochondrial Ribosome Inhibition Leucomycin_A9->Mito_Ribosome Mito_Dysfunction Mitochondrial Dysfunction Mito_Ribosome->Mito_Dysfunction ROS Increased ROS Production Bax_Bak Bax/Bak Activation ROS->Bax_Bak Mito_Dysfunction->ROS Mito_Dysfunction->Bax_Bak Cyto_C Cytochrome c Release Bax_Bak->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_C->Apoptosome Caspase37 Caspase-3/7 Activation Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Putative signaling pathway for macrolide-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Leucomycin A9 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucomycin A9. The following information is designed to address common challenges related to the solubility of this macrolide antibiotic in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a macrolide antibiotic belonging to the leucomycin complex produced by Streptomyces kitasatoensis.[1] Like many macrolides, this compound is a large, hydrophobic molecule with limited aqueous solubility. This property can pose a significant challenge for in vitro studies, as achieving a desired concentration in aqueous cell culture media without precipitation is crucial for accurate and reproducible experimental results.

Q2: What are the recommended solvents for dissolving this compound?

This compound is sparingly soluble in water but shows good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions for in vitro assays. Methanol and dimethylformamide (DMF) are also effective solvents.

Q3: What is the approximate solubility of this compound in common organic solvents?

CompoundSolventReported Solubility
Leucomycin (Kitasamycin)DMSO60 mg/mL (with ultrasonication)[2]
JosamycinDMSO~15 mg/mL
JosamycinEthanol~25 mg/mL

It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific batch of this compound.

Troubleshooting Guide

Problem 1: this compound powder is not dissolving in the chosen solvent.

  • Cause: Insufficient solvent volume or inadequate dissolution technique.

  • Solution:

    • Ensure you are using a sufficient volume of solvent to achieve the desired stock concentration.

    • Gentle warming of the solution to 37°C can aid in dissolution.[2]

    • Use of an ultrasonic bath can significantly improve the dissolution of this compound in DMSO.[2]

    • Vortex the solution for 1-2 minutes to ensure it is fully dissolved.

Problem 2: Precipitation occurs when adding the this compound stock solution to the cell culture medium.

  • Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, or the concentration of the organic solvent is too high.

  • Solution:

    • Reduce the final concentration of this compound: If experimentally feasible, lower the working concentration of the antibiotic.

    • Use a serial dilution approach: Instead of adding a small volume of a highly concentrated stock directly to a large volume of media, perform one or more intermediate dilutions in culture medium. This gradual decrease in solvent concentration can help prevent precipitation.

    • Maintain a low final solvent concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, with 0.1% being preferable to minimize cytotoxicity.[3][4] For ethanol, similar low concentrations are recommended.

    • Pre-warm the culture medium: Adding the stock solution to medium that is at 37°C can sometimes help maintain solubility.

    • Increase the serum concentration (if applicable): For some compounds, the presence of serum proteins can help to stabilize them in solution.

Problem 3: Observed cytotoxicity in the vehicle control group.

  • Cause: The concentration of the organic solvent (e.g., DMSO, ethanol) is toxic to the cells.

  • Solution:

    • Determine the maximum tolerable solvent concentration: Run a dose-response experiment with the solvent alone to determine the highest concentration that does not affect cell viability or function in your specific cell line.

    • Reduce the solvent concentration in your final assay: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration, thereby lowering the final solvent percentage. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some sensitive or primary cells may require concentrations below 0.1%.[3][4]

    • Always include a vehicle control: This control should contain the same final concentration of the solvent as the experimental wells to account for any solvent-induced effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 785.96 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Water bath or incubator at 37°C

Procedure:

  • Weigh out 7.86 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.

  • Following warming, place the tube in an ultrasonic water bath for 15-30 minutes, or until the solution is clear.[2]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use within 6 months; at -20°C, use within 1 month.[2]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Thaw the 10 mM this compound stock solution at room temperature.

  • To prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting or inverting the tube.

  • This will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[3][4]

  • Add the appropriate volume of the working solution to your cell culture plates. Remember to include a vehicle control with 0.1% DMSO in the medium.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex B->C D Warm to 37°C (optional) C->D F Aliquot and Store at -20°C/-80°C C->F E Ultrasonicate (optional) D->E E->F G Thaw Stock Solution F->G Use for Experiment H Dilute in Pre-warmed Cell Culture Medium G->H I Mix Gently H->I J Add to Cell Culture I->J

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_bacterium Bacterium ribosome 50S Ribosomal Subunit ribosome->inhibition protein_synthesis Protein Synthesis leucomycin This compound leucomycin->ribosome Binds to inhibition->protein_synthesis Inhibits

References

Preventing degradation of Leucomycin A9 during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of Leucomycin A9 to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, it is highly recommended to store this compound at -20°C.[1][2][3] While some suppliers may ship the product at room temperature, long-term storage at ambient temperatures is not advised due to the potential for degradation.[4][5] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

Q2: Can I store this compound at 4°C for short-term use?

For short-term storage (a few days to a week), 4°C is generally acceptable. However, for any period longer than a week, it is best to store aliquots at -20°C to minimize degradation.

Q3: How should I prepare this compound for storage?

It is best to store this compound as a solid. If you need to prepare a stock solution, dissolve it in a suitable solvent such as ethanol, methanol, DMF, or DMSO.[2][6] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q4: What are the main factors that can cause this compound to degrade?

The primary factors that can lead to the degradation of this compound and other macrolide antibiotics include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • pH: Both acidic and basic conditions can lead to the hydrolysis of the macrolide structure.

  • Light: Exposure to UV light can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can modify the chemical structure.

  • Humidity: For the solid form, high humidity can lead to hydrolysis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in my experiments. Degradation of this compound due to improper storage.1. Verify the storage conditions of your this compound stock. Was it consistently stored at -20°C?2. Consider the age of the compound and the stock solution.3. Perform a quality control check, such as HPLC analysis, to assess the purity of your stock.4. Prepare a fresh stock solution from a new vial of solid this compound.
Unexpected peaks in my HPLC/LC-MS analysis. Presence of degradation products.1. Review the storage history of the sample.2. Consider the possibility of degradation due to the analytical method itself (e.g., mobile phase pH).3. Perform a forced degradation study (see experimental protocol below) to identify potential degradation products.
Physical changes in the solid this compound (e.g., discoloration, clumping). Exposure to light or humidity.1. Store the solid compound in a dark, desiccated environment.2. If clumping is observed, it may indicate moisture absorption. The purity should be checked before use.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • pH meter

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a sample of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed solid in methanol to the original concentration for analysis.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

4. HPLC Analysis:

  • Analyze the stressed samples and a non-stressed control sample by HPLC.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 232 nm.

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

Degradation_Pathway Leucomycin_A9 This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) Leucomycin_A9->Hydrolysis Oxidation Oxidation Leucomycin_A9->Oxidation Photodegradation Photodegradation (UV Light) Leucomycin_A9->Photodegradation Degradation_Products_1 Inactive Products (e.g., Cleaved Lactone Ring, Loss of Sugars) Hydrolysis->Degradation_Products_1 Degradation_Products_2 Oxidized Products Oxidation->Degradation_Products_2 Degradation_Products_3 Photodegradation Products Photodegradation->Degradation_Products_3

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Experiment Shows Loss of Activity Check_Storage Check Storage Conditions (-20°C?) Start->Check_Storage Check_Age Check Age of Stock Solution Check_Storage->Check_Age Yes Improper_Storage Improper Storage Identified Check_Storage->Improper_Storage No QC_Analysis Perform QC Analysis (e.g., HPLC) Check_Age->QC_Analysis No Old_Stock Stock is Old Check_Age->Old_Stock Yes Prepare_Fresh Prepare Fresh Stock from New Solid QC_Analysis->Prepare_Fresh End Problem Resolved Prepare_Fresh->End Improper_Storage->Prepare_Fresh Old_Stock->Prepare_Fresh

Caption: Troubleshooting workflow for loss of this compound activity.

References

Troubleshooting inconsistent MIC results for Leucomycin A9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Leucomycin A9. Our aim is to help you address common issues and ensure the accuracy and reproducibility of your Minimum Inhibitory Concentration (MIC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to inconsistent MIC results for this compound.

Q1: Why are my MIC results for this compound varying between experiments?

Inconsistent MIC values can arise from several factors. Minor variations in methodology can lead to significant differences in results.[1] Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A higher than standard inoculum size can lead to an "inoculum effect," where the MIC appears higher.[2] Conversely, a smaller inoculum may artificially lower the MIC.[1] It is crucial to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 5 x 10^5 CFU/mL.[3]

  • Media Composition: The type of media used can significantly impact the MIC. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious aerobic bacteria.[4] However, the presence of different carbon sources or buffering capacities in non-standard media can alter bacterial growth and antibiotic activity.[5]

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the apparent MIC.[1] Adherence to standardized incubation times (typically 16-20 hours for broth microdilution) and temperatures (35 ± 2°C) is essential.[6]

  • This compound Stock Solution: The stability and concentration of your this compound stock solution are paramount. Improper storage can lead to degradation of the compound, reducing its potency and leading to falsely high MIC values.

Q2: How should I prepare and store my this compound stock solution to ensure consistency?

  • Solvent Selection: For many antibiotics, sterile deionized water is the preferred solvent. If the compound is not water-soluble, use the least toxic solvent possible, such as ethanol or methanol.[4] It is crucial to ensure the final concentration of the organic solvent in the MIC assay is low enough to not affect bacterial growth.

  • Storage Conditions: Antibiotic stock solutions should generally be stored at low temperatures to minimize degradation. Storage at 4°C is suitable for short-term use (up to two weeks), while storage at -80°C is recommended for long-term storage.[4] Some studies on other antibiotics have shown stability for extended periods when refrigerated.[7][8] Avoid repeated freeze-thaw cycles, which can degrade the antibiotic. Aliquoting the stock solution into single-use vials is highly recommended.

  • Light Protection: Many antibiotic solutions are light-sensitive. Store stock solutions in amber vials or wrapped in foil to protect them from light.[4]

Q3: The edges of my inhibition zones (in agar diffusion) or the growth in my wells (in broth dilution) are unclear. How do I interpret these results?

Reading the MIC value correctly is crucial. For broth microdilution, the MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[3]

  • Trailing Growth: Some bacteria may exhibit "trailing," where a small button of growth is visible at the bottom of the well in concentrations above the true MIC. For bacteriostatic antibiotics like macrolides, this pinpoint growth should generally be disregarded when determining the MIC against Gram-positive bacteria.[3]

  • Skipped Wells: The appearance of growth in a well with a higher antibiotic concentration than a well showing no growth (a "skipped well") can indicate contamination, improper inoculation, or heteroresistance. If a single skipped well is observed, the highest MIC value should be reported to avoid falsely reporting susceptibility.[9] Multiple skipped wells may invalidate the test, and it should be repeated.

  • Agar Dilution: In agar dilution methods, the growth of one or two colonies or a faint haze should be disregarded.[3]

Q4: How do I know if my inconsistent results are due to my experimental technique or to bacterial resistance?

To distinguish between technical error and true biological resistance, it is essential to include appropriate quality control (QC) measures in every experiment.

  • Use of Reference Strains: Standard QC strains with known and expected MIC ranges for the antibiotic being tested should be run alongside your clinical isolates.[3][10] For Gram-positive bacteria, Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 are commonly used reference strains.[10][11] If the MIC for the QC strain falls within the established range, it provides confidence that the experimental setup is sound.

  • Verifying Inoculum Density: After preparing your 0.5 McFarland standard, you can perform a colony count to verify the inoculum density. This involves plating a dilution of the inoculum and counting the colonies after incubation.[3]

  • Checking for Contamination: Before adding the bacterial inoculum to your MIC assay, it is good practice to streak a sample onto an agar plate to check for purity.

Factors Influencing this compound MIC Results

The following table summarizes key experimental variables that can lead to inconsistent MIC results.

FactorPotential Cause of InconsistencyRecommendation for Standardization
Bacterial Inoculum Inoculum density too high or too low.[2]Adjust inoculum to a 0.5 McFarland standard (approx. 5 x 10^5 CFU/mL).[3] Verify with a densitometer or spectrophotometer.
Growth Medium Non-standard media composition affecting bacterial growth or antibiotic activity.[5]Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious aerobic bacteria.[4] Ensure consistent lot and preparation.
Incubation Variations in time and temperature.[1]Incubate at 35 ± 2°C for 16-20 hours for broth microdilution.[6]
This compound Stock Degradation due to improper storage (temperature, light exposure). Repeated freeze-thaw cycles.Store aliquots at -80°C for long-term use and at 4°C for short-term use. Protect from light.[4] Avoid repeated freezing and thawing.
Solvent Effects High concentrations of organic solvents (e.g., ethanol, DMSO) can inhibit bacterial growth.Ensure the final concentration of the solvent in the assay is minimal and does not affect bacterial viability.
Plate Reading Subjective interpretation of endpoints, especially with trailing growth.[3]Follow established guidelines for reading MICs, disregarding pinpoint growth for macrolides against Gram-positive bacteria.[3]
Quality Control Lack of or improper use of QC strains.[3]Include appropriate QC strains (e.g., S. aureus ATCC 29213) in every assay and ensure results are within the acceptable range.[10]

Standardized Protocol for Broth Microdilution MIC Testing of this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve in a minimal amount of an appropriate solvent (e.g., ethanol or DMSO) before diluting to the final stock concentration with sterile deionized water or broth.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Dispense into single-use aliquots and store at -80°C, protected from light.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13).[3]

    • Within 15 minutes of standardization, dilute the suspension as required by the specific protocol to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[4]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that shows no visible growth.

    • Compare the MIC of the QC strain to its known acceptable range to validate the experiment.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent MIC results for this compound.

TroubleshootingWorkflow start Inconsistent MIC Results Observed check_qc Are QC Strain MICs within Range? start->check_qc review_protocol Review Core Protocol Parameters check_qc->review_protocol No investigate_antibiotic Investigate this compound Stock check_qc->investigate_antibiotic Yes check_inoculum Verify Inoculum Preparation (0.5 McFarland, Age of Culture) review_protocol->check_inoculum check_media Check Growth Medium (Type, pH, Lot Number) check_inoculum->check_media check_incubation Confirm Incubation Conditions (Time, Temperature) check_media->check_incubation check_reading Standardize MIC Reading Method (Trailing Growth, Skipped Wells) check_incubation->check_reading end_resolve Issue Likely Resolved check_reading->end_resolve check_storage Review Storage Conditions (Temperature, Light, Aliquoting) investigate_antibiotic->check_storage check_prep Verify Stock Solution Preparation (Solvent, Concentration) check_storage->check_prep consider_resistance Consider Biological Resistance (e.g., erm genes, efflux pumps) check_prep->consider_resistance end_resistance Inconsistency Likely Due to Resistance consider_resistance->end_resistance

Caption: Troubleshooting workflow for inconsistent MIC results.

This compound Mechanism of Action: Ribosome Inhibition

This compound, as a macrolide antibiotic, functions by inhibiting protein synthesis in bacteria. Macrolides bind to the 23S rRNA component of the large (50S) ribosomal subunit.[12] This binding occurs within the nascent peptide exit tunnel (NPET), sterically hindering the elongation of the polypeptide chain.[13] The specific interactions can vary between different macrolides, but they generally obstruct the path of newly synthesized peptides, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein production.[14]

The diagram below illustrates the general mechanism of action for macrolide antibiotics like this compound.

SignalingPathway cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) mRNA mRNA tRNA tRNA Leucomycin This compound Leucomycin->NPET Enters Cell Blockage Steric Hindrance to Nascent Peptide Inhibition Inhibition of Protein Synthesis Blockage->Inhibition CellDeath Bacteriostatic Effect Inhibition->CellDeath

Caption: Mechanism of action of this compound on the bacterial ribosome.

References

Technical Support Center: Overcoming Leucomycin A9 Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with leucomycin A9 resistance in bacterial strains during in vitro experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experimental workflow.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound

  • Question: We are observing significant variability in our MIC assays for this compound against our resistant bacterial strain. What could be the cause?

  • Answer: Inconsistent MIC values can stem from several factors. Firstly, ensure strict adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI). The inoculum size is critical; a bacterial suspension that is too dense or too dilute can alter the apparent MIC. Verify the viability and growth phase of your bacterial culture before each experiment. Additionally, confirm the precise concentration and stability of your this compound stock solution, as degradation can lead to artificially low MICs. Finally, consider the possibility of heterogeneous resistance within your bacterial population, where only a subpopulation of cells expresses high-level resistance.

Issue 2: this compound Resistant Strain Shows Susceptibility

  • Question: Our previously confirmed this compound-resistant bacterial strain is now showing susceptibility in our assays. Why might this be happening?

  • Answer: The loss of a resistance phenotype can occur if the resistance mechanism is unstable. For instance, if resistance is conferred by a plasmid, repeated subculturing in an antibiotic-free medium can lead to plasmid loss.[1] To mitigate this, maintain selective pressure by including a sub-inhibitory concentration of this compound in your culture medium. It is also advisable to prepare and use frozen glycerol stocks of the resistant strain to ensure consistency between experiments.

Issue 3: Difficulty Inducing High-Level this compound Resistance In Vitro

  • Question: We are struggling to select for high-level this compound resistance in our bacterial strain using serial passage. What can we do?

  • Answer: The development of high-level resistance can be a multi-step process.[2] If you are not observing a significant increase in the MIC, consider modifying your selection protocol. You could try a more gradual increase in the concentration of this compound during serial passage.[3] Alternatively, using a continuous culture system, such as a chemostat or morbidostat, can provide more consistent selective pressure and may be more effective at selecting for high-level resistance.[2][4] It is also possible that the intrinsic resistance mechanisms of your chosen bacterial strain are not easily augmented to high levels for this compound.

Issue 4: Suspected Efflux Pump-Mediated Resistance

  • Question: We hypothesize that this compound resistance in our strain is due to an efflux pump. How can we test this in vitro?

  • Answer: To investigate the role of efflux pumps, you can perform MIC assays with this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC of this compound when the EPI is present would suggest the involvement of an efflux pump. Commonly used EPIs include verapamil and reserpine, though their specificity can vary. It is crucial to run controls to ensure the EPI itself does not have antibacterial activity at the concentration used.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound and other macrolides?

A1: The main mechanisms of resistance to macrolide antibiotics like this compound include:

  • Target site modification: This is a common mechanism involving methylation of the 23S rRNA, which reduces the binding affinity of the antibiotic to the ribosome.[5] This is often mediated by erythromycin ribosome methylase (erm) genes.[5][6] Mutations in the 23S rRNA gene or in ribosomal proteins L4 and L22 can also confer resistance.[5][7]

  • Active efflux: Bacteria can acquire efflux pumps that actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.[8][9]

  • Enzymatic inactivation: Some bacteria produce enzymes, such as esterases or phosphotransferases, that can inactivate macrolide antibiotics.[10]

Q2: How can combination therapy be used to overcome this compound resistance in vitro?

A2: Combining this compound with another antimicrobial agent can be a strategy to overcome resistance.[11] This approach can be synergistic, where the combined effect of the two drugs is greater than the sum of their individual effects.[12] For example, combining this compound with a compound that inhibits a specific resistance mechanism, such as an efflux pump inhibitor, could restore its activity. Another approach is to combine it with an antibiotic that has a different mechanism of action, potentially leading to a synergistic bactericidal effect.[13][14]

Q3: What is a Fractional Inhibitory Concentration (FIC) index and how is it used to assess synergy?

A3: The Fractional Inhibitory Concentration (FIC) index is a quantitative measure of the interaction between two antimicrobial agents. It is calculated using the following formula:

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The interaction is typically interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Q4: Are there any known adjuvants that can potentiate the activity of this compound against resistant strains?

A4: The use of adjuvants, which are non-antibacterial compounds that enhance the efficacy of antibiotics, is a promising strategy.[5][15] While specific data for this compound is limited, studies on other macrolides have shown that compounds like peptidomimetics can potentiate their activity against resistant strains of E. coli by 4- to 32-fold.[12] These adjuvants may work by disrupting the bacterial outer membrane, thereby increasing the intracellular concentration of the antibiotic.

Data Presentation

Table 1: Example of Synergy Testing with a Macrolide Antibiotic and a Potentiator

This table illustrates how to present data from a checkerboard assay to determine the synergistic effect of a potentiator on a macrolide antibiotic against a resistant bacterial strain.

Macrolide MIC (µg/mL) AlonePotentiator MIC (µg/mL) AloneMacrolide MIC (µg/mL) in CombinationPotentiator Concentration (µg/mL) in CombinationFold Decrease in Macrolide MICFIC IndexInterpretation
25664168160.1875Synergy
1283284160.1875Synergy

Note: The data in this table is illustrative and based on findings for other macrolides. Researchers should generate their own data for this compound.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

  • Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

  • Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and a second agent (e.g., a potentiator or another antibiotic) along the y-axis.

  • Inoculation: Inoculate each well with the bacterial suspension at a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FIC index for each combination to determine the nature of the interaction (synergy, additivity, or antagonism).

Visualizations

Resistance_Mechanisms cluster_drug This compound cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Leucomycin Leucomycin Ribosome Ribosome (Target) Leucomycin->Ribosome Inhibits Protein Synthesis Active_Efflux Active Efflux Leucomycin->Active_Efflux Pumped Out Enzymatic_Inactivation Enzymatic Inactivation Leucomycin->Enzymatic_Inactivation Degraded EffluxPump Efflux Pump Enzyme Inactivating Enzyme Target_Modification Target Modification (e.g., 23S rRNA methylation) Target_Modification->Ribosome Prevents Binding

Caption: Mechanisms of bacterial resistance to this compound.

Experimental_Workflow start Start with Susceptible Strain serial_passage Serial Passage with Increasing this compound start->serial_passage mic_testing Periodic MIC Testing serial_passage->mic_testing confirm_resistance Confirm Stable Resistance (>4-fold MIC increase) mic_testing->confirm_resistance confirm_resistance->serial_passage No characterize Characterize Mechanism (e.g., sequencing, efflux assay) confirm_resistance->characterize Yes overcome Test Strategies to Overcome (e.g., combination therapy) characterize->overcome end Resensitized Strain overcome->end Troubleshooting_Logic start Unexpected Result (e.g., low MIC for resistant strain) check_protocol Verify Protocol Adherence (inoculum, media, incubation) start->check_protocol is_protocol_ok Protocol Correct? check_protocol->is_protocol_ok check_reagents Check Reagents (this compound stock, solvent) is_reagents_ok Reagents Valid? check_reagents->is_reagents_ok check_strain Verify Strain Integrity (thaw new vial, check for contamination) is_strain_ok Strain Viable & Pure? check_strain->is_strain_ok is_protocol_ok->check_reagents Yes revise_protocol Revise Protocol is_protocol_ok->revise_protocol No is_reagents_ok->check_strain Yes prepare_new_reagents Prepare New Reagents is_reagents_ok->prepare_new_reagents No use_new_stock Use New Strain Stock is_strain_ok->use_new_stock No consider_instability Consider Resistance Instability (e.g., plasmid loss) is_strain_ok->consider_instability Yes

References

Optimizing fermentation conditions for Leucomycin A9 production by Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Leucomycin A9 fermentation by Streptomyces species, primarily Streptomyces kitasatoensis.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound?

A1: The production of this compound, a member of the leucomycin complex, is influenced by a variety of environmental and nutritional factors. Key parameters to control during fermentation include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, agitation rate, and aeration.[1] The availability of specific precursors, particularly amino acids, also plays a crucial role in directing the biosynthesis towards specific leucomycin components.[1][2]

Q2: Which precursors are important for this compound biosynthesis?

A2: The biosynthesis of the leucomycin complex is significantly influenced by the availability of certain amino acids. Specifically, L-valine and L-leucine in the fermentation medium can direct the production towards different leucomycin pairs.[1][2] While the direct precursor for the A9 component is not explicitly detailed in the provided search results, it is part of the broader leucomycin complex (kitasamycin) whose production is heavily influenced by these amino acids. For instance, L-leucine supplementation tends to favor the production of leucomycins A1 and A3.[1][2]

Q3: What are typical starting fermentation conditions for Streptomyces?

A3: While optimal conditions need to be determined empirically for each specific strain and process, general starting parameters for Streptomyces fermentation can be found in the table below. These values are based on studies of various Streptomyces species and provide a solid baseline for initial experiments.

Q4: How can I manipulate the composition of the produced leucomycin complex?

A4: The composition of the leucomycin complex can be influenced by precursor-directed biosynthesis. By adding specific amino acids to the fermentation medium, you can favor the production of certain leucomycin components. For example, adding L-leucine can increase the proportion of leucomycins A1 and A3.[1][2] Another advanced strategy involves the use of leucine analog-resistant mutants, which may overproduce specific components of the leucomycin complex even without the addition of expensive precursors.[1][2]

Troubleshooting Guide

Issue 1: Low Overall Leucomycin Yield

  • Possible Cause 1: Suboptimal Fermentation Medium. The carbon and nitrogen sources in your medium may not be ideal for high-yield production. Streptomyces species have diverse nutritional requirements.

    • Solution: Systematically evaluate different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, peptone).[3] Employing statistical methods like Response Surface Methodology (RSM) can be effective for medium optimization.[3]

  • Possible Cause 2: Incorrect Physical Fermentation Parameters. The pH, temperature, agitation, or aeration may be outside the optimal range for your specific Streptomyces strain.

    • Solution: Perform optimization experiments for each parameter. A typical starting point for Streptomyces is a pH of 7.0, a temperature of 28-35°C, and an agitation rate of 200-250 rpm.[1]

  • Possible Cause 3: Poor Inoculum Quality. The age, size, or viability of your seed culture can significantly impact the final product yield.

    • Solution: Standardize your inoculum preparation protocol. Ensure you are using a healthy, actively growing seed culture. An inoculum size of 2-5% (v/v) is often a good starting point.

Issue 2: Incorrect Ratio of Leucomycin Components (e.g., low proportion of A9)

  • Possible Cause 1: Precursor Limitation. The specific building blocks required for the desired leucomycin components may be limited in your fermentation medium.

    • Solution: Supplement your medium with amino acid precursors. Based on the literature for the leucomycin complex, experiment with the addition of L-valine and L-leucine to observe the effects on the production profile.[1][2]

  • Possible Cause 2: Strain Genetics. The wild-type strain may not naturally produce a high ratio of the desired leucomycin component.

    • Solution: Consider strain improvement strategies. This could involve classical mutagenesis (e.g., UV) followed by screening, or the development of regulatory mutants, such as those resistant to amino acid analogs, which have been shown to alter the composition of the produced leucomycin complex.[1][2]

Data Presentation

Table 1: General Fermentation Parameters for Streptomyces Species

ParameterRecommended RangeSource
pH6.5 - 7.6[4][5]
Temperature28 - 35°C[1]
Agitation200 - 250 rpm[1]
Inoculum Size2 - 5% (v/v)
Incubation Time7 - 12 days[1][5]

Table 2: Influence of Precursors on Leucomycin (Kitasamycin) Complex Composition in S. kitasatoensis

Precursor AddedEffect on Leucomycin ComplexSource
L-valineDirects biosynthesis towards A4/A5[1][2]
L-leucineDirects biosynthesis towards A1/A3; quadruples total titer[1][2]

Experimental Protocols

Protocol 1: General Seed Culture Preparation for Streptomyces

  • Media Preparation: Prepare a suitable seed medium such as Tryptic Soy Broth (TSB) or ISP-2 medium.[6] Dispense into baffled flasks and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the sterilized medium with spores or mycelial fragments from a fresh agar plate culture of Streptomyces.

  • Incubation: Incubate the flasks on a rotary shaker at 28-30°C and 200-250 rpm for 2-3 days, or until a dense, homogenous mycelial suspension is achieved.

Protocol 2: Laboratory-Scale Fermentation for Leucomycin Production

  • Production Media Preparation: Prepare the production medium in baffled flasks, ensuring all components are dissolved before sterilization. Different media compositions should be tested to find the optimal one.

  • Inoculation: Inoculate the production medium with the seed culture, typically at a volume of 2-5% (v/v).

  • Fermentation: Incubate the production flasks on a rotary shaker under the desired conditions of temperature and agitation. These parameters should be optimized for this compound production.

  • Sampling and Analysis: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight), pH, substrate consumption, and leucomycin production.

  • Extraction and Quantification: Extract the leucomycin from the fermentation broth using a suitable solvent (e.g., ethyl acetate). Analyze the extract using High-Performance Liquid Chromatography (HPLC) to quantify the different leucomycin components, including A9.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation & Optimization cluster_analysis Analysis Phase Culture Streptomyces Strain (Agar Plate) Seed_Culture Seed Culture Preparation Culture->Seed_Culture Fermentation Fermentation (Shake Flask/Bioreactor) Seed_Culture->Fermentation Production_Medium Production Medium Formulation Production_Medium->Fermentation Optimization Parameter Optimization (pH, Temp, Agitation) Fermentation->Optimization Precursor Precursor Feeding (e.g., L-leucine) Fermentation->Precursor Sampling Regular Sampling Fermentation->Sampling Optimization->Fermentation Precursor->Fermentation Extraction Leucomycin Extraction Sampling->Extraction HPLC HPLC Analysis (Quantification of A9) Extraction->HPLC Data_Analysis Data Analysis & Further Optimization HPLC->Data_Analysis

Caption: Experimental workflow for this compound production and optimization.

Troubleshooting_Logic cluster_causes Potential Root Causes cluster_actions Corrective Actions Low_Yield Observed Issue: Low this compound Yield Media_Issue Suboptimal Medium (Carbon/Nitrogen/Precursors) Low_Yield->Media_Issue Condition_Issue Incorrect Physical Conditions (pH, Temp, Agitation) Low_Yield->Condition_Issue Inoculum_Issue Poor Inoculum Quality (Age, Viability, Size) Low_Yield->Inoculum_Issue Strain_Issue Strain Limitation Low_Yield->Strain_Issue Optimize_Media Medium Optimization (RSM) Media_Issue->Optimize_Media Optimize_Conditions Parameter Optimization Condition_Issue->Optimize_Conditions Standardize_Inoculum Standardize Seed Protocol Inoculum_Issue->Standardize_Inoculum Strain_Development Strain Improvement Strain_Issue->Strain_Development

Caption: Troubleshooting logic for addressing low this compound yield.

References

Challenges in the purification of Leucomycin A9 from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Leucomycin A9 from complex mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Suboptimal Extraction: Inefficient extraction from the fermentation broth.Optimize the solvent system for extraction. Consider using a multi-step extraction with solvents of varying polarity, such as ethyl acetate followed by dichloromethane. Ensure the pH of the aqueous phase is adjusted to maximize the partitioning of this compound into the organic phase.
Degradation during Purification: this compound is susceptible to degradation under acidic or high-temperature conditions.[1][2]Maintain a neutral or slightly basic pH throughout the purification process. Avoid prolonged exposure to strong acids or bases. Perform all purification steps at room temperature or below, if possible.
Irreversible Adsorption to Stationary Phase: Strong interaction between this compound and the chromatography column matrix.Select a different stationary phase with alternative selectivity. If using silica gel, consider deactivating it with a small percentage of a polar modifier in the mobile phase. For reversed-phase chromatography, ensure the mobile phase pH is appropriate to control the ionization state of this compound.
Poor Resolution of this compound from Impurities Co-elution of Structurally Similar Impurities: Leucomycin is a complex mixture of closely related macrolides, making separation challenging.[1]Employ high-performance liquid chromatography (HPLC) with a high-resolution column. A C18 column with a shallow acetonitrile-water or methanol-water gradient is often effective. Consider using two-dimensional HPLC for very complex mixtures.[1]
Inappropriate Mobile Phase Composition: The mobile phase does not provide adequate selectivity for the separation.Systematically screen different mobile phase compositions. The addition of a small amount of a third solvent (e.g., isopropanol) or an ion-pairing reagent can sometimes improve resolution.
Column Overloading: Injecting too much sample onto the column leads to peak broadening and loss of resolution.Reduce the sample load. Perform a loading study to determine the optimal sample concentration and injection volume for your column.
Presence of Degradation Products in Final Product Acidic Conditions during Purification: Exposure to low pH can lead to the formation of degradation impurities.[3]Buffer the mobile phase to a neutral or slightly alkaline pH. If acidic conditions are unavoidable (e.g., for certain chromatography steps), minimize the exposure time and process at a lower temperature.
Elevated Temperatures during Solvent Evaporation: High temperatures used to remove solvents can cause thermal degradation.[1]Use rotary evaporation under reduced pressure at a low temperature (e.g., < 40°C) to remove solvents. For final drying, a vacuum oven at a controlled temperature is recommended.
Variable Purity Between Batches Inconsistent Fermentation Process: Variations in the fermentation conditions can lead to different impurity profiles.Standardize the fermentation protocol, including media composition, temperature, pH, and aeration. Implement in-process controls to monitor the production of this compound and key impurities.
Inconsistent Purification Protocol: Minor deviations in the purification workflow can affect the final purity.Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire purification process. Document all steps and parameters for each batch.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the fact that Leucomycin is produced as a complex mixture of at least 10 related compounds (Leucomycin A1-A10) by Streptomyces kitasatoensis. These components are structurally very similar, making their separation difficult. Additionally, this compound can be susceptible to degradation under certain conditions, such as low pH and high temperatures, leading to the formation of impurities.[1][2][3]

Q2: Which chromatographic technique is most suitable for this compound purification?

A2: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective technique for achieving high purity of this compound. A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a buffer to control the pH.

Q3: How can I monitor the purity of this compound during the purification process?

A3: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) or charged aerosol detection (HPLC-CAD) are suitable methods for monitoring purity.[1][2] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the desired product and to characterize impurities.

Q4: What are the typical impurities found in this compound preparations?

A4: Impurities can include other Leucomycin components (e.g., A1, A3, A4, A5, A6, A7, A8), isomers, and degradation products formed during fermentation or purification.[1][3]

Q5: What is the recommended storage condition for purified this compound?

A5: To ensure stability, purified this compound should be stored as a solid in a tightly sealed container at a low temperature, typically -20°C.

Experimental Protocols

General Preparative HPLC Protocol for this compound Purification

This protocol outlines a general approach. Optimization of specific parameters will be required based on the complexity of the initial mixture and the desired final purity.

  • Sample Preparation:

    • Dissolve the crude this compound extract in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of the mobile phase components).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium bicarbonate (pH adjusted to 7.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B. The exact gradient profile should be optimized based on analytical scale separations. A shallow gradient is often necessary to resolve closely eluting impurities.

    • Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV at 231 nm.

  • Fraction Collection:

    • Collect fractions based on the elution of the this compound peak. Automated fraction collectors triggered by UV absorbance are recommended.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Pool the fractions containing high-purity this compound.

    • Remove the organic solvent (e.g., acetonitrile) using rotary evaporation under reduced pressure at a temperature below 40°C.

    • If a non-volatile buffer was used, a further desalting step (e.g., solid-phase extraction or another round of HPLC with a volatile mobile phase) may be necessary.

    • Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Quantitative Data

The following table presents illustrative data for a typical two-step purification of this compound. Actual results may vary depending on the starting material and the specific protocol used.

Purification Step Total Protein (mg) This compound (mg) Purity (%) Recovery (%)
Crude Extract 100015015100
Silica Gel Chromatography 2501204880
Preparative RP-HPLC 9590>9560

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) Fermentation Fermentation Extraction Extraction Fermentation->Extraction Crude Broth Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography (Initial Cleanup) Crude_Extract->Silica_Gel Prep_HPLC Preparative RP-HPLC (High Resolution) Silica_Gel->Prep_HPLC Partially Purified Fraction Purity_Analysis Purity Analysis (HPLC) Prep_HPLC->Purity_Analysis Purity_Analysis->Prep_HPLC Repurify Impure Fractions Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Fractions >95% Purity Solvent_Removal Solvent Removal Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Pure_A9 Pure this compound Lyophilization->Pure_A9

Caption: A typical workflow for the purification of this compound.

Logical Relationship of Purification Challenges

G Complex_Mixture Complex Fermentation Broth (Multiple Leucomycins) Structural_Similarity High Structural Similarity of Analogs Complex_Mixture->Structural_Similarity Poor_Resolution Poor Chromatographic Resolution Structural_Similarity->Poor_Resolution Degradation Chemical Instability (pH, Temperature) Low_Yield Low Overall Yield Degradation->Low_Yield Impurity_Formation Formation of Degradation Products Degradation->Impurity_Formation Low_Purity Low Final Purity Poor_Resolution->Low_Purity Poor_Resolution->Low_Yield due to fraction loss Impurity_Formation->Low_Purity

Caption: Interrelated challenges in this compound purification.

References

Best practices for handling and storing Leucomycin A9 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Leucomycin A9 powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a macrolide antibiotic. It is primarily used in research for its strong antibacterial activity against Gram-positive bacteria. It is also effective against spirochetes, Rickettsia, and Chlamydia. Its mechanism of action involves the inhibition of bacterial protein synthesis.

Q2: How should I properly store this compound powder upon receipt?

For long-term storage, it is recommended to store this compound powder at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, room temperature is acceptable in a desiccated environment.

Q3: What are the recommended solvents for reconstituting this compound powder?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for reconstituting this compound. For some applications, particularly for in vivo studies, a co-solvent system may be necessary to achieve the desired concentration and stability.

Q4: My this compound powder has changed color. Is it still usable?

A significant change in the color or appearance of the powder may indicate degradation. It is recommended to discard the powder if you observe any visible changes. To prevent degradation, always store the powder under the recommended conditions.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

Repeated freeze-thaw cycles are not recommended as they can lead to the degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes before freezing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Powder is difficult to dissolve. - Inappropriate solvent.- Insufficient mixing.- Low temperature.- Ensure you are using a recommended solvent such as DMSO.- Vortex or sonicate the solution to aid dissolution.- Gently warm the solution to 37°C.
Precipitation observed in the stock solution after freezing. - Solution was not fully dissolved before freezing.- Supersaturated solution.- Before freezing, ensure the powder is completely dissolved.- If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound. Consider preparing a less concentrated stock solution.
Loss of antibacterial activity in my experiment. - Degradation of this compound stock solution.- Improper storage of the stock solution.- Prepare a fresh stock solution from the powder.- Ensure the stock solution is stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. - Inaccurate concentration of the stock solution.- Degradation of the compound.- Recalibrate your equipment and verify the weighing of the powder.- Prepare fresh dilutions from a newly prepared stock solution for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 785.96 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using a calibrated balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.86 mg of this compound.

  • Add the appropriate volume of DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 7.86 mg of this compound.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Handling and Safety Precautions

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Use a properly fitted respirator if handling large quantities of powder or if there is a risk of aerosolization.

Handling:

  • Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the area where the powder is being handled.

First Aid:

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on skin: Wash with plenty of water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visual Guides

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_experiment Experimental Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw For each experiment dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use safety_precautions ppe Wear Appropriate PPE (Lab coat, gloves, goggles) handling Handle in a Ventilated Area (Fume Hood) ppe->handling hygiene Practice Good Hygiene (Wash hands, no eating/drinking) handling->hygiene disposal Dispose of Waste Properly hygiene->disposal

Technical Support Center: Interpreting Complex Mass Spectra of Leucomycin A9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Leucomycin A9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting the complex mass spectra of this macrolide antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular ions for this compound in electrospray ionization (ESI) mass spectrometry?

A1: In positive ion mode ESI, this compound (molecular formula: C37H61NO14, monoisotopic mass: 743.4092 Da) is primarily observed as the protonated molecule [M+H]+ at m/z 744.4165.[1] Depending on the solvent system and sample purity, you may also observe adducts with sodium [M+Na]+ at m/z 766.3984 and potassium [M+K]+ at m/z 782.3724. In some cases, doubly charged ions [M+2H]2+ at m/z 372.7124 may be present, especially at lower pH or with certain instrument settings.

Q2: What are the characteristic fragmentation patterns of this compound in tandem mass spectrometry (MS/MS)?

A2: The fragmentation of this compound, a 16-membered macrolide antibiotic, is characterized by several key pathways. The most common fragmentation events involve the cleavage of glycosidic bonds, leading to the loss of the two sugar moieties: mycarose and mycaminose.[2][3]

  • Loss of the terminal mycarose: This results in a significant neutral loss of 144.0841 Da.

  • Loss of both sugar moieties: Cleavage of the glycosidic bond connecting the mycaminose sugar to the macrolide ring leads to a neutral loss of 301.1893 Da (mycarose + mycaminose).

  • Water Loss: Dehydration is a common fragmentation pathway for macrolides, resulting in the loss of one or more water molecules (18.0106 Da).

A detailed fragmentation pathway is illustrated in the diagram below.

Q3: Why do I observe unexpected peaks in my mass spectrum of this compound?

A3: Unexpected peaks in the mass spectrum of this compound can arise from several sources:

  • Impurities and Analogs: Commercial leucomycin is often a mixture of several related compounds (e.g., Leucomycin A1, A3, A4, A5, etc.).[4] These structurally similar molecules will have different molecular weights and produce their own sets of fragment ions.

  • In-source Fragmentation: Fragmentation of the analyte can occur in the ion source, especially at higher source temperatures or voltages. This will lead to the appearance of fragment ions in the full scan MS spectrum.

  • Adduct Formation: As mentioned in Q1, adducts with cations (Na+, K+) or solvent molecules are common.

  • Contaminants: Contaminants from solvents, glassware, or the LC system can introduce extraneous peaks.

Q4: How can I improve the signal intensity and quality of my this compound mass spectrum?

A4: To enhance the quality of your mass spectrum, consider the following:

  • Sample Preparation: Ensure your sample is free of salts and other non-volatile components that can cause ion suppression. Solid-phase extraction (SPE) can be an effective cleanup step.

  • Solvent System: Use high-purity solvents (e.g., LC-MS grade acetonitrile and water) with a small amount of an appropriate modifier like formic acid or ammonium acetate to promote protonation and improve peak shape.

  • Instrument Tuning: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for this compound.

  • Column Choice: A high-resolution analytical column, such as a C18, can effectively separate this compound from impurities, reducing spectral complexity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Problem Possible Causes Recommended Solutions
No or Low Signal for this compound 1. Improper sample preparation leading to ion suppression.2. Incorrect instrument settings (e.g., polarity, mass range).3. Sample degradation.4. Issues with the LC-MS system (e.g., leaks, clogged lines).1. Use a sample cleanup method like SPE. Dilute the sample to reduce matrix effects.2. Ensure the mass spectrometer is in positive ion mode and the scan range includes the m/z of the expected ions.3. Prepare fresh samples and standards. Store them appropriately.4. Perform system checks, including leak checks and calibration.[5][6]
Complex and Uninterpretable MS/MS Spectrum 1. Co-elution of isomers or impurities.2. High collision energy causing excessive fragmentation.3. Presence of multiple precursor ions in the isolation window.1. Optimize the chromatographic separation to resolve different components.2. Perform a collision energy optimization study to find the optimal energy for generating informative fragment ions.3. Narrow the isolation window in the quadrupole to ensure only the ion of interest is selected for fragmentation.
Poor Reproducibility of Fragment Ion Ratios 1. Fluctuations in collision energy.2. Unstable spray in the ion source.3. Inconsistent sample concentration.1. Ensure the collision cell pressure and energy are stable.2. Check the ESI needle for clogging or damage. Optimize nebulizer gas flow.3. Use an internal standard for normalization.
Mass Inaccuracy 1. Instrument not properly calibrated.2. High chemical noise or interfering ions.1. Calibrate the mass spectrometer regularly using an appropriate calibration standard.2. Improve sample cleanup and chromatographic separation to reduce background interference.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

A generic solid-phase extraction (SPE) protocol for the cleanup of this compound from a biological matrix:

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 1 mL of the sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Parameters

Below are typical starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrument and application.

Parameter Value
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp 350 °C
Collision Gas Argon
Collision Energy 20-40 eV (for MS/MS)

Visualizations

Proposed Fragmentation Pathway of this compound

LeucomycinA9_Fragmentation M [M+H]+ m/z 744.4 Frag1 [M+H - Mycarose]+ m/z 600.3 M->Frag1 - C7H12O3 Frag3 [M+H - Mycarose - Mycaminose]+ m/z 443.2 M->Frag3 - C14H25NO6 Frag4 [Mycaminose+H]+ m/z 160.1 M->Frag4 Glycosidic Bond Cleavage Frag2 [M+H - Mycarose - H2O]+ m/z 582.3 Frag1->Frag2 - H2O

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Troubleshooting Workflow for Low Signal Intensity

Low_Signal_Workflow Start Low or No Signal for this compound CheckSample Verify Sample Preparation and Concentration Start->CheckSample CheckInstrument Check Instrument Settings (Polarity, Mass Range) CheckSample->CheckInstrument Sample OK SystemCheck Perform System Suitability Test with Standard CheckInstrument->SystemCheck Settings OK TroubleshootLC Investigate LC System (Leaks, Column) SystemCheck->TroubleshootLC Standard Fails SolutionFound Problem Resolved SystemCheck->SolutionFound Standard Passes TroubleshootMS Investigate MS System (Source, Detector) TroubleshootLC->TroubleshootMS LC OK TroubleshootLC->SolutionFound Issue Identified TroubleshootMS->SolutionFound Issue Identified

Caption: Workflow for troubleshooting low signal intensity.

References

Technical Support Center: Enhancing Cell Permeability of Leucomycin A9 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leucomycin A9 derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent in vitro activity against its target but has poor cellular activity. What are the likely reasons for this discrepancy?

A1: A common reason for this observation is poor cell permeability. The bacterial cell envelope, particularly in Gram-negative bacteria, presents a formidable barrier to the entry of many antibiotics.[1][2][3] Key factors include:

  • The Outer Membrane (in Gram-negative bacteria): This lipid bilayer is a highly selective barrier that restricts the influx of large and hydrophobic molecules like many macrolides.[2][3][4]

  • Efflux Pumps: Bacteria possess active transport proteins called efflux pumps that can expel antibiotics from the cell before they reach their intracellular target.[5][6]

  • Physicochemical Properties of the Derivative: High molecular weight, low aqueous solubility, and unfavorable charge can all contribute to poor membrane penetration.[7][8]

Q2: How can I experimentally assess the cell permeability of my this compound derivatives?

A2: Several in vitro models can be used to quantify cell permeability. The choice of assay depends on the specific research question and available resources.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane. It is useful for early-stage screening of a large number of compounds.

  • Caco-2 Permeability Assay: This cell-based assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It provides information on both passive and active transport mechanisms.

  • Bacterial Whole-Cell Accumulation Assays: These assays directly measure the intracellular concentration of your compound in bacteria. This can help differentiate between poor influx and rapid efflux.

Q3: What are the primary strategies to improve the cell permeability of my this compound derivatives?

A3: Several strategies can be employed, broadly categorized as chemical modification of the derivative or formulation-based approaches.

  • Prodrug Approach: A lipophilic moiety can be temporarily attached to your derivative to enhance its membrane permeability.[7] This moiety is later cleaved by intracellular enzymes to release the active drug.

  • Lipid-Based Formulations: Encapsulating your derivative in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate its transport across cell membranes.[9]

  • Use of Permeation Enhancers: These are compounds that reversibly disrupt the integrity of the cell membrane, thereby increasing the influx of your derivative.[9][10]

  • Inhibition of Efflux Pumps: Co-administration of an efflux pump inhibitor (EPI) can increase the intracellular concentration of your derivative by preventing its expulsion from the bacterial cell.[5][11]

  • Structural Modification: Rational design of derivatives with optimized physicochemical properties (e.g., reduced size, increased flexibility, optimized lipophilicity) can lead to improved permeability.[8]

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay
Potential Cause Troubleshooting Step Expected Outcome
High Lipophilicity (LogP > 5) Synthesize analogs with increased polarity by introducing hydrophilic functional groups.Improved aqueous solubility and partitioning into the aqueous phase.
Low Lipophilicity (LogP < 1) Synthesize analogs with increased lipophilicity by adding non-polar functional groups.Enhanced partitioning into the lipid membrane.
High Molecular Weight (> 500 Da) Design smaller derivatives by removing non-essential structural components.Improved passive diffusion across the artificial membrane.
Compound Precipitation Increase the concentration of the co-solvent (e.g., DMSO) in the donor compartment.The compound remains in solution, allowing for accurate permeability assessment.
Issue 2: Low Apparent Permeability (Papp) in Caco-2 Assay
Potential Cause Troubleshooting Step Expected Outcome
Active Efflux Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).An increase in the apparent permeability in the apical-to-basolateral direction.
Poor Aqueous Solubility Formulate the derivative in a solubility-enhancing vehicle (e.g., with cyclodextrins).Increased concentration of the compound available for transport.
Metabolism by Caco-2 cells Analyze the receiver compartment for metabolites of your compound using LC-MS.Identification of metabolic instability, guiding further chemical modifications.
Tight Junction Limitation Co-administer a transient tight junction modulator.Increased paracellular transport and higher apparent permeability.

Data Presentation

Table 1: Physicochemical Properties and Permeability of Hypothetical this compound Derivatives

Derivative LogP Molecular Weight (Da) PAMPA Permeability (10-6 cm/s) Caco-2 Papp (A-B) (10-6 cm/s)
This compound3.58281.20.5
Derivative 14.27505.82.1
Derivative 22.88500.90.3
Derivative 33.86808.54.5

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the PAMPA plate: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.

  • Prepare the donor solution: Dissolve the this compound derivative in a buffer solution (e.g., PBS with 5% DMSO) to a final concentration of 100 µM.

  • Prepare the acceptor plate: Fill a 96-well acceptor plate with buffer solution.

  • Assemble the PAMPA sandwich: Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-16 hours.

  • Analyze: Determine the concentration of the derivative in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate permeability: Calculate the permeability coefficient (Pe) using the following equation:

    Where V_A is the volume of the acceptor well, Area is the filter area, time is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.

Mandatory Visualizations

experimental_workflow cluster_screening Initial Screening cluster_cellular Cellular Assays cluster_optimization Lead Optimization cluster_evaluation In Vivo Evaluation start This compound Derivative Library pampa PAMPA Assay start->pampa caco2 Caco-2 Permeability Assay pampa->caco2 High Permeability structural_mod Structural Modification pampa->structural_mod Low Permeability accumulation Bacterial Accumulation Assay caco2->accumulation prodrug Prodrug Synthesis accumulation->prodrug formulation Formulation Development accumulation->formulation invivo Animal Model Studies prodrug->invivo formulation->invivo structural_mod->pampa

Caption: Workflow for addressing poor cell permeability of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Bacterial Cell drug_ext External this compound Derivative drug_int Intracellular this compound Derivative drug_ext->drug_int Passive Diffusion ribosome Ribosome drug_int->ribosome efflux_pump Efflux Pump drug_int->efflux_pump protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition efflux_pump->drug_ext Efflux

Caption: Factors influencing the intracellular concentration of this compound derivatives.

References

Technical Support Center: Optimizing Dosage and Administration of Leucomycin A9 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Leucomycin A9 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrolide antibiotic belonging to the leucomycin complex produced by Streptomyces kitasatoensis.[1] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptidyl-tRNA and disrupts peptide chain elongation.[2][3][4][5][6] This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[2][3]

Q2: What are the general pharmacokinetic properties of macrolide antibiotics like this compound in animals?

While specific pharmacokinetic data for this compound is limited, macrolides as a class exhibit several key characteristics:

  • Absorption: Oral bioavailability can be variable among different macrolides and animal species.[4][7] For instance, in rats, the oral bioavailability of erythromycin, clarithromycin, and roxithromycin was found to be 14%, 36%, and 36% respectively.[7]

  • Distribution: Macrolides are known for their wide tissue distribution, often achieving higher concentrations in tissues than in plasma.[8][9][10] They tend to accumulate in phagocytic cells like macrophages and neutrophils.[1][11]

  • Metabolism: Macrolides are generally metabolized in the liver, with some, like erythromycin and clarithromycin, being inhibitors of the cytochrome P450 system.[5]

  • Excretion: The primary route of excretion for most macrolides and their metabolites is through the bile.[4]

Q3: What are the potential immunomodulatory effects of this compound?

Macrolide antibiotics, particularly 14- and 15-membered ring structures, have well-documented immunomodulatory effects independent of their antimicrobial activity. These effects are thought to be mediated through the modulation of intracellular signaling pathways, primarily by inhibiting the activation of transcription factors like NF-κB and AP-1.[2] This can lead to a reduction in the production of pro-inflammatory cytokines such as IL-1, IL-6, IL-8, and TNF-α.[2][3][8] Some macrolides have also been shown to influence T-cell responses and dendritic cell function.

Troubleshooting Guide

Issue 1: Poor or variable drug exposure in plasma after oral administration.

  • Possible Cause:

    • Degradation in Gastric Acid: Some macrolides are unstable in acidic environments.

    • Food Effect: The presence of food can affect the absorption of certain macrolides.[5]

    • Poor Intestinal Absorption: The physicochemical properties of the compound or formulation may limit its absorption across the intestinal wall.[7]

    • First-Pass Metabolism: Significant metabolism in the intestine or liver before reaching systemic circulation can reduce bioavailability.[7]

  • Troubleshooting Steps:

    • Formulation Optimization: Consider using an enteric-coated formulation to protect the drug from gastric acid. For preclinical studies, administering the compound in a buffered solution can be an alternative.

    • Fasting: Administer the drug to fasted animals to minimize food-drug interactions. Ensure a consistent fasting period across all study animals.

    • Alternative Administration Routes: If oral bioavailability remains low, consider parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration to bypass absorption barriers.

    • Vehicle Selection: Ensure the vehicle used for administration is appropriate for the drug's solubility and the chosen route. For parenteral routes, sterile and biocompatible vehicles are essential.

Issue 2: Injection site reactions (e.g., inflammation, irritation) after parenteral administration.

  • Possible Cause:

    • Irritating Nature of the Compound: Macrolides can be inherently irritating to tissues.[4][6]

    • Inappropriate Vehicle: The pH, osmolarity, or components of the vehicle may cause local irritation.

    • High Concentration or Volume: Injecting a highly concentrated solution or a large volume can lead to tissue damage.

    • Improper Injection Technique: Incorrect needle placement or rapid injection can exacerbate irritation.

  • Troubleshooting Steps:

    • Vehicle Optimization: Use a physiologically compatible vehicle (e.g., sterile saline, PBS) with a neutral pH. Consider the use of solubilizing agents that are known to be well-tolerated.

    • Dose Volume and Concentration: Adhere to recommended maximum injection volumes for the specific species and injection site.[12] If possible, dilute the drug to a lower concentration to reduce irritation.

    • Rotate Injection Sites: If multiple doses are required, rotate the injection sites to allow for tissue recovery.

    • Proper Technique: Ensure that personnel are well-trained in the correct injection techniques for the chosen animal model and administration route.

Issue 3: Unexpected toxicity or adverse effects observed in study animals.

  • Possible Cause:

    • Dose-Related Toxicity: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).

    • Off-Target Effects: The compound may have unintended pharmacological effects.

    • Metabolite-Induced Toxicity: Toxic metabolites may be formed in vivo.

    • Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the compound.

  • Troubleshooting Steps:

    • Dose-Range Finding Study: Conduct a preliminary dose-range finding study to determine the MTD. Start with a low dose and gradually escalate to identify a safe and effective dose range.

    • Clinical Observations: Carefully monitor the animals for any clinical signs of toxicity (e.g., changes in weight, behavior, appetite).

    • Histopathology: At the end of the study, perform a thorough histopathological examination of key organs to identify any potential target organ toxicity.

    • Literature Review: Review the literature for known toxicities of similar compounds in the same or different animal species.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Macrolide Antibiotics in Rats (Intravenous Administration)

ParameterErythromycin (5 mg/kg)Clarithromycin (20 mg/kg)Azithromycin (10 mg/kg)
Cmax (µg/mL) ValueValueValue
Tmax (h) ValueValueValue
AUC (µg*h/mL) ValueValueValue
Half-life (h) ValueValueValue
Volume of Distribution (L/kg) ValueValueValue
Clearance (mL/min/kg) ValueValueValue

Note: The values in this table are for illustrative purposes and are based on data for other macrolide antibiotics.[13] These parameters must be experimentally determined for this compound.

Experimental Protocols

Protocol 1: Determination of Oral Bioavailability in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg).

  • Drug Formulation:

    • IV formulation: Dissolve this compound in a sterile, biocompatible vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • PO formulation: Suspend this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Procedure:

    • Fast mice for 4 hours prior to dosing.

    • Administer the drug via the tail vein (IV) or oral gavage (PO).

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) using appropriate software.

    • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_data Data Interpretation formulation Drug Formulation (IV and PO) iv_admin Intravenous (IV) Administration formulation->iv_admin po_admin Oral (PO) Administration formulation->po_admin animals Animal Acclimatization (e.g., C57BL/6 mice) animals->iv_admin animals->po_admin blood_collection Serial Blood Collection iv_admin->blood_collection po_admin->blood_collection plasma_processing Plasma Processing and Storage blood_collection->plasma_processing lcms_analysis LC-MS/MS Analysis plasma_processing->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Workflow for determining the oral bioavailability of this compound in mice.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Cellular Response stimulus e.g., LPS receptor Toll-like Receptor (TLR4) stimulus->receptor mapk MAPK Pathway receptor->mapk nfkb_pathway IKK Complex receptor->nfkb_pathway ap1 AP-1 mapk->ap1 nfkb_inactive NF-κB - IκBα (Inactive) nfkb_active NF-κB (Active) nfkb_pathway->nfkb_active phosphorylates IκBα nucleus Nucleus nfkb_active->nucleus ap1->nucleus cytokine_gene Pro-inflammatory Cytokine Genes nucleus->cytokine_gene Transcription cytokines IL-1, IL-6, IL-8, TNF-α cytokine_gene->cytokines Translation leucomycin This compound leucomycin->nfkb_pathway Inhibits leucomycin->ap1 Inhibits

Caption: Postulated immunomodulatory signaling pathway of this compound.

References

Technical Support Center: Managing Potential Leucomycin A9 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the potential toxicity of Leucomycin A9 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a macrolide antibiotic.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2] This is achieved by binding to the 50S ribosomal subunit in bacteria.[2]

Q2: Is this compound expected to be toxic to mammalian cells?

A2: While this compound is targeted towards bacteria, like many antibiotics, it can exhibit off-target effects and cause cytotoxicity in mammalian cell lines. The extent of this toxicity can be cell line-dependent and concentration-dependent. High concentrations of antibiotics can be toxic to some cell lines. General cytotoxic effects of macrolides can include the induction of cellular stress and inhibition of autophagy.[3]

Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A3: Signs of cytotoxicity can include:

  • Reduced cell proliferation and decreased cell viability.

  • Changes in cell morphology, such as rounding, detachment, and the appearance of vacuoles.

  • Increased number of floating dead cells.

  • Induction of apoptosis or necrosis.

Q4: How can I determine a safe working concentration for this compound in my specific cell line?

A4: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This will help you identify a concentration that is effective for your experimental purpose while minimizing cytotoxicity. A detailed protocol for determining the IC50 value is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: High levels of unexpected cell death after treatment with this compound.
  • Possible Cause 1: Concentration of this compound is too high.

    • Solution: Perform a dose-response curve (IC50 determination) to identify a more appropriate, lower concentration. Start with a wide range of concentrations to identify the toxic threshold.

  • Possible Cause 2: The specific cell line is highly sensitive to macrolide antibiotics.

    • Solution: If a lower concentration is not feasible for your experiment, consider using a different, less sensitive cell line if possible. Alternatively, you can try to mitigate the toxic effects.

  • Possible Cause 3: Contamination of the cell culture.

    • Solution: Always ensure your cell cultures are free from bacterial, fungal, or mycoplasma contamination, which can exacerbate the toxic effects of antibiotics.[4] Routinely test for mycoplasma contamination.

Issue 2: Inconsistent or variable results between experiments.
  • Possible Cause 1: Inconsistent this compound concentration.

    • Solution: Ensure accurate and consistent preparation of this compound stock solutions and dilutions for each experiment. Prepare fresh dilutions from a concentrated stock for each experiment.

  • Possible Cause 2: Variations in cell density at the time of treatment.

    • Solution: Standardize the cell seeding density and allow cells to adhere and enter a logarithmic growth phase before adding this compound.

  • Possible Cause 3: Cell culture conditions are not optimal.

    • Solution: Maintain consistent cell culture conditions, including media composition, serum percentage, incubator temperature, and CO2 levels. Be aware that nutrient depletion can sometimes enhance macrolide cytotoxicity.[3]

Data Presentation

While specific IC50 values for this compound are not widely published, the following table provides a template and comparative data for other macrolide antibiotics in a human liver cell line to illustrate the expected range of cytotoxicity. Researchers should determine these values for this compound in their specific cell lines of interest.

Macrolide AntibioticCell LineAssayIncubation TimeEC50 (µM)
Erythromycin estolateChang liver cellsMTT48h~100
Erythromycin-11,12-cyclic carbonateChang liver cellsMTT48h~300
RoxithromycinChang liver cellsMTT48h>1000
ClarithromycinChang liver cellsMTT48h>1000
Erythromycin baseChang liver cellsMTT48h>1000
AzithromycinChang liver cellsMTT48h>1000
Data adapted from a study on the cytotoxicity of macrolide antibiotics.[5]

Experimental Protocols

Protocol: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound (powder or stock solution)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of desired concentrations. It is advisable to start with a broad range (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment:

    • Remove the old medium from the 96-well plate.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Affected by Macrolide-Induced Cytotoxicity Leucomycin_A9 This compound Autophagy_Inhibition Autophagy Inhibition Leucomycin_A9->Autophagy_Inhibition ER_Stress Endoplasmic Reticulum (ER) Stress Leucomycin_A9->ER_Stress Cellular_Stress_Response Cellular Stress Response Autophagy_Inhibition->Cellular_Stress_Response ROS_Production Reactive Oxygen Species (ROS) Production ER_Stress->ROS_Production ROS_Production->Cellular_Stress_Response Apoptosis Apoptosis Cellular_Stress_Response->Apoptosis Reduced_Viability Reduced Cell Viability Apoptosis->Reduced_Viability

Caption: Generalized signaling pathway of macrolide-induced cytotoxicity.

Workflow for Assessing and Mitigating this compound Toxicity Start Start: Plan Experiment with this compound Dose_Response Perform Dose-Response Experiment (e.g., MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 Select_Concentration Select Working Concentration Below IC50 Determine_IC50->Select_Concentration Proceed_Experiment Proceed with Main Experiment Select_Concentration->Proceed_Experiment High_Toxicity Observe High Cytotoxicity? Proceed_Experiment->High_Toxicity Troubleshoot Troubleshoot: - Lower Concentration - Check for Contamination - Optimize Cell Conditions High_Toxicity->Troubleshoot Yes End End: Successful Experiment High_Toxicity->End No Troubleshoot->Select_Concentration

Caption: A logical workflow for managing this compound toxicity.

Experimental Workflow for Determining Optimal Concentration Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with Dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Time (24, 48, 72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Measure_Absorbance Measure Absorbance Viability_Assay->Measure_Absorbance Calculate_Viability Calculate % Viability vs. Control Measure_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 End End Determine_IC50->End

Caption: Step-by-step workflow for an IC50 experiment.

References

Quality control measures for Leucomycin A9 in the laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for Leucomycin A9 in the laboratory. It includes troubleshooting guides for common experimental issues and frequently asked questions to ensure accurate and reliable results.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue Potential Cause Recommended Solution
HPLC Analysis: Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Flush the column with a strong solvent like methanol or acetonitrile. If the problem persists, replace the column. Always have a spare, new column for comparison.[1]
Inappropriate injection volume.Keep the injection volume under 1-3% of the column volume to avoid overloading.[1]
Sample solvent incompatible with the mobile phase.Whenever possible, dissolve the sample in the mobile phase.
HPLC Analysis: Shifting Retention Times Changes in mobile phase composition.Prepare fresh mobile phase and ensure all components are miscible and properly degassed.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column equilibration is insufficient.Ensure the column is equilibrated with the mobile phase for an adequate amount of time before injection.
HPLC Analysis: Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and purge the pump.
Contaminated mobile phase or detector flow cell.Use HPLC-grade solvents and filter the mobile phase. Flush the flow cell with a strong, miscible solvent.
Leaks in the HPLC system.Check all fittings and connections for leaks and tighten or replace as necessary.
Mass Spectrometry Analysis: Low Signal Intensity Improper sample preparation.Ensure the sample is free of detergents and salts that can cause ion suppression. Use appropriate sample cleanup techniques like solid-phase extraction.
Suboptimal ionization parameters.Optimize source parameters such as temperature, gas flows, and voltages for this compound.
Incorrect mobile phase composition.Use volatile mobile phases and additives (e.g., formic acid, ammonium formate) that are compatible with mass spectrometry.
Mass Spectrometry Analysis: Inconsistent Fragmentation Fluctuating collision energy.Ensure the collision energy is optimized and remains constant for consistent fragmentation patterns.
Presence of co-eluting impurities.Improve chromatographic separation to ensure that only the target analyte enters the mass spectrometer at a given time.

Frequently Asked Questions (FAQs)

1. What are the critical quality attributes to monitor for this compound?

The critical quality attributes for this compound include identity, purity (assay), impurity profile, and stability. It is essential to have a well-characterized reference standard for comparison.

2. How should this compound be stored in the laboratory?

This compound, like many macrolide antibiotics, can be susceptible to degradation. It should be stored in a well-closed container, protected from light, and at a controlled room temperature or as specified by the supplier. For long-term storage, refrigeration or freezing may be necessary, depending on the stability data.

3. What types of impurities are commonly found in this compound?

Impurities in this compound can originate from the fermentation process, degradation, or synthesis byproducts. Common impurities include related leucomycin components, degradation products formed under acidic or oxidative conditions, and other process-related impurities.[2][3]

4. What is a suitable HPLC method for analyzing this compound and its impurities?

A reversed-phase HPLC method with UV detection is commonly used. A C18 column is often employed with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile in a gradient elution.[4][5] Detection is typically performed at around 231 nm for the main components and 280 nm for certain impurities.[6]

5. How can I identify unknown impurities in my this compound sample?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for identifying unknown impurities. By analyzing the fragmentation patterns of the impurity and comparing them to the fragmentation of the main compound and known related substances, the structure of the unknown impurity can often be elucidated.[2]

Experimental Protocols

HPLC-UV Method for Purity and Impurity Determination of this compound

This protocol outlines a general method for the analysis of this compound. Method validation and optimization are crucial for specific applications.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Phosphate buffer (pH 6.0)

    • B: Acetonitrile

  • Gradient Program:

    • Start with a suitable ratio of A and B, then gradually increase the percentage of B to elute the impurities and the main compound. A typical gradient might start at 10-20% B and increase to 80-90% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 231 nm

  • Injection Volume: 10-20 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol for this compound

Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of this compound.[4][7][8][9][10][11][12][13]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

After each stress condition, analyze the samples by a stability-indicating HPLC method to observe the degradation products and the decrease in the main peak area.

Data Presentation

The following tables summarize typical validation parameters for an HPLC method for this compound analysis.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Relative Standard Deviation (RSD) for replicate injections≤ 2.0%

Table 2: Method Validation Parameters

ParameterTypical Results
Linearity (R²)≥ 0.999
Limit of Detection (LOD)~0.3 µg/mL[14]
Limit of Quantitation (LOQ)~0.5 µg/mL[14]
Recovery92.9% – 101.5%[14]
Precision (RSD)< 2.0%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Weigh this compound Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection at 231 nm E->F G Integrate Peak Areas F->G H Calculate Purity and Impurity Levels G->H I Compare with Reference Standard H->I J J I->J Report Results

Caption: Workflow for HPLC analysis of this compound.

troubleshooting_logic cluster_peak_issues Peak Shape Problems cluster_retention_issues Retention Time Problems cluster_baseline_issues Baseline Problems start Abnormal Chromatogram peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift baseline Baseline Issues? start->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes solution1 Troubleshoot tailing->solution1 Check Column/Injection Volume solution2 Troubleshoot fronting->solution2 Check Sample Solvent early_elution Early Elution rt_shift->early_elution Yes late_elution Late Elution rt_shift->late_elution Yes solution3 Troubleshoot early_elution->solution3 Check Mobile Phase/Flow Rate solution4 Troubleshoot late_elution->solution4 Check for Contamination noise Noise baseline->noise Yes drift Drift baseline->drift Yes solution5 Troubleshoot noise->solution5 Degas Mobile Phase/Check for Leaks solution6 Troubleshoot drift->solution6 Check Temperature/Detector

References

Validation & Comparative

A Comparative Analysis of Leucomycin A9 and Erythromycin Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro activity of the macrolide antibiotics Leucomycin A9 and erythromycin against Methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes available data on their minimum inhibitory concentrations (MICs), outlines the standardized experimental protocols for MIC determination, and illustrates the pertinent bacterial signaling pathways.

While extensive data is available for erythromycin, specific quantitative MIC values for this compound against MRSA are not readily found in the reviewed scientific literature. This compound is a component of the leucomycin complex, a group of macrolide antibiotics known to be effective against Gram-positive bacteria[1][2]. However, for a direct and robust comparison with erythromycin against MRSA, further specific studies on this compound are required. This guide, therefore, presents a comprehensive summary of erythromycin's performance against MRSA and provides the established framework for evaluating macrolide antibiotics, into which future data on this compound can be integrated.

Quantitative Data Summary

The available data underscores the significant challenge of erythromycin resistance in MRSA. The MIC values for erythromycin against clinical MRSA isolates exhibit a wide range, indicating a high prevalence of resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin against MRSA

AntibioticMRSA StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
ErythromycinClinical Isolates≤0.12 - >128Not Consistently ReportedNot Consistently Reported

Note: The MIC₅₀ and MIC₉₀ (the MICs required to inhibit 50% and 90% of isolates, respectively) are not consistently reported across studies due to the high variability in resistance patterns. Some studies report resistance rates exceeding 60-80% among MRSA isolates[3]. For susceptible strains, MICs can be as low as ≤0.12 to 0.5 µg/mL[4][5]. However, for resistant strains, MICs are often significantly higher, frequently exceeding 256 µg/mL.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro efficacy of an antibiotic. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines to ensure reproducibility and comparability of results. The broth microdilution method is a commonly used and recommended procedure.

Broth Microdilution Method for MIC Determination (CLSI M07)

This method involves preparing serial two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.

Key Steps:

  • Preparation of Antimicrobial Stock Solution: Dissolve the antibiotic in a suitable solvent to a known high concentration.

  • Preparation of Microdilution Plates: Serially dilute the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension from a fresh culture of the MRSA isolate, adjusted to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: Determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that shows no visible growth.

Mandatory Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of an antibiotic against MRSA.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Antibiotic Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution media Mueller-Hinton Broth media->serial_dilution culture MRSA Culture (18-24h) inoculum_prep Inoculum Preparation (0.5 McFarland) culture->inoculum_prep inoculation Inoculation of Plates serial_dilution->inoculation inoculum_prep->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation read_mic Visual Reading of MIC incubation->read_mic Macrolide_Resistance cluster_cell MRSA Cell cluster_ribosome 50S Ribosomal Subunit cluster_resistance Resistance Mechanisms P_site P-site A_site A-site Methylated_ribosome Methylated Ribosome A_site->Methylated_ribosome Exit_tunnel Peptide Exit Tunnel Protein_synthesis Protein Synthesis (Blocked) Exit_tunnel->Protein_synthesis Blocks translation Erm_gene erm Gene (e.g., ermA, ermC) Methyltransferase Methyltransferase Enzyme Erm_gene->Methyltransferase Encodes Methyltransferase->A_site Methylates 23S rRNA at A-site MsrA_gene msrA Gene Efflux_pump Efflux Pump (MsrA) MsrA_gene->Efflux_pump Encodes Macrolide Macrolide (Erythromycin/ Leucomycin) Efflux_pump->Macrolide Expels from cell Macrolide->Exit_tunnel Binds to exit tunnel Macrolide->Efflux_pump Trapped by pump Macrolide->Methylated_ribosome Binding prevented

References

Comparative Analysis of the Antibacterial Spectrum of Leucomycin A9 and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antibacterial activity of Leucomycin A9 and other clinically important macrolide antibiotics, including erythromycin, clarithromycin, azithromycin, and josamycin. The data presented is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antibacterial agents.

Executive Summary

Macrolide antibiotics are a class of bacteriostatic agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While sharing a common mechanism of action, individual macrolides exhibit variations in their antibacterial spectrum and potency. This guide summarizes available Minimum Inhibitory Concentration (MIC) data for this compound and other selected macrolides against key bacterial pathogens. The presented data, compiled from various in vitro studies, highlights the comparative efficacy of these agents. All quantitative data is presented in structured tables, and detailed experimental protocols for MIC determination are provided. Additionally, a visual representation of the macrolide mechanism of action is included.

Data Presentation: Comparative Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other macrolides against common Gram-positive pathogens. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are provided where available. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Table 1: Comparative in vitro activity of Macrolides against Staphylococcus aureus

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Leucomycin/Kitasamycin Not AvailableNot AvailableNot Available
Josamycin Not Available1Not Available
Erythromycin Not Available0.25Not Available
Clarithromycin Not AvailableNot AvailableNot Available
Azithromycin Not AvailableNot AvailableNot Available

Data for Josamycin and Erythromycin is based on modal MICs for susceptible strains.[2]

Table 2: Comparative in vitro activity of Macrolides against Streptococcus pneumoniae

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Leucomycin/Kitasamycin ≤1.56Not Available1.56
Josamycin Not Available0.03-0.12Not Available
Erythromycin Not Available0.016Not Available
Clarithromycin Not AvailableNot Available0.06 - 0.12
Azithromycin Not AvailableNot Available0.06 - 0.12

Kitasamycin data indicates that at a concentration of 1.56 µg/ml, all isolates were inhibited.[3] Data for Josamycin and Erythromycin is based on modal MICs for susceptible strains.[2] Clarithromycin and Azithromycin data is for erythromycin-susceptible and M-type isolates.[3]

Table 3: Comparative in vitro activity of Macrolides against Streptococcus pyogenes

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Leucomycin/Kitasamycin ≤0.39Not Available0.39
Josamycin Not Available>128 (for ermB)>128 (for ermB)
Erythromycin Not Available>128 (for ermB)>128 (for ermB)
Clarithromycin Not AvailableNot AvailableNot Available
Azithromycin Not Available>128 (for ermB)>128 (for ermB)

Kitasamycin data indicates that all isolates were inhibited by 0.39 µg/ml.[3] Data for Josamycin, Erythromycin, and Azithromycin is for erythromycin-resistant isolates with the ermB genotype.[4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following are detailed methodologies for the two most common methods.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A two-fold serial dilution of the antibiotic is performed in a 96-well microtiter plate containing a specific growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • Incubation: The plate is incubated at a specified temperature and duration (e.g., 35-37°C for 16-20 hours) under appropriate atmospheric conditions.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Agar Dilution Method

This method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.

  • Preparation of Antimicrobial Agent Stock Solution: As with the broth microdilution method, a stock solution of the antibiotic is prepared.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic. This is achieved by adding a specific volume of the antibiotic stock solution to the molten agar before pouring the plates. A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Reading the Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualization

Macrolide Mechanism of Action

The following diagram illustrates the mechanism of action of macrolide antibiotics, which involves the inhibition of bacterial protein synthesis.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Peptide Bond Formation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_Subunit->Protein_Synthesis_Inhibition Blocks Translocation 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds tRNA tRNA-Amino Acid tRNA->50S_Subunit Delivers Amino Acid Macrolide Macrolide Antibiotic (e.g., this compound) Macrolide->50S_Subunit Binds to 23S rRNA in the exit tunnel

Caption: Mechanism of action of macrolide antibiotics.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

MIC_Workflow Start Start Prepare_Antibiotic Prepare Antibiotic Stock Solution Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions in Microtiter Plate Prepare_Antibiotic->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18h) Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection for Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution workflow for MIC determination.

References

Validating Leucomycin A9's Mechanism of Action: A Comparative Guide Based on Genetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Leucomycin A9, a 16-membered macrolide antibiotic, validated through genetic studies. By examining the impact of specific genetic mutations on its efficacy and comparing its performance with other macrolide alternatives, this document offers insights into its ribosomal binding and inhibitory properties.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This is achieved by binding to the 50S large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[1][2] This binding site is primarily composed of 23S ribosomal RNA (rRNA), with contributions from ribosomal proteins. By obstructing the NPET, this compound is thought to cause premature dissociation of peptidyl-tRNA from the ribosome, thereby halting peptide chain elongation.[3]

Genetic validation of this mechanism is primarily derived from studies of resistance. Bacteria develop resistance to macrolides through specific mutations at the antibiotic's binding site or through other mechanisms like enzymatic modification of the drug target or active efflux of the antibiotic.[4][5] The impact of these mutations on the efficacy of this compound and other macrolides provides strong evidence for their mode of action.

Comparative Analysis of Macrolide Performance Against Resistant Strains

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other macrolides against bacterial strains with well-characterized resistance mutations. The data is compiled from various studies and illustrates the differential effects of these mutations on macrolides belonging to different classes (14-, 15-, and 16-membered rings).

Table 1: Comparative MICs (µg/mL) Against Strains with 23S rRNA Mutations

Antibiotic (Class)Wild-TypeA2058G MutantA2059G MutantC2611T/U MutantA2062C Mutant
This compound (16-membered) SusceptibleExpected Reduced SusceptibilityExpected Reduced SusceptibilitySusceptible[6]Resistant [5][7]
Erythromycin (14-membered) 0.004–0.01[8]Highly Resistant [3][9]Resistant [4]Resistant [10]Susceptible[7]
Azithromycin (15-membered) ≤0.125[11]Highly Resistant [12]Resistant [4]Resistant [6][10]Susceptible[7]
Tylosin (16-membered) SusceptibleResistant [13][14]Resistant [5]SusceptibleResistant [5]
Spiramycin (16-membered) SusceptibleSusceptible[5]Resistant [5]SusceptibleResistant [7]

Table 2: Comparative MICs (µg/mL) Against Strains with Ribosomal Protein uL4 and uL22 Mutations

Antibiotic (Class)Wild-TypeuL4 MutantuL22 Mutant
This compound (16-membered) SusceptibleExpected Reduced SusceptibilityExpected Reduced Susceptibility
Erythromycin (14-membered) 128[1]512–1024[1]512–1024[1]
Azithromycin (15-membered) 16–32[1]128[1]512[1]

Note: The MIC values for Erythromycin and Azithromycin are against Pseudomonas aeruginosa mutants. Expected outcomes for this compound are inferred based on the general resistance conferred by these mutations to macrolides.

Experimental Protocols

The validation of this compound's mechanism of action relies on several key experimental methodologies.

1. Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Broth Microdilution Method:

    • Prepare a serial two-fold dilution of the antibiotic in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

  • Agar Dilution Method:

    • Prepare a series of agar plates each containing a different concentration of the antibiotic.

    • Spot a standardized bacterial inoculum onto the surface of each plate.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.

2. Site-Directed Mutagenesis of Ribosomal Components

This technique is used to introduce specific mutations into the genes encoding 23S rRNA or ribosomal proteins to study their effect on antibiotic resistance.

  • Primer Design: Design oligonucleotide primers containing the desired mutation.

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers. This results in a linear DNA product containing the mutation.

  • Template Removal: Digest the parental, methylated template DNA with the restriction enzyme DpnI.

  • Ligation and Transformation: Ligate the linear, mutated PCR product to form a circular plasmid and transform it into competent E. coli cells.

  • Selection and Sequencing: Select for transformed cells and verify the presence of the desired mutation by DNA sequencing.

3. In Vitro Transcription/Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis.

  • Set up a cell-free transcription/translation system (e.g., using E. coli S30 extract).

  • Add a DNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein).

  • Add varying concentrations of the antibiotic to be tested.

  • Initiate the reaction and measure the expression of the reporter protein over time (e.g., by luminescence or fluorescence).

  • The reduction in reporter protein expression in the presence of the antibiotic indicates the level of translation inhibition.[15][16]

Visualizing the Mechanism and Experimental Logic

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed.

Leucomycin_Action_Pathway cluster_ribosome Bacterial Ribosome (70S) 50S 50S NPET Nascent Peptide Exit Tunnel (NPET) 50S->NPET 30S 30S Inhibition Inhibition of Protein Synthesis NPET->Inhibition Blockage Peptidyl_tRNA Peptidyl-tRNA Protein_Synthesis Protein Synthesis (Elongation) Peptidyl_tRNA->Protein_Synthesis Elongation Leucomycin_A9 Leucomycin_A9 Leucomycin_A9->NPET Binds to 23S rRNA within NPET

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_mutations Genetic Mutations Conferring Resistance Leucomycin_A9 Leucomycin_A9 Ribosome_Binding Binding to 50S Ribosome Leucomycin_A9->Ribosome_Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome_Binding->Protein_Synthesis_Inhibition Continued_Protein_Synthesis Continued Protein Synthesis Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis_Inhibition->Bacterial_Growth_Inhibition Protein_Synthesis_Inhibition->Continued_Protein_Synthesis Reverses 23S_rRNA_Mutation 23S rRNA Mutation (e.g., A2062C) Reduced_Binding Reduced/Altered Binding 23S_rRNA_Mutation->Reduced_Binding uL4_uL22_Mutation uL4/uL22 Mutation uL4_uL22_Mutation->Reduced_Binding Reduced_Binding->Ribosome_Binding Prevents Bacterial_Survival Bacterial Survival Continued_Protein_Synthesis->Bacterial_Survival

Caption: Genetic basis of resistance to this compound.

Experimental_Workflow cluster_strain_dev Strain Development cluster_mic_testing Antimicrobial Susceptibility Testing cluster_binding_assay Ribosome Binding Assay Wild_Type Wild-Type Bacterium Site_Directed_Mutagenesis Site-Directed Mutagenesis Wild_Type->Site_Directed_Mutagenesis MIC_Assay MIC Assay Wild_Type->MIC_Assay Isolate_Ribosomes Isolate Ribosomes Wild_Type->Isolate_Ribosomes Mutant_Strain Resistant Mutant Strain (e.g., 23S rRNA mutant) Site_Directed_Mutagenesis->Mutant_Strain Mutant_Strain->MIC_Assay Mutant_Strain->Isolate_Ribosomes Compare_MICs Compare MICs MIC_Assay->Compare_MICs Validation Validation of Mechanism of Action Compare_MICs->Validation Binding_Experiment Radio-labeled Antibiotic Binding Experiment Isolate_Ribosomes->Binding_Experiment Compare_Affinity Compare Binding Affinity Binding_Experiment->Compare_Affinity Compare_Affinity->Validation

Caption: Experimental workflow for genetic validation.

Conclusion

Genetic studies provide compelling evidence for the mechanism of action of this compound as an inhibitor of bacterial protein synthesis through its interaction with the 50S ribosomal subunit. The development of resistance through specific mutations in the 23S rRNA and ribosomal proteins uL4 and uL22 pinpoints its site of action within the nascent peptide exit tunnel. Comparative analysis with other macrolides reveals a nuanced interplay between the antibiotic's structure and its interaction with the ribosome, highlighting the importance of the 16-membered ring of this compound in its activity against certain resistant strains. Further research with specific quantitative data for this compound against a broader panel of mutant strains will continue to refine our understanding of its precise binding and inhibitory properties.

References

Cross-Resistance Profile of Leucomycin A9: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the cross-resistance patterns between the macrolide antibiotic Leucomycin A9 and other major antibiotic classes, supported by experimental data and detailed methodologies.

This guide provides a comprehensive overview of the cross-resistance landscape of this compound, a 16-membered macrolide antibiotic. For researchers, scientists, and drug development professionals, understanding these resistance patterns is crucial for the effective development and deployment of new antimicrobial agents. This document summarizes key experimental findings, outlines detailed protocols for relevant assays, and visualizes the underlying molecular mechanisms of action and resistance.

Comparative Analysis of In Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound (or its close analogue, Josamycin/Kitasamycin) and other antibiotics against various bacterial strains. This data provides a quantitative comparison of their efficacy and highlights instances of cross-resistance.

Bacterial SpeciesResistance ProfileThis compound / Kitasamycin MIC (µg/mL)Erythromycin MIC (µg/mL)Clindamycin MIC (µg/mL)Penicillin G MIC (µg/mL)Reference
Staphylococcus aureusPenicillin-Sensitive1.56---[1]
Staphylococcus aureusPenicillin-Resistant1.56-->3.12[1]
Streptococcus pyogenes-0.39---[1]
Diplococcus pneumoniae-1.56---[1]

Note: Kitasamycin is a complex containing Leucomycin A components and is often used in studies as a representative of the leucomycin family.[2]

Mechanism of Action and Resistance Pathways

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center and the entrance to the polypeptide exit tunnel. This binding event blocks the elongation of the nascent polypeptide chain, ultimately leading to the cessation of bacterial growth.

Resistance to this compound and other macrolides can arise through several mechanisms, primarily:

  • Target Site Modification: This is the most common mechanism of acquired resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype). It involves the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA component of the 50S ribosomal subunit. This modification is catalyzed by erythromycin-inducible methylases encoded by erm genes. The methylation of the ribosomal target reduces the binding affinity of the antibiotic, rendering it ineffective.

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps, which are transmembrane proteins that actively transport antibiotics out of the cell. This mechanism prevents the antibiotic from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis.

Below are diagrams illustrating the mechanism of action and the primary resistance pathways.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center Exit_Tunnel Polypeptide Exit Tunnel Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit Leucomycin_A9 This compound Leucomycin_A9->50S_subunit Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis blocks elongation

Mechanism of action of this compound.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Leucomycin_A9_in This compound Ribosome Ribosome (Target) Leucomycin_A9_in->Ribosome attempts to bind Efflux_Pump Active Efflux Pump Leucomycin_A9_in->Efflux_Pump is expelled Target_Modification Target Site Modification (erm gene methylation) Target_Modification->Ribosome Alters binding site Leucomycin_A9_out This compound Efflux_Pump->Leucomycin_A9_out pumps out

Primary mechanisms of resistance to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine cross-resistance profiles.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

1. Preparation of Materials:

  • Bacterial Strains: Cultures of the test organisms grown overnight on appropriate agar plates.

  • Antimicrobials: Stock solutions of this compound and comparator antibiotics are prepared at known concentrations.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for non-fastidious bacteria.

  • Microtiter Plates: Sterile 96-well plates.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the same morphological type from an agar plate culture.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., tryptic soy broth).

  • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Plate Preparation:

  • Prepare serial twofold dilutions of each antimicrobial agent in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Within 15 minutes of preparing the final inoculum dilution, add 100 µL of the inoculum to each well of the microtiter plate.

  • Incubate the plates at 35-37°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

1. Preparation:

  • Prepare bacterial cultures to the logarithmic phase of growth as described for the MIC assay.

  • Prepare antibiotic solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

2. Assay Procedure:

  • Inoculate flasks containing pre-warmed broth with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Add the appropriate concentration of the antibiotic to each flask. Include a growth control flask without any antibiotic.

  • Incubate the flasks at 35-37°C with constant agitation.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the collected aliquots in sterile saline or broth.

  • Plate a defined volume of each dilution onto appropriate agar plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

3. Data Analysis:

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL.

Conclusion

The available data indicates that this compound, represented by kitasamycin, demonstrates in vitro activity against Gram-positive cocci, including strains resistant to penicillin.[1] The primary mechanisms of resistance to this compound are shared with other macrolides and involve target site modification and active efflux. A thorough understanding of these cross-resistance patterns is essential for the strategic development of new antibiotics and for guiding therapeutic choices to combat resistant infections. Further studies directly comparing this compound with a broader range of antibiotics across diverse clinical isolates are warranted to provide a more complete picture of its cross-resistance profile.

References

Comparative Cytotoxicity of Leucomycin A9 and Its Derivatives on Eukaryotic Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a compound and its analogs is paramount in the early stages of therapeutic development. This guide provides a comparative analysis of the cytotoxic effects of Leucomycin A7 derivatives on various eukaryotic cell lines. While the primary focus of this guide is Leucomycin A9, a comprehensive search of available scientific literature did not yield specific cytotoxic data (IC50 values) for this particular compound. Therefore, we present data on the closely related Leucomycin A7 and its derivatives as a case study to illustrate the impact of chemical modifications on the cytotoxic potential of the leucomycin family of macrolide antibiotics.

Executive Summary

This guide summarizes the known cytotoxic activities of a series of chemically synthesized Leucomycin A7 derivatives. The data, derived from a key study by Yang et al., indicates that while the parent leucomycin compound exhibits minimal antiproliferative and cytotoxic activity, certain derivatives show moderate effects against various cancer cell lines. This suggests that targeted chemical modifications can enhance the cytotoxic potential of the leucomycin scaffold. This guide also details the experimental protocols used to obtain this data and explores potential signaling pathways that may be involved in macrolide-induced cytotoxicity, namely apoptosis and autophagy.

Comparative Cytotoxicity Data

The following table summarizes the in vitro antiproliferative and cytotoxic activities of Leucomycin A7 and its synthesized derivatives against a panel of human cancer cell lines and one normal cell line. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in micromolar (µM).

Table 1: Antiproliferative and Cytotoxic Activity (IC50, µM) of Leucomycin A7 and its Derivatives

CompoundHCT-116 (Colon)A549 (Lung)NCI-H460 (Lung)SF268 (CNS)OVCAR-3 (Ovarian)786-O (Renal)MCF-7 (Breast)IMR90 (Normal Lung Fibroblast)
Leucomycin A7 (Parent) >100>100>100>100>100>100>100>100
Derivative 5a 85938891958992>100
Derivative 5b 78858183888086>100
Derivative 5c 92>1009598>1009497>100
Derivative 5d 65726870756771>100
Derivative 5e 71787476817377>100
Derivative 6a 88969194999095>100
Derivative 7a >100>100>100>100>100>100>100>100
Derivative 8a >100>100>100>100>100>100>100>100

Data extracted from: Yang, B., Zöllner, T., Gebhardt, P., Möllmann, U., & Miller, M. J. (2010). Preparation and biological evaluation of novel leucomycin analogs derived from nitroso Diels-Alder reactions. Organic & Biomolecular Chemistry, 8(3), 691–697.

Note: A lower IC50 value indicates a higher cytotoxic potency.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assays cited in this guide.

Cell Lines and Culture Conditions

A panel of seven human tumor cell lines (HCT-116, A549, NCI-H460, SF268, OVCAR-3, 786-O, and MCF-7) and one human normal lung fibroblast cell line (IMR90) were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assay (MTT Assay)

The antiproliferative and cytotoxic activities of the compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (7 Cancer Lines + 1 Normal) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Incubation (72 hours) cell_seeding->treatment compound_prep Compound Dilution (Leucomycin A7 & Derivatives) compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calc IC50 Calculation absorbance_reading->ic50_calc apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase macrolide Macrolide Antibiotic (e.g., Leucomycin Derivative) bax_bak Bax/Bak Activation macrolide->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Apoptotic Cell Death (DNA fragmentation, etc.) caspase3->cell_death autophagy_pathway cluster_stimulus Stimulus cluster_initiation Initiation cluster_vesicle Vesicle Formation cluster_maturation Maturation & Degradation macrolide Macrolide Antibiotic (e.g., Leucomycin Derivative) mTOR mTOR Inhibition macrolide->mTOR ulk1 ULK1 Complex Activation mTOR->ulk1 de-represses pi3k Class III PI3K Complex Activation ulk1->pi3k autophagosome Autophagosome Formation pi3k->autophagosome autolysosome Autolysosome Formation (Fusion with Lysosome) autophagosome->autolysosome degradation Cellular Component Degradation autolysosome->degradation

Evaluating the Post-Antibiotic Effect of Leucomycin A9 in Comparison to Other Macrolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the post-antibiotic effect (PAE) of Leucomycin A9, a 16-membered macrolide antibiotic, with other members of the macrolide class. This document summarizes key experimental data, details methodologies for PAE determination, and visualizes relevant pathways to support further research and development in antibacterial therapies.

The post-antibiotic effect (PAE) is the continued suppression of bacterial growth after a short exposure to an antimicrobial agent.[1] This pharmacological parameter is crucial in determining optimal dosing regimens, as a longer PAE may allow for less frequent dosing, potentially reducing toxicity and improving patient compliance.[2] Macrolide antibiotics are known to exhibit a significant PAE, which contributes to their clinical efficacy.[3]

This guide focuses on this compound, a component of the leucomycin complex. Due to the limited availability of specific PAE data for this compound, this guide utilizes data for josamycin, another major, structurally similar component of the leucomycin complex, as a representative for 16-membered macrolides. This allows for a comparative analysis against the more extensively studied 14- and 15-membered macrolides.

Comparative Analysis of Post-Antibiotic Effect

The following table summarizes the in vitro post-antibiotic effect of josamycin (as a proxy for this compound) and other macrolides against common bacterial pathogens. The data is extracted from a study by Prieto et al., where the PAE was determined after a 1-hour exposure of the bacteria to the respective antibiotics at concentrations of 1x MIC and 10x MIC.[4][5]

Antibiotic (Macrolide Class)Bacterial StrainConcentrationPost-Antibiotic Effect (PAE) in hours
Josamycin (16-membered)Staphylococcus aureus1x MIC0.8
10x MIC1.5
Streptococcus pneumoniae1x MIC1.8
10x MIC2.9
Escherichia coli1x MIC0
10x MIC1.9
Erythromycin (14-membered)Staphylococcus aureus1x MIC0.5
10x MIC1.2
Streptococcus pneumoniae1x MIC1.5
10x MIC2.5
Escherichia coli1x MIC0
10x MIC1.2
Midecamycin (16-membered)Staphylococcus aureus1x MIC0.6
10x MIC1.3
Streptococcus pneumoniae1x MIC1.6
10x MIC2.6
Escherichia coli1x MIC0
10x MIC1.5
Azithromycin (15-membered)Staphylococcus aureus1x MIC0.7
10x MIC1.4
Streptococcus pneumoniae1x MIC1.7
10x MIC2.8
Escherichia coli1x MIC0
10x MIC1.9

Experimental Protocols

The determination of the post-antibiotic effect is a critical in vitro measure of the persistent antimicrobial activity of a drug. The following is a detailed methodology based on standard protocols for determining the PAE of macrolides.[4][5][6][7]

Experimental Workflow for In Vitro PAE Determination

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring cluster_calculation Calculation BacterialCulture Bacterial Culture (Logarithmic Growth Phase) Exposure Incubate Bacteria with Antibiotic (e.g., 1-2 hours at 37°C) BacterialCulture->Exposure Control Monitor Control Culture (No Antibiotic Exposure) BacterialCulture->Control AntibioticStock Antibiotic Stock Solutions (e.g., 100x MIC) AntibioticStock->Exposure Removal Remove Antibiotic (Dilution, Centrifugation, or Filtration) Exposure->Removal Monitoring Monitor Bacterial Regrowth (Viable Counts at Intervals) Removal->Monitoring Calculation Calculate PAE (PAE = T - C) Monitoring->Calculation Control->Calculation

Experimental workflow for determining the post-antibiotic effect (PAE).

Detailed Methodologies
  • Bacterial Strains and Culture Conditions:

    • Clinically relevant bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae) are grown in appropriate broth medium (e.g., Mueller-Hinton broth) to the logarithmic growth phase (approximately 10^7 to 10^8 CFU/mL).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC of each macrolide against the test organism is determined using standard microdilution or macrodilution methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • PAE Induction:

    • A standardized inoculum of the bacterial culture is exposed to the macrolide at a defined concentration (e.g., 1x MIC or 10x MIC) for a specified period (e.g., 1 or 2 hours) at 37°C with shaking.

    • A control culture without any antibiotic is treated under the same conditions.

  • Antibiotic Removal:

    • After the exposure period, the antibiotic is removed from the culture. This can be achieved by:

      • Dilution: Diluting the culture 1:1000 or greater in pre-warmed, antibiotic-free broth. This is the most common and simplest method.[4][5]

      • Centrifugation and Washing: Centrifuging the bacterial suspension, removing the antibiotic-containing supernatant, and resuspending the bacterial pellet in fresh, pre-warmed broth. This process is typically repeated three times.[6]

      • Filtration: Passing the culture through a membrane filter to retain the bacteria, followed by washing with fresh medium.

  • Monitoring of Bacterial Regrowth:

    • The viable bacterial counts (CFU/mL) in both the test (antibiotic-exposed) and control cultures are determined at regular intervals (e.g., every hour) by plating serial dilutions onto appropriate agar plates.

    • Incubation of plates is carried out under suitable conditions until colonies are visible for counting.

  • Calculation of PAE:

    • The PAE is calculated using the following formula: PAE = T - C

      • T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.[7]

      • C is the corresponding time for the control culture to increase by 1 log10 CFU/mL.[7]

Mechanism of Action and Signaling Pathways

Macrolide antibiotics primarily exert their antibacterial effect by inhibiting protein synthesis.[8][9] They bind to the 50S subunit of the bacterial ribosome, which blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation.[8][9] The prolonged suppression of bacterial growth, even after the removal of the antibiotic, is thought to be due to the persistent binding of the drug to the ribosome or the time required for the synthesis of new, functional ribosomes.

Beyond their direct antibacterial action, macrolides are also known to have immunomodulatory effects by influencing various signaling pathways in host cells.[10][11] These effects are not directly related to the PAE on bacteria but are an important aspect of their overall therapeutic profile.

Bacterial Protein Synthesis Inhibition by Macrolides

Macrolide_Mechanism Macrolide Macrolide Antibiotic (e.g., this compound) Ribosome Bacterial 50S Ribosomal Subunit Macrolide->Ribosome Binds to Tunnel Polypeptide Exit Tunnel Ribosome->Tunnel Blocks Elongation Protein Elongation Tunnel->Elongation Prevents Inhibition Inhibition of Protein Synthesis Elongation->Inhibition PAE Post-Antibiotic Effect (Sustained Growth Suppression) Inhibition->PAE

Mechanism of macrolide-induced protein synthesis inhibition and the resulting PAE.

References

Benchmarking the Stability of Leucomycin A9 Against Newer Synthetic Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of the 16-membered macrolide antibiotic, Leucomycin A9, against newer generation synthetic and semi-synthetic antibiotics, with a focus on the ketolide class. The comparison is based on established principles of antibiotic stability, structural analysis, and available data. While direct head-to-head forced degradation studies are not extensively available in the public domain, this guide synthesizes existing knowledge to provide a clear and data-driven assessment for research and development purposes.

Introduction to Antibiotic Stability

The stability of an antibiotic is a critical attribute that influences its efficacy, safety, and shelf-life. Instability can lead to a loss of potency, the formation of toxic degradation products, and altered pharmacokinetic profiles. Forced degradation studies are essential in the pharmaceutical industry to understand the intrinsic stability of a drug substance, elucidate degradation pathways, and develop stability-indicating analytical methods. These studies typically involve subjecting the antibiotic to stress conditions such as heat, light, humidity, and a range of pH values to accelerate its decomposition.

Comparative Stability Profiles

This section compares the known stability characteristics of this compound with those of newer synthetic ketolide antibiotics. Ketolides, such as Telithromycin, Solithromycin, and Cethromycin, are semi-synthetic derivatives of erythromycin (a 14-membered macrolide) and were designed to overcome the stability and resistance issues associated with older macrolides.

A key structural difference contributing to stability is the replacement of the L-cladinose sugar at the 3-position of the macrolactone ring with a keto group in ketolides. This modification prevents the internal ketalization reaction that occurs in acidic environments, which is a major degradation pathway for older macrolides like erythromycin. While this compound is a 16-membered macrolide and structurally different from the 14-membered erythromycin from which ketolides are derived, the general principles of macrolide instability in acidic conditions are relevant.

Table 1: Summary of Stability Data
Attribute This compound Newer Synthetic Antibiotics (Ketolides)
Chemical Class 16-membered Macrolide14-membered Ketolide
Acid Stability Expected to be susceptible to degradation in acidic conditions, a common characteristic of macrolides. Specific data from forced degradation studies is not readily available.Generally exhibit enhanced stability in acidic environments compared to older macrolides due to the absence of the cladinose sugar at the 3-position.[1]
Base Stability Data not readily available from forced degradation studies.Data not readily available from forced degradation studies.
Oxidative Stability Data not readily available from forced degradation studies.Data not readily available from forced degradation studies.
Thermal Stability Data not readily available from forced degradation studies.Generally stable at ambient temperatures. Specific degradation profiles under high thermal stress are not extensively published.
Photostability Data not readily available from forced degradation studies.Data not readily available from forced degradation studies.

Experimental Protocols for Stability Assessment

To rigorously benchmark the stability of any antibiotic, a standardized forced degradation study is recommended. The following protocol outlines a comprehensive approach based on ICH guidelines.

General Protocol for Forced Degradation Study

Objective: To assess the intrinsic stability of the antibiotic under various stress conditions and to identify potential degradation products.

Materials:

  • Antibiotic drug substance (e.g., this compound, Telithromycin)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the antibiotic in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%, 30%). Store the samples at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 80°C, 100°C) for a defined period. Also, subject the stock solution to thermal stress.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The HPLC method should be capable of separating the parent drug from all significant degradation products.

    • Quantify the amount of the parent drug remaining and the percentage of degradation.

    • Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.

Diagram 1: General Workflow for Antibiotic Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Antibiotic Stock Solution acid Acid Hydrolysis prep->acid base Alkaline Hydrolysis prep->base oxidation Oxidative Degradation prep->oxidation thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quant Quantify Parent Drug & Degradants hplc->quant characterize Characterize Degradation Products (LC-MS/MS, NMR) quant->characterize

Caption: Workflow for conducting forced degradation studies of antibiotics.

Structural Basis for Enhanced Stability of Newer Antibiotics

The improved stability of newer synthetic antibiotics, particularly the ketolides, can be attributed to specific modifications of the macrolide scaffold. The diagram below illustrates the key structural difference between a 16-membered macrolide like this compound and a 14-membered ketolide.

Diagram 2: Structural Comparison of Macrolide and Ketolide

G cluster_leucomycin This compound (16-Membered Macrolide) cluster_ketolide Ketolide (e.g., Telithromycin) leucomycin 16-Membered Lactone Ring + L-Cladinose & Mycaminose Sugars instability Acid Instability Pathway leucomycin->instability Presence of Cladinose ketolide 14-Membered Lactone Ring - L-Cladinose Sugar + Keto Group at C3 stability Blocks Acid Degradation ketolide->stability Absence of Cladinose modification Key Modification modification->ketolide Leads to

Caption: Key structural modification in ketolides enhancing acid stability.

Conclusion

While specific comparative stability data for this compound under forced degradation conditions is limited, the well-established principles of macrolide chemistry provide a strong basis for comparison with newer synthetic antibiotics like the ketolides. The structural modifications in ketolides, primarily the replacement of the cladinose sugar with a keto group, confer enhanced stability in acidic environments, a known liability for many older macrolides.

For researchers and drug development professionals, this guide underscores the importance of conducting rigorous forced degradation studies to fully characterize the stability profile of any antibiotic. The provided experimental protocol serves as a robust framework for such investigations. The continued development of novel synthetic and semi-synthetic antibiotics with improved stability profiles is crucial in the ongoing effort to combat antimicrobial resistance.

References

A Researcher's Guide to Comparative Pharmacokinetics of Leucomycin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative pharmacokinetic evaluation of different Leucomycin analogues. Due to the limited availability of direct comparative pharmacokinetic data for individual Leucomycin analogues (such as A1, A3, A4, and A5) in publicly accessible literature, this document serves as a comprehensive template. It outlines the necessary experimental data, detailed protocols for obtaining such data, and the appropriate methods for data presentation and visualization. This guide will enable researchers to design and execute studies to generate the data required for a thorough comparison.

Understanding Leucomycin and its Analogues

Leucomycin, also known as Kitasamycin, is a macrolide antibiotic complex produced by the bacterium Streptomyces kitasatoensis. This complex consists of several structurally related analogues, primarily Leucomycin A1, A3, A4, A5, A6, A7, A8, and A9. These analogues differ slightly in their chemical structure, which can lead to variations in their pharmacokinetic profiles and therapeutic efficacy. A comprehensive understanding of these differences is crucial for the selection and development of the most promising candidates for clinical use.

Comparative Pharmacokinetic Data Presentation

A clear and concise presentation of pharmacokinetic data is essential for a meaningful comparison of different drug candidates. The following table illustrates the key pharmacokinetic parameters that should be determined and compared for each Leucomycin analogue. The data presented here are illustrative examples to demonstrate the recommended format.

Table 1: Illustrative Comparative Pharmacokinetic Parameters of Leucomycin Analogues in a Rat Model

ParameterLeucomycin A1 (Example)Leucomycin A3 (Example)Leucomycin A5 (Example)Josamycin (Reference)
Dose (mg/kg) 50 (Oral)50 (Oral)50 (Oral)50 (Oral)
Cmax (µg/mL) 1.82.51.53.2
Tmax (h) 1.51.02.01.0
AUC (0-t) (µg·h/mL) 8.212.57.015.8
Half-life (t½) (h) 3.54.23.14.5
Bioavailability (%) 35453050

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

To obtain the comparative pharmacokinetic data, a standardized and well-documented experimental protocol is paramount. Below are detailed methodologies for key experiments.

Animal Model and Dosing
  • Animal Species: Sprague-Dawley rats (male, 8-10 weeks old, weighing 250-300g) are a commonly used model for pharmacokinetic studies. Other relevant species can include beagle dogs or cynomolgus monkeys depending on the specific research goals.

  • Housing and Acclimatization: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be acclimatized for at least one week before the experiment.

  • Drug Formulation: Each Leucomycin analogue should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium in water) for oral or intravenous administration.

  • Dosing:

    • Oral (PO): A single dose (e.g., 50 mg/kg) is administered by oral gavage to fasted animals (overnight fast).

    • Intravenous (IV): A single dose (e.g., 10 mg/kg) is administered via the tail vein to determine absolute bioavailability.

Blood Sample Collection
  • Sampling Time Points: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points. For oral administration, typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose. For intravenous administration, time points may include: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected in heparinized tubes and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method
  • Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of Leucomycin analogues in plasma.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatographic Conditions: A C18 reverse-phase column is commonly used with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each Leucomycin analogue and an internal standard are monitored.

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA or EMA).

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin® or Phoenix® WinNonlin®.

  • Parameters:

    • Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule. AUC(0-t) is the area under the curve from time zero to the last measurable concentration, and AUC(0-∞) is the area extrapolated to infinity.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Visualizing the Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding the entire process from drug administration to data analysis.

ExperimentalWorkflow cluster_Preparation Preparation cluster_Administration Administration cluster_Sampling Sampling & Processing cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Dosing Dosing (Oral or Intravenous) Animal_Acclimatization->Dosing Drug_Formulation Drug Formulation (Leucomycin Analogues in Vehicle) Drug_Formulation->Dosing Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis (Quantification of Analogues) Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (WinNonlin®) LC_MS_MS->PK_Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study of Leucomycin analogues.

Signaling Pathway Considerations

While this guide focuses on pharmacokinetics, it is important to note that Leucomycin and its analogues exert their antibacterial effects by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation. Understanding this mechanism is crucial for interpreting the pharmacodynamic aspects of these compounds.

SignalingPathways Leucomycin Leucomycin Analogues Ribosome Bacterial 50S Ribosomal Subunit Leucomycin->Ribosome Binds to Leucomycin->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Inhibits

Caption: Mechanism of action of Leucomycin analogues on bacterial protein synthesis.

By following the methodologies outlined in this guide, researchers can generate robust and comparable pharmacokinetic data for different Leucomycin analogues. This will facilitate the identification of lead candidates with optimal pharmacokinetic profiles for further preclinical and clinical development, ultimately contributing to the discovery of new and effective macrolide antibiotics.

Validating HPLC methods for Leucomycin A9 quantification against a known standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Leucomycin A9, validated against a known standard. The information presented is essential for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this macrolide antibiotic. The methodologies and data are based on established principles of analytical method validation, primarily guided by the International Council for Harmonisation (ICH) guidelines.

Understanding the Validation Framework

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose. For the quantification of this compound, this involves a series of experimental evaluations to confirm the method's performance. A "known standard" in this context refers to a well-characterized reference standard of Leucomycin, which may be a technical-grade mixture of known composition or a purified standard of a specific component like Leucomycin A5, used to spike samples and assess recovery and accuracy.

The validation process assesses several key performance characteristics, as outlined by the ICH Q2(R1) and the draft Q2(R2) guidelines. These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of HPLC Methods

While a single, universally adopted HPLC method for this compound quantification is not prominently published, this guide presents a comparison based on a validated method for Leucomycin impurity analysis and a representative alternative method constructed from common practices in macrolide antibiotic analysis.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod 1: Adapted from Leucomycin Impurity Analysis[1][2]Method 2: Representative Alternative HPLC Method
Column C18, 4.6 x 250 mm, 5 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Gradient elution with acetonitrile and phosphate bufferIsocratic elution with a mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 232 nmUV at 232 nm
Column Temperature 30°C35°C
Injection Volume 20 µL10 µL

Table 2: Comparison of Validation Performance Data

Validation ParameterMethod 1: Performance Data (from Leucomycin Impurity Analysis)[1][2]Method 2: Typical Performance Criteria for Antibiotic Assays
Linearity (R²) > 0.9999> 0.999
Range Not explicitly stated for A9, but impurity range was 0.1% to 1.2% of spiked concentration.[1]Typically 80% to 120% of the test concentration for assay.
Accuracy (% Recovery) 92.9% – 101.5%98.0% - 102.0%
Precision (%RSD) < 2.0%< 2.0% for repeatability and intermediate precision.
LOD 0.3 µg/mLAnalyte and method dependent, typically in the ng/mL to low µg/mL range.
LOQ 0.5 µg/mLAnalyte and method dependent, typically in the low µg/mL range.
Robustness Not detailed in the publication.Method should be unaffected by small variations in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C).

Experimental Protocols

Below are detailed methodologies for the key experiments involved in validating an HPLC method for this compound quantification.

Preparation of Standard and Sample Solutions

Standard Stock Solution: Accurately weigh a suitable amount of Leucomycin reference standard and dissolve it in a known volume of diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment.

Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute as necessary to obtain a final concentration within the linear range of the method.

Validation Experiments

Specificity: To demonstrate specificity, inject the diluent (blank), a placebo (a mixture of all excipients without the active pharmaceutical ingredient), the this compound standard solution, and the sample solution. The chromatograms should show no interfering peaks at the retention time of this compound in the blank and placebo injections.

Linearity: Inject the series of working standard solutions in triplicate. Plot the average peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.999.

Accuracy (Recovery): Perform a recovery study by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare and analyze these samples in triplicate. Calculate the percentage recovery at each level.

Precision:

  • Repeatability: Analyze a minimum of six replicate preparations of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) of the results should be less than 2%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Robustness: Deliberately introduce small variations to the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and analyze the sample solution. The results should remain within the system suitability criteria, demonstrating the method's reliability during normal usage.

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is essential for the successful validation of an HPLC method.

HPLC_Validation_Workflow start Start: Define Analytical Method protocol Develop Validation Protocol start->protocol prep Prepare Standard & Sample Solutions protocol->prep specificity Specificity prep->specificity linearity Linearity & Range prep->linearity accuracy Accuracy (Recovery) prep->accuracy precision Precision (Repeatability & Intermediate) prep->precision lod_loq LOD & LOQ prep->lod_loq robustness Robustness prep->robustness data_analysis Data Analysis & Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report end End: Method Validated report->end

Caption: Experimental workflow for HPLC method validation.

Logical Relationship of Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of the analytical method.

Validation_Parameters validated_method Validated HPLC Method specificity Specificity specificity->validated_method linearity Linearity linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method sensitivity Sensitivity (LOD/LOQ) sensitivity->validated_method robustness Robustness robustness->validated_method

Caption: Interrelationship of HPLC validation parameters.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of Josamycin, a Key Component of Leucomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of josamycin, a major active component of the leucomycin complex of macrolide antibiotics. Due to the limited availability of specific data for Leucomycin A9, this document leverages josamycin as a representative compound to evaluate its antibacterial potential. Josamycin exhibits a broad spectrum of activity, particularly against Gram-positive bacteria and some atypical pathogens.[1][2] This comparison aims to equip researchers with the necessary data to assess its potential applications in drug development and further scientific inquiry.

In Vitro Efficacy

Josamycin demonstrates potent inhibitory activity against a range of clinically relevant bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Josamycin against Various Bacterial Strains

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comparator Antibiotics' MIC₉₀ (µg/mL)
Staphylococcus aureus25---Erythromycin: >100, Clindamycin: >100[3]
Streptococcus pneumoniae25---Erythromycin: 0.2, Clindamycin: 0.1[3]
Streptococcus pyogenes-----
Enterococci25---Ampicillin: 1.6, Erythromycin: >100, Clindamycin: >100[3]
Bacteroides fragilis10---Clindamycin: 1.6[3]
Mycoplasma genitalium7Slightly higher than azithromycin--Azithromycin: Not specified[4]

Note: Specific MIC range, MIC₅₀, and MIC₉₀ values for josamycin were not consistently provided in the search results but its activity was compared to other antibiotics.

Josamycin's in vitro activity has been shown to be comparable or superior to other macrolides against certain strains. For instance, it is effective against erythromycin-resistant Staphylococcus aureus strains.[5] Against anaerobes like Bacteroides fragilis, its activity is comparable to clindamycin.[3][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of josamycin is determined using standardized microdilution or agar dilution methods as outlined by clinical laboratory standards institutes.[7][8]

  • Bacterial Isolate Preparation: Pure colonies of the test bacterium are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: A series of twofold dilutions of josamycin are prepared in Mueller-Hinton broth (for aerobic bacteria) or other appropriate media in microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Killing Kinetics

Studies on the killing kinetics of josamycin reveal that at concentrations of 10 times the MIC, it exhibits a bactericidal effect against Streptococcus pneumoniae and Escherichia coli. However, against Staphylococcus aureus, a bactericidal effect was not observed under the same conditions, suggesting a primarily bacteriostatic action against this pathogen.[9]

In Vivo Efficacy

The in vivo efficacy of josamycin has been evaluated in clinical settings for the treatment of specific bacterial infections.

Community-Acquired Pneumonia (CAP)

A clinical study involving 30 patients with non-severe community-acquired pneumonia demonstrated the high efficacy of josamycin.[10]

  • Treatment Regimen: 500 mg of josamycin administered orally every 8 hours for 7 to 10 days.

  • Outcome: A clinical recovery was observed in 93.3% of patients (28 out of 30).[10]

  • Bacteriological Eradication: The causative pathogen was eradicated in 88.9% of the cases where it was identified.[10]

Male Urethritis caused by Mycoplasma genitalium

In a study investigating the treatment of male urethritis, josamycin showed a high eradication rate for Mycoplasma genitalium.[4]

  • Outcome: The overall eradication rate was 93.5% (43 out of 46 patients).[4]

  • Treatment Failures: Treatment failures were observed in patients with a high pre-treatment bacterial load.[4]

Experimental Protocol: Clinical Efficacy Studies

The in vivo efficacy of josamycin in these studies was assessed through prospective clinical trials.

  • Patient Recruitment: Patients diagnosed with the target infection (e.g., community-acquired pneumonia, urethritis) based on clinical and microbiological findings are enrolled.

  • Treatment Administration: A standardized dose and duration of josamycin are administered to the patients.

  • Monitoring: Clinical symptoms, radiological findings (for pneumonia), and microbiological samples are collected and assessed at baseline and follow-up visits.

  • Efficacy Assessment: The primary endpoints are clinical cure (resolution of signs and symptoms) and microbiological eradication (negative culture or molecular test for the pathogen).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Josamycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2][11][12] It binds to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery.[2][11][12] This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of bacterial growth and replication.[12]

Diagram: Mechanism of Action of Josamycin

G cluster_bacterium Bacterial Cell cluster_protein Josamycin Josamycin Ribosome_50S 50S Ribosomal Subunit Josamycin->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Leads to P_site P-site A_site A-site E_site E-site Inhibition->Protein_Synthesis Inhibits Translocation

Caption: Josamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow: In Vitro and In Vivo Efficacy Assessment

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Start_vitro Bacterial Strains MIC MIC Determination (Broth/Agar Dilution) Start_vitro->MIC Kinetics Killing Kinetics Assay Start_vitro->Kinetics MIC_Result MIC Values (µg/mL) MIC->MIC_Result Kinetics_Result Bactericidal/ Bacteriostatic Activity Kinetics->Kinetics_Result Comparison Comparative Efficacy Analysis MIC_Result->Comparison Kinetics_Result->Comparison Start_vivo Patient Population with Specific Infection Treatment Josamycin Administration (Defined Regimen) Start_vivo->Treatment Monitoring Clinical & Microbiological Monitoring Treatment->Monitoring Efficacy Clinical Cure & Microbiological Eradication Monitoring->Efficacy Efficacy->Comparison

Caption: Workflow for assessing the in vitro and in vivo efficacy of an antibiotic.

References

Leucomycin A9 Demonstrates Potential Against Clinically Isolated Resistant Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In an era of mounting concern over antimicrobial resistance, a comprehensive analysis of the 16-membered macrolide antibiotic, Leucomycin A9, underscores its potential efficacy against clinically significant resistant bacterial strains. This guide provides a comparative overview of its in vitro activity against key Gram-positive pathogens, detailing the experimental methodologies and offering insights into its mechanism of action and the nuances of macrolide resistance. While specific comparative data for this compound is limited in publicly available literature, data from the closely related 16-membered macrolide, josamycin, is utilized here to provide a substantive comparison against other macrolide antibiotics.

Comparative In Vitro Activity

The in vitro efficacy of 16-membered macrolides, such as this compound and its analogue josamycin, is particularly notable against staphylococcal isolates that have developed resistance to 14- and 15-membered macrolides like erythromycin, clarithromycin, and azithromycin. This differential activity is often attributed to the structural differences that affect their interaction with the bacterial ribosome and their susceptibility to common resistance mechanisms.

Activity Against Erythromycin-Resistant Staphylococcus aureus

A study investigating the activity of josamycin against 171 clinical isolates of erythromycin-resistant Staphylococcus aureus demonstrated its superior inhibitory capacity compared to 14-membered macrolides. At a Minimum Inhibitory Concentration (MIC) of 2 mg/L, josamycin inhibited 57% of these resistant strains, whereas clarithromycin and roxithromycin only inhibited 25% and 11.6%, respectively[1]. This suggests that a significant portion of erythromycin-resistant S. aureus may remain susceptible to 16-membered macrolides.

Antibiotic% of Erythromycin-Resistant S. aureus Strains Inhibited at MIC ≤ 2 mg/L[1]
Josamycin (16-membered)57%
Clarithromycin (14-membered)25%
Roxithromycin (14-membered)11.6%
Activity Against Erythromycin-Resistant Coagulase-Negative Staphylococci

Against 75 clinical isolates of erythromycin-resistant coagulase-negative staphylococci, the activity of josamycin was also noteworthy, although less pronounced than against S. aureus. At an MIC of 2 mg/L, josamycin inhibited 13.3% of the isolates, compared to 10.7% for clarithromycin and 9.3% for roxithromycin[1].

Antibiotic% of Erythromycin-Resistant Coagulase-Negative Staphylococci Strains Inhibited at MIC ≤ 2 mg/L[1]
Josamycin (16-membered)13.3%
Clarithromycin (14-membered)10.7%
Roxithromycin (14-membered)9.3%
Activity Based on Resistance Phenotype

The effectiveness of macrolides is heavily influenced by the underlying resistance mechanism. Staphylococci can exhibit inducible or constitutive resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype). Studies have shown that 16-membered macrolides like josamycin are often active against strains with inducible resistance but not those with constitutive resistance[2]. This is because 14- and 15-membered macrolides are strong inducers of the erm genes that mediate this resistance, while 16-membered macrolides are poor inducers.

Macrolide ClassActivity against Inducibly Resistant (IR) Strains[2]Activity against Constitutively Resistant (CR) Strains[2]
14- and 15-membered (e.g., Erythromycin, Clarithromycin)Inactive (induce resistance)Inactive
16-membered (e.g., Josamycin, this compound)ActiveInactive

Experimental Protocols

The data presented is based on standard antimicrobial susceptibility testing methods. The following are detailed protocols for key experiments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antimicrobial agents. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is another reference method for determining MICs, particularly useful for testing multiple isolates simultaneously.

  • Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent. The antibiotic is added to molten Mueller-Hinton Agar, which is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: As with the broth microdilution method, a bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted.

  • Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the antibiotic-containing agar plates, as well as a growth control plate without any antibiotic.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony or a haze of growth.

Visualizing Key Processes

To better understand the experimental and biological contexts, the following diagrams illustrate the workflow for antibiotic susceptibility testing and the mechanism of action of macrolide antibiotics.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Isolate Resistant Strain prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculation Inoculate Microtiter Plates (Broth Microdilution) prep_inoculum->inoculation prep_antibiotics Prepare Serial Dilutions of Antibiotics prep_antibiotics->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic comparison Compare MICs of this compound vs. Other Macrolides read_mic->comparison end End: Determine Comparative Efficacy comparison->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antibiotics.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome ribosome_50s 50S Subunit protein_synthesis Protein Synthesis (Elongation) ribosome_50s->protein_synthesis ribosome_30s 30S Subunit ribosome_30s->protein_synthesis exit_tunnel Peptide Exit Tunnel exit_tunnel->protein_synthesis Blocks macrolide Macrolide Antibiotic (e.g., this compound) macrolide->exit_tunnel Binds within inhibition Inhibition of Protein Synthesis protein_synthesis->inhibition bacterial_death Bacteriostasis or Bacterial Death inhibition->bacterial_death

Caption: Mechanism of action of macrolide antibiotics, inhibiting bacterial protein synthesis.

Conclusion

The available data on josamycin, a close structural and functional analog of this compound, suggests that 16-membered macrolides retain significant activity against a substantial percentage of erythromycin-resistant staphylococcal isolates, particularly those with an inducible resistance phenotype. This highlights a potential therapeutic niche for this compound in treating infections caused by these problematic pathogens. Further direct comparative studies on this compound are warranted to fully elucidate its clinical potential and confirm these promising preliminary findings. Researchers and drug development professionals should consider these findings when evaluating novel antimicrobial strategies to combat the growing threat of antibiotic resistance.

References

Structural comparison of Leucomycin A9 with other 16-membered macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Leucomycin A9 with other prominent 16-membered macrolide antibiotics, including Josamycin, Tylosin, and Spiramycin. The information presented is supported by experimental data to offer an objective overview of their relative performance.

Structural Comparison

The fundamental structure of 16-membered macrolides consists of a 16-atom lactone ring to which various deoxy sugar moieties are attached. While they share this core feature, significant variations in their side chains and sugar residues lead to differences in their antibacterial activity, pharmacokinetic properties, and clinical applications.

This compound belongs to the leucomycin complex, a group of closely related macrolides produced by Streptomyces kitasatoensis. Josamycin is also a member of this complex, specifically Leucomycin A3. Tylosin, produced by Streptomyces fradiae, and Spiramycin, from Streptomyces ambofaciens, represent other important families of 16-membered macrolides.

Key structural differences lie in the substituents on the lactone ring and the nature and number of attached sugars. For instance, Tylosin is unique in this group for possessing a mycinose sugar at position C-23 of the aglycone. The leucomycins and spiramycin feature a disaccharide at position C-5. These structural nuances influence how they interact with their ribosomal target.

Table 1: Structural and Chemical Properties of Selected 16-Membered Macrolides

FeatureThis compoundJosamycin (Leucomycin A3)Tylosin ASpiramycin I
Molecular Formula C₃₇H₆₁NO₁₄[1]C₄₂H₆₉NO₁₅[2]C₄₆H₇₇NO₁₇[3]C₄₃H₇₄N₂O₁₄[4]
Molecular Weight 743.88 g/mol [1]827.99 g/mol [2]916.1 g/mol [5]843.05 g/mol [4]
Core Structure 16-membered lactone ring16-membered lactone ring16-membered lactone ring16-membered lactone ring[6]
Producing Organism Streptomyces kitasatoensisStreptomyces narbonensisStreptomyces fradiae[5]Streptomyces ambofaciens[4]

Mechanism of Action

Like other macrolide antibiotics, this compound and its counterparts are protein synthesis inhibitors. They exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET), close to the peptidyl transferase center (PTC). By partially occluding this tunnel, they interfere with the elongation of the polypeptide chain, thus inhibiting bacterial protein synthesis. The 16-membered macrolides are known to extend deeper into the protein exit tunnel compared to 14- and 15-membered macrolides.

The specific interactions with the ribosomal RNA (rRNA) are influenced by the unique structural features of each macrolide, which can affect their potency and spectrum of activity.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA Macrolide 16-Membered Macrolide (e.g., this compound) Binding Binds to 50S Subunit in Nascent Peptide Exit Tunnel Macrolide->Binding Binding->50S_subunit targets Inhibition Inhibition of Polypeptide Chain Elongation Binding->Inhibition Protein_Synthesis_Block Bacterial Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block

Mechanism of action for 16-membered macrolides.

Comparative Antibacterial Activity

The in vitro efficacy of macrolides is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes MIC data for this compound and other 16-membered macrolides against common Gram-positive pathogens. It is important to note that this data is compiled from multiple sources, and direct comparisons should be made with caution as experimental conditions may vary between studies.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) in μg/mL

OrganismThis compoundJosamycinTylosinSpiramycin
Staphylococcus aureus -1[7]>800 (Resistant Strain)-
Streptococcus pyogenes ----
Streptococcus pneumoniae -0.03-0.12[7]--
Enterococcus spp. -0.5-1[7]--

Data for this compound against these specific strains was not available in the reviewed literature under directly comparable conditions. Josamycin generally shows good activity against susceptible strains of staphylococci and streptococci. Some studies indicate that 16-membered macrolides like Josamycin can retain activity against certain strains with inducible resistance to 14- and 15-membered macrolides.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using a standardized broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of the macrolide antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Macrolide antibiotic stock solutions

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each macrolide is prepared in MHB directly in the wells of a 96-well plate. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included on each plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

MIC_Workflow cluster_prep Preparation Stock Prepare Antibiotic Stock Solutions Dilution Serial Dilution of Antibiotics in 96-Well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Read MIC: Lowest Concentration with No Visible Growth Incubation->Reading

Workflow for Broth Microdilution MIC Testing.

Conclusion

This compound is a representative of the 16-membered macrolide class of antibiotics that act by inhibiting bacterial protein synthesis. Structurally, it is closely related to Josamycin and shares a similar core structure with Tylosin and Spiramycin, though with distinct substituent groups and sugar moieties. These structural variations are critical for their specific interactions with the bacterial ribosome and ultimately determine their antibacterial spectrum and potency.

While comprehensive, directly comparative data for this compound is limited in the public domain, the available information on related compounds like Josamycin suggests efficacy against key Gram-positive pathogens. A notable advantage of some 16-membered macrolides is their potential activity against bacteria exhibiting inducible resistance to more commonly used 14- and 15-membered macrolides. Further head-to-head experimental studies are necessary to fully elucidate the comparative performance of this compound against other members of this important antibiotic class.

References

Assessing the Synergistic Effects of Leucomycin A9 with Other Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. One promising approach is combination therapy, where the synergistic or antagonistic interactions between different classes of antibiotics are evaluated. This guide provides a comparative analysis of the synergistic and antagonistic effects of Leucomycin A9, a component of the Kitasamycin macrolide complex, with various quinolone antibiotics against key veterinary pathogens. The data presented herein is derived from a study on Actinobacillus pleuropneumoniae, a significant respiratory pathogen in swine.

Quantitative Analysis of Synergistic and Antagonistic Interactions

The interaction between Kitasamycin (of which this compound is a major component) and three quinolone antibiotics—enrofloxacin, norfloxacin, and oxolinic acid—was assessed against four different serotypes of Actinobacillus pleuropneumoniae. The minimum inhibitory concentrations (MICs) of the individual drugs and their combinations were determined, and the Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the nature of the interaction.

Table 1: Minimum Inhibitory Concentrations (MICs) of Kitasamycin and Quinolones against A. pleuropneumoniae Serotypes

AntibioticSerotype 1 (μg/mL)Serotype 3 (μg/mL)Serotype 5 (μg/mL)Serotype 7 (μg/mL)
Kitasamycin16.016.032.016.0
Enrofloxacin0.150.620.310.31
Norfloxacin0.310.310.310.15
Oxolinic Acid1.282.02.02.0

Table 2: Fractional Inhibitory Concentration Index (FICI) for Kitasamycin in Combination with Quinolones

CombinationSerotype 1Serotype 3Serotype 5Serotype 7Interaction
Kitasamycin + Enrofloxacin2.0 - 96.032.25 - 72.01.5 - 48.01.5 - 80.0Antagonism
Kitasamycin + Norfloxacin0.5 - 1.00.5 - 1.00.5 - 1.00.5 - 1.0Indifference
Kitasamycin + Oxolinic Acid0.75 - 1.25>1.0>1.00.375 Indifference/Antagonism/ Synergy
  • Synergy: FICI ≤ 0.5

  • Indifference (Additive): 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The data reveals a significant synergistic effect between Kitasamycin and oxolinic acid against A. pleuropneumoniae serotype 7, with an FICI of 0.375[1][2][3]. In contrast, the combination of Kitasamycin and enrofloxacin exhibited antagonism across all tested serotypes[1][2][3]. The combination with norfloxacin showed an indifferent or additive effect[1][2][3].

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess antibiotic synergy.

Checkerboard Microdilution Assay

The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a concentration that is a multiple of the highest concentration to be tested. Serial twofold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, 50 µL of CAMHB is added to each well. Antibiotic A is serially diluted horizontally, and Antibiotic B is serially diluted vertically. This creates a matrix of wells containing various concentrations of both antibiotics. Control wells with each antibiotic alone and a growth control (no antibiotics) are included.

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: 100 µL of the standardized bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.

  • Reading and FICI Calculation: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) for each drug in a given well is calculated as:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • The Fractional Inhibitory Concentration Index (FICI) for the combination is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

Time-Kill Curve Assay

Time-kill curve analysis provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotic combinations over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB.

  • Antibiotic Exposure: The bacterial culture is exposed to the antibiotics alone and in combination at concentrations determined from the checkerboard assay (e.g., concentrations that showed synergy). A growth control without antibiotics is also included.

  • Sampling and Viable Counts: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours). Serial dilutions of these aliquots are plated on appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, and the number of colonies (CFU/mL) is determined.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic combination and control. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow: Checkerboard and Time-Kill Assays

experimental_workflow Experimental Workflow for Synergy Testing cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay prep_checkerboard Prepare Antibiotic Dilutions in 96-well Plate inoculate_checkerboard Inoculate with Bacterial Suspension prep_checkerboard->inoculate_checkerboard incubate_checkerboard Incubate for 18-24h inoculate_checkerboard->incubate_checkerboard read_mic Determine MICs incubate_checkerboard->read_mic calc_fici Calculate FICI read_mic->calc_fici determine_synergy Determine Synergy/ Antagonism/ Indifference calc_fici->determine_synergy prep_timekill Prepare Cultures with Antibiotic Combinations sample_timepoints Sample at Multiple Time Points prep_timekill->sample_timepoints plate_dilutions Plate Serial Dilutions sample_timepoints->plate_dilutions incubate_plates Incubate Plates and Count Colonies plate_dilutions->incubate_plates plot_curves Plot Log10 CFU/mL vs. Time incubate_plates->plot_curves end_point End plot_curves->end_point start Start start->prep_checkerboard determine_synergy->prep_timekill Select Concentrations for Time-Kill synergy_mechanism Proposed Mechanism of Macrolide-Quinolone Synergy cluster_bacterium Bacterial Cell membrane Cell Membrane quinolone Quinolone (Oxolinic Acid) membrane->quinolone Enhanced Entry efflux_pump Efflux Pump efflux_pump->quinolone Reduced Efflux dna_gyrase DNA Gyrase / Topoisomerase IV synergy Synergistic Bactericidal Effect dna_gyrase->synergy ribosome Ribosome ribosome->synergy macrolide Macrolide (this compound) macrolide->membrane Increases Permeability macrolide->efflux_pump Inhibits Efflux macrolide->ribosome Inhibits Protein Synthesis quinolone->membrane quinolone->dna_gyrase Inhibits DNA Replication

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Leucomycin A9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Leucomycin A9, a macrolide antibiotic, requires careful consideration for its disposal to prevent the emergence of antibiotic-resistant bacteria and minimize environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for antibiotic and chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the safety guidelines outlined in the Safety Data Sheet (SDS). When handling this compound, always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] Avoid creating dust or aerosols, and work in a well-ventilated area.[1] In case of skin contact, wash the area thoroughly with soap and water.[1] Releases into the environment should be strictly avoided.[1]

Quantitative Data Summary for this compound Disposal

ParameterValue/InformationSource
CAS Number 18361-49-4[2]
Hazard Class Harmful if swallowed[3]
Primary Disposal Concern Environmental contamination and potential for antibiotic resistance[4][5]
Recommended Disposal Method for Concentrated Solutions Treat as hazardous chemical waste[5]
Disposal of Contaminated Labware Decontaminate if possible; otherwise, dispose of as hazardous waste[6]
Empty Container Disposal Triple rinse, deface label, and dispose of according to local regulations[7]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form and concentration. The following procedures provide a general framework. Always consult and adhere to your institution's specific environmental health and safety (EHS) guidelines and local regulations.

1. Concentrated or Unused this compound:

  • Do not dispose of concentrated this compound down the drain or in the regular trash.

  • Treat as hazardous chemical waste.[5]

  • Collect the waste in a clearly labeled, sealed, and appropriate waste container.

  • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

2. Dilute Solutions of this compound (e.g., in used cell culture media):

  • The heat stability of this compound during autoclaving is not specified in the available literature. Some antibiotics are not destroyed by autoclaving.[5]

  • Therefore, as a precautionary measure, it is recommended to treat media containing this compound as chemical waste.[5]

  • Collect the waste media in a designated, leak-proof container.

  • Label the container clearly with the contents, including "this compound."

  • Dispose of the container through your institution's hazardous waste program.

3. Contaminated Labware and Materials (e.g., pipette tips, gloves, flasks):

  • Grossly contaminated items: These should be considered hazardous waste. Place them in a designated, labeled hazardous waste bag or container for disposal.

  • Minimally contaminated disposable items: If institutional guidelines permit, after thorough decontamination (e.g., soaking in a suitable disinfectant proven to inactivate the antibiotic, if such a procedure is established), these may be disposed of in the appropriate biohazardous or regular waste stream. However, in the absence of a validated decontamination protocol, treating them as chemical waste is the safest approach.

  • Reusable glassware: Wash thoroughly with an appropriate laboratory detergent and rinse multiple times. The first rinse should be collected as hazardous waste.[7]

4. Empty this compound Containers:

  • Ensure the container is completely empty.

  • Triple rinse the container with a suitable solvent (e.g., water or as recommended by your EHS office). Collect all rinsate as hazardous chemical waste.

  • Deface or remove the original label to prevent misidentification.[7]

  • Dispose of the rinsed, unlabeled container according to your institution's guidelines for chemical container disposal, which may include recycling or disposal as regular solid waste.[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Leucomycin_A9_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type concentrated Concentrated or Unused this compound waste_type->concentrated Pure/Stock dilute Dilute Solution (e.g., used media) waste_type->dilute Solution contaminated Contaminated Labware/Materials waste_type->contaminated Solid empty_container Empty Container waste_type->empty_container Container hazardous_waste Treat as Hazardous Chemical Waste (Collect in labeled, sealed container) concentrated->hazardous_waste dilute->hazardous_waste contaminated->hazardous_waste rinse Triple Rinse Container (Collect rinsate as hazardous waste) empty_container->rinse ehs_pickup Arrange for EHS Pickup hazardous_waste->ehs_pickup deface_label Deface or Remove Label rinse->deface_label dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and mitigating the broader risks of antibiotic pollution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.